molecular formula C5H5ClF2O2 B043969 Allyl chlorodifluoroacetate CAS No. 118337-48-7

Allyl chlorodifluoroacetate

Cat. No.: B043969
CAS No.: 118337-48-7
M. Wt: 170.54 g/mol
InChI Key: RVOSMQFOBYVXQI-UHFFFAOYSA-N
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Description

Allyl chlorodifluoroacetate (CAS 118337-48-7) is a specialized fluorinated building block of significant value in synthetic organic chemistry, particularly for the construction of difluoromethylene-containing molecules. Its primary research application is in the Reformatsky-Claisen rearrangement , a reaction used to prepare 2,2-difluoro-4-pentenoic acid derivatives . This reagent enables the synthesis of complex, fluorinated structures that are difficult to access by other means. A key utility lies in the preparation of quaternary carbon centers and its application under non-basic conditions , offering a complementary approach to the Ireland-Claisen rearrangement . Its research value is demonstrated in the synthesis of advanced building blocks for bioactive compounds, such as 4,4-difluoro-3,3-dimethylproline derivatives , which serve as core components in second-generation HIV protease inhibitors . Furthermore, it has been employed in the stereoselective synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides , which are analogues of highly bioactive antiviral agents like 3TC and L-OddC . Researchers can utilize this compound to incorporate a difluoromethylene group into allylic systems, effectively generating synthetically versatile γ,γ-difluoro-α,β-unsaturated esters and acids upon rearrangement. The mechanism proceeds via a zinc-mediated enolate formation, followed by a [3,3]-sigmatropic rearrangement . For Research Use Only. Not intended for diagnostic or therapeutic use. This product is handled by technically qualified individuals.

Properties

IUPAC Name

prop-2-enyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMQFOBYVXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434085
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118337-48-7
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Allyl Chlorodifluoroacetate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 118337-48-7

This technical guide provides an in-depth overview of Allyl Chlorodifluoroacetate, a fluorinated organic compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundAllyl Chloroacetate (CAS: 2916-14-5)Ethyl Chlorodifluoroacetate (CAS: 383-62-0)
Molecular Formula C₅H₅ClF₂O₂[1]C₅H₇ClO₂[2]C₄H₅ClF₂O₂[3]
Molecular Weight 170.54 g/mol [1]134.56 g/mol [2]158.53 g/mol
Boiling Point Data not available164 °C / 265 mmHg[2]96-97.5 °C[3]
Density Data not available1.159 g/mL at 25 °C[2]1.252 g/mL at 25 °C[3]
Refractive Index Data not availablen20/D 1.446[2]n20/D 1.358[3]
Solubility Soluble in organic solvents[1]Data not availableData not available

Table 2: Spectroscopic Data Interpretation for this compound (Predicted)

SpectroscopyFeatureExpected Chemical Shift / Frequency
¹H NMR Allyl CH₂~4.7 ppm (d)
Allyl CH~5.9 ppm (m)
Allyl =CH₂~5.3 ppm (m)
¹³C NMR Carbonyl C=O~160-165 ppm
CF₂Cl~120-130 ppm (t)
Allyl O-CH₂~68 ppm
Allyl =CH~130 ppm
Allyl =CH₂~120 ppm
IR Spectroscopy C=O stretch~1780-1800 cm⁻¹
C-F stretch~1100-1300 cm⁻¹
C-Cl stretch~700-800 cm⁻¹
C=C stretch~1645 cm⁻¹

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a plausible method for the synthesis of this compound based on the Fischer esterification of chlorodifluoroacetic acid with allyl alcohol.

Materials:

  • Chlorodifluoroacetic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chlorodifluoroacetic acid (1.0 eq), allyl alcohol (1.2 eq), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

G cluster_synthesis Synthesis Workflow reactants Chlorodifluoroacetic Acid + Allyl Alcohol (Toluene, H₂SO₄ catalyst) reflux Heat to Reflux (Azeotropic removal of H₂O) reactants->reflux 1. Esterification workup Aqueous Workup (Neutralization & Washing) reflux->workup 2. Quenching drying Drying (Anhydrous MgSO₄) workup->drying 3. Isolation purification Purification (Vacuum Distillation) drying->purification 4. Purification product This compound purification->product

Synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine and fluorine-containing functional groups can improve metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The chlorodifluoroacetyl group, in particular, is a valuable synthon for the creation of more complex fluorinated molecules.[8]

This compound serves as a versatile building block for introducing the chlorodifluoroacetyl moiety into a target molecule. The allyl group can be readily transformed into other functional groups or cleaved under specific conditions, providing synthetic flexibility. The high reactivity of the ester allows for efficient derivatization.

Chlorinated compounds also represent a significant class of pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9] The presence of both chlorine and fluorine in this compound offers a unique combination of properties that can be exploited in the design of novel therapeutic agents.

G cluster_application Application in Drug Discovery start Lead Compound (e.g., with a primary amine) reaction Acylation Reaction start->reaction reagent This compound reagent->reaction intermediate Allyl Ester Intermediate reaction->intermediate modification Further Synthetic Modifications intermediate->modification e.g., Cleavage of allyl group candidate Drug Candidate with Chlorodifluoroacetyl Moiety modification->candidate

Hypothetical workflow for drug development.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, as it is expected to be hazardous upon exposure.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. As with many fluorinated organic compounds, it may exhibit environmental persistence, and its ecological impact should be considered.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a gateway to novel chlorinated and fluorinated compounds. Its utility in medicinal chemistry is underscored by the proven benefits of fluorine and chlorine incorporation in drug design. The synthetic protocols and conceptual workflows presented in this guide aim to provide researchers with a solid foundation for utilizing this versatile building block in their research and development endeavors.

References

Allyl Chlorodifluoroacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chlorodifluoroacetate is a halogenated organic ester that holds significant potential in various scientific and industrial applications, including as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.[1] Its unique chemical structure, featuring a reactive allyl group and an electron-withdrawing chlorodifluoroacetyl moiety, imparts distinct chemical properties and reactivity. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and an analysis of its potential reactivity and spectroscopic characteristics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅ClF₂O₂[2]
Molecular Weight 170.54 g/mol [2]
CAS Number 118337-48-7[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 98 °C (Predicted)[2]
Density 1.292 g/cm³ (Predicted)[2]
Refractive Index Not available

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, based on established principles of organic chemistry, a Fischer-Speier esterification of chlorodifluoroacetic acid with allyl alcohol is the most plausible and direct synthetic route.

Proposed Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of chlorodifluoroacetic acid and allyl alcohol.

Materials:

  • Chlorodifluoroacetic acid (C₂HClF₂O₂)

  • Allyl alcohol (C₃H₆O)

  • Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Toluene or a similar azeotroping agent to remove water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add chlorodifluoroacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or TLC indicates the consumption of the starting material), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Diagram 1: Proposed Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 Chlorodifluoroacetic Acid reaction Fischer Esterification in Toluene (Reflux with Dean-Stark) start1->reaction start2 Allyl Alcohol start2->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction wash1 Wash with H₂O reaction->wash1 wash2 Wash with NaHCO₃ (aq) wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with Na₂SO₄ wash3->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distillation Fractional Distillation concentrate->distillation product This compound distillation->product G cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Chlorodifluoroacetic Acid + H⁺ B Protonated Chlorodifluoroacetic Acid A->B D Tetrahedral Intermediate B->D C Allyl Alcohol C->D E Protonated Tetrahedral Intermediate D->E F Protonated Ester + H₂O E->F G This compound + H⁺ F->G

References

An In-depth Technical Guide to the Molecular Structure of Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chlorodifluoroacetate (ACDF) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of the chlorodifluoromethyl group into more complex molecules. This guide provides a comprehensive overview of the molecular structure of ACDF, including its key identifiers, physicochemical properties, and detailed spectroscopic data. Experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₅H₅ClF₂O₂, is a structurally unique compound featuring an allyl group attached to a chlorodifluoroacetate moiety.[1] The presence of both a reactive double bond and a halogenated ester functional group makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. Understanding its molecular structure and spectroscopic properties is crucial for its effective utilization in synthetic chemistry.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a chlorodifluoromethyl group connected to a carbonyl carbon, which is in turn ester-linked to an allyl group.

Key Identifiers
IdentifierValue
IUPAC Name prop-2-en-1-yl 2-chloro-2,2-difluoroacetate
Synonyms This compound, Prop-2-En-1-Yl Chloro(Difluoro)Acetate
CAS Number 118337-48-7
Molecular Formula C₅H₅ClF₂O₂[1]
Molecular Weight 170.54 g/mol [1]
SMILES C=CCOC(=O)C(F)(F)Cl
InChI InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2[1]
Physicochemical Properties
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 98 °C
Density 1.292±0.06 g/cm³ (Predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of chlorodifluoroacetic acid or its derivatives with allyl alcohol. Two potential laboratory-scale protocols are outlined below.

This method involves the direct reaction of chlorodifluoroacetic acid with allyl alcohol in the presence of a strong acid catalyst.

Materials:

  • Chlorodifluoroacetic acid

  • Allyl alcohol (in excess, can be used as solvent)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chlorodifluoroacetic acid and a 3 to 5-fold molar excess of allyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Logical Workflow for Fischer Esterification:

Fischer_Esterification Reactants Chlorodifluoroacetic Acid + Allyl Alcohol Reflux Reflux Reactants->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Fischer Esterification Workflow

This method involves the reaction of the more reactive acid chloride with allyl alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • Chlorodifluoroacetyl chloride

  • Allyl alcohol

  • Pyridine or triethylamine (base)

  • Anhydrous diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve allyl alcohol and a slight molar excess of pyridine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorodifluoroacetyl chloride in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude ester by vacuum distillation.

Signaling Pathway for Acyl Chloride Reaction:

Acyl_Chloride_Reaction cluster_reactants Reactants Allyl_Alcohol Allyl Alcohol Nucleophilic_Attack Nucleophilic Attack Allyl_Alcohol->Nucleophilic_Attack Acyl_Chloride Chlorodifluoroacetyl Chloride Acyl_Chloride->Nucleophilic_Attack Pyridine Pyridine (Base) Proton_Abstraction Proton Abstraction by Pyridine Pyridine->Proton_Abstraction Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Chloride_Elimination->Proton_Abstraction Product_Formation Product Formation Proton_Abstraction->Product_Formation Byproduct Pyridinium Hydrochloride Proton_Abstraction->Byproduct Product This compound Product_Formation->Product

Acyl Chloride Reaction Pathway

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound. While experimental spectra are not widely published, the predicted data is based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.95ddt1H-CH=CH₂
~ 5.40dq1H-CH=CH H (trans)
~ 5.30dq1H-CH=CHH (cis)
~ 4.80dt2H-O-CH₂-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 160 (t)C=O
~ 131-CH=CH₂
~ 120-CH=CH₂
~ 115 (t)-CClF₂
~ 68-O-CH₂-

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -65s-CClF₂
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3080Medium=C-H stretch
~ 2960MediumC-H stretch (allyl)
~ 1780StrongC=O stretch (ester)
~ 1650MediumC=C stretch (alkene)
~ 1200-1000StrongC-F stretch
~ 800-700StrongC-Cl stretch
Mass Spectrometry (MS)

A mass spectrum for this compound is available on SpectraBase.[1] The fragmentation pattern would be expected to show characteristic losses.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 170 (for ³⁵Cl) and 172 (for ³⁷Cl) with an approximate 3:1 ratio.

  • Loss of Allyl Radical (-C₃H₅): A fragment at m/z 129/131 corresponding to [CClF₂CO₂]⁺.

  • Loss of Chlorodifluoroacetyl Radical (-C₂ClF₂O): A fragment at m/z 41 corresponding to the allyl cation [C₃H₅]⁺.

  • Loss of Chlorine Radical (-Cl): A fragment at m/z 135.

  • McLafferty Rearrangement: Potentially a smaller peak corresponding to the rearrangement and fragmentation of the ester.

Conclusion

This compound is a valuable synthetic intermediate with a unique molecular architecture. This guide has provided a detailed overview of its structure, properties, and spectroscopic characteristics. The outlined experimental protocols for its synthesis, along with the predicted and known spectral data, offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The combination of a reactive allyl group and a chlorodifluoroacetate moiety opens up numerous possibilities for the construction of novel and complex fluorinated molecules.

References

An In-depth Technical Guide to the Synthesis of Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of allyl chlorodifluoroacetate, a valuable reagent and building block in organic synthesis. Two primary synthetic pathways are presented: the direct esterification of allyl alcohol with chlorodifluoroacetic acid (Fischer Esterification) and the reaction of allyl alcohol with the more reactive chlorodifluoroacetyl chloride. This document provides comprehensive experimental protocols for each method, a summary of the quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound (CAS No. 118337-48-7) is a fluorinated ester that holds significant potential in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorodifluoroacetyl moiety introduces unique electronic properties and can serve as a precursor to other difluoromethylated groups, which are of increasing interest in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of molecules. This guide provides a detailed overview of the most practical and efficient methods for its laboratory-scale synthesis.

Synthesis Pathways

Two principal routes for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Pathway 1: Esterification of Allyl Alcohol with Chlorodifluoroacetyl Chloride

This is the preferred and more efficient method for the synthesis of this compound. The reaction of an alcohol with an acyl chloride is generally rapid and proceeds to completion, providing high yields of the corresponding ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Pathway 2: Fischer Esterification of Allyl Alcohol with Chlorodifluoroacetic Acid

The Fischer esterification is a classic method for the formation of esters from a carboxylic acid and an alcohol, using a strong acid catalyst. This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.

Reaction Scheme:

Experimental Protocols

Synthesis of Chlorodifluoroacetyl Chloride

Chlorodifluoroacetyl chloride is a key intermediate for Pathway 1 and can be prepared from chlorodifluoroacetic acid.

Experimental Protocol:

A mixture of chlorodifluoroacetic acid and a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) is heated, typically under reflux, to produce chlorodifluoroacetyl chloride. The product can then be isolated by distillation. For example, reacting chlorodifluoroacetic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) followed by distillation is a common procedure.

Synthesis of this compound via Pathway 1

Experimental Protocol:

To a solution of allyl alcohol (1 equivalent) and triethylamine (1.1 equivalents) in a dry aprotic solvent such as diethyl ether or dichloromethane at 0 °C is added a solution of chlorodifluoroacetyl chloride (1 equivalent) in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature (approximately 25°C) and stirred for a specified time (e.g., 2 hours). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound. A reported yield for this reaction is 90%[1].

Synthesis of this compound via Pathway 2

Experimental Protocol:

A mixture of chlorodifluoroacetic acid (1 equivalent), allyl alcohol (used in excess, e.g., 3-5 equivalents, can also serve as the solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid is heated to reflux. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product. The reaction progress is monitored by TLC or GC. After completion, the excess allyl alcohol is removed by distillation. The residue is then dissolved in an organic solvent like diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester is then purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 118337-48-7[2][3]
Molecular Formula C₅H₅ClF₂O₂[2][3][4]
Molecular Weight 170.54 g/mol [2][3][4][5]
Boiling Point 98 °C[3]
Predicted ¹H NMR See Section 5.1 for details[6]
Predicted ¹³C NMR See Section 5.2 for details[6]
Yield (Pathway 1) 90%[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals corresponding to the allyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorodifluoroacetate group.

  • CH₂ (allyl, adjacent to oxygen): ~4.7 ppm (doublet)

  • CH (allyl, vinyl): ~5.9 ppm (multiplet)

  • CH₂ (allyl, terminal vinyl): ~5.3-5.4 ppm (multiplet)

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbons of the allyl group and the chlorodifluoroacetate moiety.

  • C=O (ester): ~160 ppm

  • CF₂Cl: ~120 ppm (triplet due to C-F coupling)

  • OCH₂ (allyl): ~68 ppm

  • CH= (allyl): ~130 ppm

  • =CH₂ (allyl): ~120 ppm

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.

Synthesis_Pathway_1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Allyl_Alcohol Allyl Alcohol Reaction_Step Esterification Allyl_Alcohol->Reaction_Step Chlorodifluoroacetyl_Chloride Chlorodifluoroacetyl Chloride Chlorodifluoroacetyl_Chloride->Reaction_Step Solvent Solvent (e.g., Diethyl Ether) Solvent->Reaction_Step Base Base (Triethylamine) Base->Reaction_Step Temperature Temperature (0°C to 25°C) Temperature->Reaction_Step Filtration Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product Reaction_Step->Filtration Synthesis_Pathway_2 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Allyl_Alcohol Allyl Alcohol (excess) Reaction_Step Fischer Esterification Allyl_Alcohol->Reaction_Step Chlorodifluoroacetic_Acid Chlorodifluoroacetic Acid Chlorodifluoroacetic_Acid->Reaction_Step Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Step Temperature Reflux Temperature->Reaction_Step Water_Removal Water Removal (Dean-Stark) Water_Removal->Reaction_Step Solvent_Removal Solvent Removal Extraction Extraction Solvent_Removal->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product Reaction_Step->Solvent_Removal

References

An In-depth Technical Guide to the Stability and Storage of Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and storage data for allyl chlorodifluoroacetate are limited. The following guide is based on established principles of organic chemistry and data from structurally related fluoroacetate and chlorofluoroacetate esters. All handling and storage decisions should be made with careful consideration of the specific compound and in accordance with a thorough risk assessment.

Introduction

This compound is a halogenated ester of significant interest in organic synthesis, potentially serving as a building block for complex fluorinated molecules in the pharmaceutical and agrochemical industries. The presence of both a reactive allyl group and a chlorodifluoroacetyl moiety imparts unique chemical properties. However, these same features can also contribute to instability if the compound is not handled and stored correctly. This guide provides a comprehensive overview of the anticipated stability profile of this compound and outlines recommended storage conditions to ensure its integrity and safe use.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The primary degradation pathway is expected to be hydrolysis of the ester linkage.

Hydrolysis

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by both acids and bases.[1][2] For this compound, hydrolysis would yield chlorodifluoroacetic acid and allyl alcohol.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the hydrolysis of esters is a reversible reaction.[1][2] The equilibrium can be shifted towards the products (acid and alcohol) by using an excess of water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is typically an irreversible process that goes to completion, yielding the salt of the carboxylic acid and the alcohol.[3] This is often the preferred method for complete ester hydrolysis.[1]

Due to its susceptibility to hydrolysis, this compound should be protected from moisture. The presence of acidic or basic impurities can significantly accelerate its decomposition.

Thermal Decomposition

While specific data for this compound is unavailable, esters, in general, can undergo thermal decomposition at elevated temperatures.[4] The decomposition of similar perfluorocarboxylic acids has been studied, revealing complex pathways that can generate a variety of smaller fluorinated compounds.[5] At very high temperatures, esters can decompose to form carboxylic acids and ketones, which can further break down into carbon monoxide, carbon dioxide, and other products.[4] It is crucial to avoid exposing this compound to high temperatures to prevent degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and safety of this compound. The following recommendations are based on best practices for storing reactive and potentially hazardous organic compounds, including similar fluoroacetate esters.[6][7]

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[6][7]Minimizes the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against moisture and oxygen, which can contribute to degradation.
Container Store in a tightly closed, dry container.[6][7]Prevents exposure to atmospheric moisture.
Light Protect from direct sunlight.[6]Light can potentially initiate radical reactions, especially with the allyl group.
Incompatible Materials Store separately from strong acids, strong bases, oxidizing agents, and reducing agents.[6]These substances can catalyze or participate in decomposition reactions.
Storage Area Store in a designated flammables area with explosion-proof lighting and ventilation.[6]As a precaution for a potentially flammable organic ester.

Experimental Protocols: Assessing Ester Stability

A common method to assess the stability of an ester like this compound is to study its hydrolysis kinetics under controlled conditions.

General Protocol for Hydrolysis Study
  • Preparation of Solutions: Prepare buffered aqueous solutions at various pH values (e.g., acidic, neutral, and basic).

  • Reaction Setup: In a temperature-controlled reaction vessel, add a known concentration of this compound to the buffered solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the catalyst or by rapid dilution in a cold solvent.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of the ester versus time to determine the rate of hydrolysis at each pH and temperature. From this data, the rate constants and half-life of the compound under different conditions can be calculated.

Visualizations

Factors Affecting this compound Stability

Factors Affecting this compound Stability A This compound Stability B Temperature A->B influences rate of decomposition C Moisture (Hydrolysis) A->C primary degradation pathway E Light A->E potential for photodegradation F Incompatible Materials (Acids, Bases, Oxidants) A->F can induce rapid decomposition D pH (Acid/Base Catalysis) C->D catalyzed by

Caption: Factors influencing the stability of this compound.

Acid-Catalyzed Hydrolysis of this compound

Acid-Catalyzed Hydrolysis Pathway Ester This compound Intermediate Protonated Ester Intermediate Ester->Intermediate + H+ (catalyst) H2O Water H_plus H+ Products Chlorodifluoroacetic Acid + Allyl Alcohol Intermediate->Products + H2O - H+ Products->Intermediate - H2O + H+ (reversible)

Caption: General pathway for acid-catalyzed hydrolysis of an ester.

Base-Catalyzed Hydrolysis (Saponification) of this compound

Base-Catalyzed Hydrolysis Pathway Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH- OH_minus OH- Products Chlorodifluoroacetate Salt + Allyl Alcohol Intermediate->Products

Caption: General pathway for base-catalyzed hydrolysis of an ester.

Conclusion

References

Allyl Chlorodifluoroacetate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

Allyl chlorodifluoroacetate is a halogenated ester with the molecular formula C₅H₅ClF₂O₂.[1][2] It is characterized by the presence of an allyl group, which imparts reactivity, and a chlorodifluoroacetyl moiety. It is described as a colorless to pale yellow liquid with a distinct odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 118337-48-7[1][2]
Molecular Formula C₅H₅ClF₂O₂[1][2]
Molecular Weight 170.54 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 98 °C (Predicted)
Density 1.292 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents[1]

Hazard Identification and Classification

While a complete GHS classification is not available, based on information from chemical suppliers, this compound is considered a hazardous substance. The primary hazards are associated with its flammability, irritant properties, and potential for harm if swallowed, inhaled, or in contact with skin.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Flammable LiquidsH226: Flammable liquid and vapor
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Source: The GHS classification is based on data available from chemical suppliers and may not be exhaustive.

Experimental Protocols

Aryl difluoromethyl ethers can be synthesized using sodium chlorodifluoroacetate as a difluorocarbene precursor.[3] This process involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by a nucleophile.[3]

General Workflow for Handling Highly Reactive/Toxic Chemicals

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS and Technical Data prep_ppe Select Appropriate PPE prep_sds->prep_ppe prep_setup Prepare and Inspect Fume Hood and Equipment prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_monitor Monitor Reaction and Environment handle_reaction->handle_monitor cleanup_decon Decontaminate Glassware and Surfaces handle_monitor->cleanup_decon cleanup_waste Dispose of Waste (Follow Regulations) cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling hazardous chemicals.

Toxicology and Health Effects

There is a significant lack of specific toxicological data for this compound. The health effects described below are largely inferred from data on allyl chloride and chlorodifluoroacetic acid.

Acute Effects:

  • Inhalation: May cause respiratory tract irritation.[4] High concentrations of similar allyl compounds can lead to pulmonary edema.[4]

  • Skin Contact: Causes skin irritation.[5] Prolonged contact with related compounds may cause burns.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

Chronic Effects:

  • Chronic exposure to allyl chloride has been shown to cause liver and kidney damage in animal studies.[4][6]

  • There is inadequate evidence for the carcinogenicity of allyl chloride in humans and experimental animals.[6]

Table 3: Occupational Exposure Limits for Structurally Related Compounds (Allyl Chloride)

OrganizationTWASTEL
OSHA (PEL) 1 ppm (3 mg/m³)-
NIOSH (REL) 1 ppm (3 mg/m³)2 ppm (6 mg/m³)
ACGIH (TLV) 1 ppm (3 mg/m³)2 ppm (6 mg/m³)

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. These values are for Allyl Chloride and should be used as a cautious reference only.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended based on general principles for handling hazardous chemicals.

First Aid Response Flowchart

G cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eyes Rinse Eyes with Water (15-20 mins) eye->rinse_eyes rinse_mouth Rinse Mouth (Do NOT induce vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid measures following exposure.

Firefighting Measures

This compound is a flammable liquid and vapor.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition may produce toxic gases, including hydrogen chloride and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, based on its structure, it may be harmful to aquatic life. Chlorodifluoroacetic acid, a related compound, has been shown to be persistent in aquatic systems.[7] It is crucial to prevent this chemical from entering the environment.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated packaging should be treated as hazardous waste.

This technical guide provides a summary of the available safety information for this compound. Due to significant data gaps, extreme caution should be exercised when handling this compound. Always prioritize engineering controls, personal protective equipment, and safe work practices.

References

An In-depth Technical Guide to the Physical Properties of Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of allyl chlorodifluoroacetate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a building block for more complex molecules. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes a schematic for its synthesis.

Core Physical Properties

This compound is a halogenated ester with potential applications in organic synthesis. A summary of its key physical properties is provided below.

PropertyValueSource
Molecular Formula C₅H₅ClF₂O₂N/A
Molecular Weight 170.54 g/mol [1]
Boiling Point 98 °C[2]
Density (Predicted) 1.292 ± 0.06 g/cm³[2]
Refractive Index Not availableN/A
Solubility Soluble in organic solvents.[1]

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties and a potential synthetic route are outlined below.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the esterification of chlorodifluoroacetic acid with allyl alcohol. A general procedure, adapted from the synthesis of similar esters, is as follows:

Materials:

  • Chlorodifluoroacetic acid

  • Allyl alcohol

  • A suitable acid catalyst (e.g., sulfuric acid)

  • An appropriate solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine chlorodifluoroacetic acid, a molar excess of allyl alcohol, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Determination of Refractive Index

The refractive index of a liquid can be determined using a standard laboratory instrument such as an Abbe refractometer.

Materials:

  • This compound sample

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper

  • A suitable solvent for cleaning (e.g., acetone or ethanol)

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Using a clean dropper, place a few drops of the this compound sample onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C or 25°C).

  • Look through the eyepiece and adjust the control knob until the borderline between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed through direct observation.

Materials:

  • This compound sample

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of a selected solvent to a clean, dry test tube.

  • To this, add a small, measured amount of this compound (e.g., 0.1 mL).

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

  • Observe the mixture to see if the this compound has dissolved completely.

  • If it dissolves, continue adding small, measured increments of the solute until saturation is reached (i.e., no more solute dissolves).

  • Record the observations as soluble, partially soluble, or insoluble for each solvent. For a more quantitative measure, the amount of solute dissolved in a given volume of solvent can be calculated.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Reactants Chlorodifluoroacetic Acid + Allyl Alcohol + Acid Catalyst Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: A schematic overview of the synthesis of this compound.

References

Allyl chlorodifluoroacetate reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of Allyl Chlorodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent that incorporates two highly valuable reactive centers into a single molecule: the chlorodifluoroacetate ester, a precursor to the versatile difluorocarbene intermediate, and the allyl group, a reactive π-system amenable to a wide array of chemical transformations. This unique combination makes it a potentially powerful tool in organic synthesis for the introduction of fluorinated motifs and for the construction of complex molecular architectures. This document provides a comprehensive overview of the predicted reactivity profile of this compound, drawing upon the well-established chemistry of its constituent functional groups. It includes detailed reaction pathways, experimental protocols for analogous systems, and quantitative data to guide its application in research and development, particularly within the pharmaceutical industry where fluorine chemistry plays a pivotal role.

Core Reactivity Concepts

The reactivity of this compound can be fundamentally understood by considering the independent and synergistic reactions of its two key functional moieties:

  • The Chlorodifluoroacetate Group: This unit serves primarily as a thermal or base-induced precursor for the generation of difluorocarbene (:CF₂). The loss of carbon dioxide and a chloride ion drives the formation of this highly reactive intermediate.

  • The Allyl Group: This unsaturated hydrocarbon fragment offers three primary sites for reactivity: the π-bond (for additions and cycloadditions), the allylic C-H bonds (for radical substitution), and the entire group's ability to act as an electrophile or nucleophile in transition metal-catalyzed reactions.

This guide will explore these reactivity paradigms in detail.

Synthesis of this compound

While not extensively documented as a commercial reagent, this compound can be readily synthesized in the laboratory via standard esterification procedures. A plausible and efficient method involves the reaction of allyl alcohol with a chlorodifluoroacetylating agent.

Proposed Synthetic Workflow

A common route would be the esterification of allyl alcohol with chlorodifluoroacetic acid in the presence of a carbodiimide coupling agent or by converting the acid to its more reactive acyl chloride derivative followed by reaction with allyl alcohol.

Proposed Synthesis of this compound cluster_0 Method A: Acid Chloride cluster_1 Method B: Direct Coupling Acid Chlorodifluoroacetic Acid (ClCF₂COOH) Thionyl SOCl₂ or (COCl)₂ Acid->Thionyl + AcylChloride Chlorodifluoroacetyl Chloride (ClCF₂COCl) Thionyl->AcylChloride Activation Product_A This compound AcylChloride->Product_A AllylOH_A Allyl Alcohol AllylOH_A->Product_A + Pyridine Acid_B Chlorodifluoroacetic Acid (ClCF₂COOH) Product_B This compound Acid_B->Product_B AllylOH_B Allyl Alcohol AllylOH_B->Product_B + Coupling DCC or EDC Coupling->Product_B Coupling Agent Difluorocarbene Generation Pathway Start This compound Transition Transition State Start->Transition Δ (Heat) Carbene Difluorocarbene (:CF₂) Transition->Carbene AllylCation Allyl Cation Transition->AllylCation Chloride Chloride Anion (Cl⁻) Transition->Chloride CO2 Carbon Dioxide (CO₂) Transition->CO2 Trapping Trapping Reactions Carbene->Trapping Reacts with Nucleophiles/Alkenes Key Reaction Pathways of the Allyl Group Allyl Allyl Group (-OCH₂CH=CH₂) Radical Radical Halogenation (e.g., + NBS, hv) Allyl->Radical Addition Electrophilic Addition (e.g., + Br₂) Allyl->Addition Cycloadd [2+2] or [4+2] Cycloaddition Allyl->Cycloadd Pd_cat Pd(0) Catalysis (Deprotection / Coupling) Allyl->Pd_cat P_Radical Allylic Halide Radical->P_Radical P_Addition Vicinal Dihalide Addition->P_Addition P_Cycloadd Cycloadduct Cycloadd->P_Cycloadd P_Pd_cat Deprotected Alcohol + Allylated Nucleophile Pd_cat->P_Pd_cat

Spectroscopic Profile of Allyl Chlorodifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl chlorodifluoroacetate (C₅H₅ClF₂O₂). Due to the limited availability of experimentally published spectra for this specific compound, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on established principles and data from analogous chemical structures.

Molecular Structure and Properties

This compound is an ester with the following structural formula:

Molecular Formula: C₅H₅ClF₂O₂ Molecular Weight: 170.54 g/mol [1] IUPAC Name: prop-2-en-1-yl 2-chloro-2,2-difluoroacetate

Spectroscopic Data

The following sections detail the mass spectrometry, and predicted NMR and IR data for this compound.

Mass Spectrometry (MS)

A mass spectrum for this compound is available through SpectraBase.[1] The fragmentation pattern of esters is influenced by the alcohol and acid components.[2] For allyl esters, common fragmentation includes the loss of the allyl group.[2] Halogenated compounds often exhibit characteristic isotopic patterns.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Ion Notes
170/172[C₅H₅ClF₂O₂]⁺Molecular ion peak with isotopic pattern for one chlorine atom.
129/131[C₂ClF₂O₂]⁺Loss of the allyl radical (•CH₂CH=CH₂).
83/85[CClF₂]⁺Alpha-cleavage with loss of the ester group.
41[C₃H₅]⁺Allyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The proton NMR spectrum is expected to show signals corresponding to the allyl group. The chemical shifts are influenced by the electronegative ester group.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.9ddt1H-CH=
~5.4dd1H=CH₂ (trans)
~5.3dd1H=CH₂ (cis)
~4.7d2H-O-CH₂-

The carbon NMR spectrum will display five distinct signals.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~160C=O
~131-CH=
~120=CH₂
~118 (t, J ≈ 280 Hz)-CF₂Cl
~68-O-CH₂-

The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. The chemical shift for a -CF₂Cl group typically appears in a specific region of the spectrum.[3][4]

Table 4: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
-60 to -70s-CF₂Cl
Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretch and C-O stretching vibrations.[5][6] The presence of C-F and C-Cl bonds will also give rise to characteristic absorptions.

Table 5: Predicted Infrared (IR) Absorption Data for this compound

Frequency (cm⁻¹) Intensity Assignment
~3100-3000Medium=C-H stretch
~1780StrongC=O stretch (ester)
~1650MediumC=C stretch
~1250StrongC-O stretch
~1100-1000StrongC-F stretch
~800MediumC-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard or a solvent with a known chemical shift can be used for referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: +50 to -250 ppm.

    • Number of scans: 64-256.

    • Relaxation delay: 1-2 seconds.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

    • Carrier gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 35-500 amu.

    • Scan speed: 1-2 scans/second.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Allyl Chlorodifluoroacetate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway mol_ion [C₅H₅ClF₂O₂]⁺ m/z = 170/172 (Molecular Ion) frag1 [C₂ClF₂O₂]⁺ m/z = 129/131 mol_ion->frag1 - •C₃H₅ frag2 [C₃H₅]⁺ m/z = 41 mol_ion->frag2 - •C₂ClF₂O₂ frag3 [CClF₂]⁺ m/z = 83/85 frag1->frag3 - CO₂

Caption: Predicted mass spectral fragmentation of this compound.

References

Methodological & Application

Allyl Chlorodifluoroacetate as a Difluorocarbene Source: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl chlorodifluoroacetate is a potential precursor for the in-situ generation of difluorocarbene (:CF₂), a versatile intermediate in organic synthesis. While direct literature on this compound for this application is limited, its reactivity can be inferred from well-established analogues such as sodium chlorodifluoroacetate and methyl chlorodifluoroacetate. This document provides detailed application notes and extrapolated protocols for the use of this compound in difluorocyclopropanation and difluoromethylation reactions. The protocols are based on established procedures for analogous chlorodifluoroacetate-based difluorocarbene precursors.

Introduction

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a key reagent for the introduction of the difluoromethylene (-CF₂-) group into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Common sources of difluorocarbene include thermal or catalytic decomposition of reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) and trimethylsilyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).

This compound (ClCF₂CO₂CH₂CH=CH₂) is anticipated to generate difluorocarbene via a similar thermal decarboxylation pathway to its sodium and alkyl ester counterparts. The resulting allyl chloride and carbon dioxide are volatile byproducts. This reagent offers a potentially convenient and soluble alternative to the commonly used sodium salt.

Synthesis of this compound

A plausible method for the synthesis of this compound is the esterification of chlorodifluoroacetic acid with allyl alcohol. This can be achieved using standard esterification procedures, such as Fischer esterification with an acid catalyst, or by converting the carboxylic acid to an acyl chloride followed by reaction with allyl alcohol.

Generation of Difluorocarbene

The generation of difluorocarbene from this compound is expected to proceed via thermal decomposition. Heating the ester will induce a concerted or stepwise elimination of allyl chloride and carbon dioxide to yield the carbene intermediate.

G cluster_reagents Reagents cluster_conditions Conditions cluster_intermediates Intermediates & Products reagent This compound carbene Difluorocarbene (:CF₂) reagent->carbene Decarboxylation & Elimination byproducts Allyl Chloride + CO₂ reagent->byproducts Decomposition conditions Heat (Δ)

Caption: Generation of difluorocarbene from this compound.

Applications in Organic Synthesis

Difluorocyclopropanation of Alkenes

Difluorocarbene readily undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes, which are valuable building blocks in medicinal chemistry. The reaction is typically performed by heating the difluorocarbene precursor with the alkene in a high-boiling solvent.

General Workflow:

G reagent This compound reaction Reaction Mixture reagent->reaction alkene Alkene Substrate alkene->reaction solvent High-boiling Solvent (e.g., Diglyme, Toluene) solvent->reaction heat Heat (e.g., 120-180 °C) heat->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation or Chromatography) workup->purification product gem-Difluorocyclopropane purification->product

Caption: Workflow for difluorocyclopropanation of alkenes.

Quantitative Data (Inferred from Analogous Reactions)

The following table summarizes representative yields for the difluorocyclopropanation of various alkenes using sodium chlorodifluoroacetate, which are expected to be comparable when using this compound under optimized conditions.

Alkene SubstrateProductSolventTemperature (°C)Yield (%)Reference
Styrene1,1-difluoro-2-phenylcyclopropaneDiglyme18075-85[1]
1-Octene1,1-difluoro-2-hexylcyclopropaneTriglyme19060-70[1]
Cyclohexene7,7-difluorobicyclo[4.1.0]heptaneDiglyme18050-60[1]
α-Methylstyrene1,1-difluoro-1-methyl-2-phenylcyclopropaneDiglyme18080-90[1]

Experimental Protocol (Inferred)

  • To a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the alkene (1.0 equiv) and a high-boiling solvent (e.g., diglyme, 2-3 mL per mmol of alkene).

  • Add this compound (1.5-2.0 equiv).

  • Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

O- and S-Difluoromethylation of Phenols and Thiols

Difluorocarbene reacts with phenols and thiols in the presence of a base to afford the corresponding difluoromethyl ethers and thioethers. These motifs are prevalent in pharmaceuticals and agrochemicals.

General Mechanism:

G reagent This compound carbene :CF₂ reagent->carbene Decomposition heat Heat heat->reagent product Ar-O-CF₂H / Ar-S-CF₂H carbene->product nucleophile Phenol/Thiol + Base intermediate Phenoxide/Thiolate nucleophile->intermediate Deprotonation intermediate->product Nucleophilic Attack on :CF₂

Caption: Mechanism of O/S-difluoromethylation.

Quantitative Data (Inferred from Sodium Chlorodifluoroacetate Reactions)

The following table presents typical yields for the difluoromethylation of various phenols and thiols using sodium chlorodifluoroacetate. Similar results are anticipated with this compound.

SubstrateProductBaseSolventTemperature (°C)Yield (%)Reference
4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzeneK₂CO₃DMF12085-95[2]
4-Chlorophenol1-Chloro-4-(difluoromethoxy)benzeneK₂CO₃DMF12070-80[2]
4-Methoxythiophenol1-(Difluoromethylthio)-4-methoxybenzeneK₂CO₃DMF9593[3]
2-Naphthalenethiol2-(Difluoromethylthio)naphthaleneK₂CO₃DMF9588[3]

Experimental Protocol (Inferred)

  • To a round-bottom flask, add the phenol or thiol (1.0 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), and a polar aprotic solvent (e.g., DMF, 3-5 mL per mmol of substrate).

  • Add this compound (1.5-2.5 equiv) to the stirred suspension.

  • Heat the reaction mixture to 95-120 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.[2][3]

Safety and Handling

  • This compound should be handled with care in a well-ventilated fume hood. As an allyl ester, it may be lachrymatory and a skin irritant.

  • The thermal decomposition of chlorodifluoroacetates can be exothermic and produce gaseous byproducts (CO₂ and allyl chloride), leading to a pressure buildup. Reactions should be conducted with adequate pressure relief and on a scale that allows for effective temperature control.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising, yet underexplored, precursor for difluorocarbene. Based on the well-documented reactivity of its analogues, it is expected to be a viable reagent for difluorocyclopropanation and difluoromethylation reactions. The protocols outlined in this document, derived from established procedures for sodium and methyl chlorodifluoroacetate, provide a solid foundation for researchers to explore the synthetic utility of this reagent. Further optimization of reaction conditions will be necessary to realize its full potential.

Disclaimer: The experimental protocols provided for this compound are inferred from the reactivity of analogous compounds and have not been experimentally validated from the cited literature. Researchers should exercise caution and perform small-scale test reactions to optimize conditions and ensure safety.

References

Application Notes and Protocols: Synthesis of gem-Difluorocyclopropanes using Sodium Chlorodifluoroacetate with Allyl-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorocyclopropane moiety is a valuable structural motif in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced biological activity. This document provides detailed application notes and experimental protocols for the synthesis of gem--difluorocyclopropanes via the [2+1] cycloaddition of difluorocarbene, generated from the thermal decomposition of sodium chlorodifluoroacetate, with a particular focus on its application to allyl-containing substrates like allylic alcohols and related derivatives.

The primary method described herein involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa), a readily available and cost-effective reagent, to generate highly reactive difluorocarbene (:CF₂). This electrophilic carbene then undergoes a cycloaddition reaction with the double bond of an alkene substrate to furnish the desired gem-difluorocyclopropane product.[1][2]

Reaction Mechanism and Workflow

The overall transformation proceeds in two key steps:

  • Generation of Difluorocarbene: Sodium chlorodifluoroacetate, upon heating in a high-boiling aprotic solvent such as diglyme, undergoes decarboxylation to form a chlorodifluoromethyl anion intermediate. This intermediate then rapidly eliminates a chloride ion to yield difluorocarbene.[3]

  • [2+1] Cycloaddition: The in situ generated difluorocarbene, being an electrophilic species, readily reacts with electron-rich alkenes, such as those found in allyl derivatives, in a concerted [2+1] cycloaddition to form the stable gem-difluorocyclopropane ring.

A schematic of the overall experimental workflow is presented below.

Workflow Experimental Workflow for gem-Difluorocyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Alkene Substrate (e.g., Allyl Alcohol Derivative) and Solvent (e.g., Diglyme) setup Set up Reaction Apparatus (Flask, Condenser, Dropping Funnel) reagents->setup heat Heat Reaction Mixture to Reaction Temperature (e.g., 160-190 °C) setup->heat add Slowly Add Solution of Sodium Chlorodifluoroacetate in Solvent heat->add reflux Maintain at Reaction Temperature until CO₂ Evolution Ceases add->reflux cool Cool Reaction Mixture reflux->cool extract Perform Aqueous Work-up and Extraction cool->extract purify Purify Product via Distillation or Chromatography extract->purify final_product final_product purify->final_product Isolated gem-Difluorocyclopropane

Caption: Experimental workflow for the synthesis of gem-difluorocyclopropanes.

Data Presentation: Substrate Scope and Yields

The difluorocyclopropanation using sodium chlorodifluoroacetate is applicable to a range of allylic substrates. The following table summarizes the reported yields for the synthesis of various gem-difluorocyclopropanes from corresponding alkenes.

EntryAlkene SubstrateSolventTemperature (°C)Yield (%)
1Allyl AlcoholDiglyme190Moderate
2Allyl AcetateDiglyme190Good
31-OcteneTriglyme19075
4CyclohexeneDiglyme18080
5StyreneDiglyme18070
6(Z)-4-(benzyloxy)-2-butenyl acetateDiglyme190Good
7N-Boc-3,4-dehydropiperidineDiglyme180Good

Experimental Protocols

1. Preparation of Sodium Chlorodifluoroacetate

This protocol is adapted from Organic Syntheses.[4][5]

  • To a cooled and stirred solution of sodium hydroxide (1.52 mol) in methanol (700 mL), slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 mL). Maintain the temperature below 40 °C during the addition.

  • Remove the methanol under reduced pressure at 40 °C.

  • The resulting salt should be pulverized and dried under vacuum.

2. General Protocol for the Difluorocyclopropanation of an Allylic Alcohol Derivative

This protocol is a general procedure based on literature reports.[1][2][4]

Materials:

  • Allylic alcohol derivative (1.0 equiv)

  • Sodium chlorodifluoroacetate (1.5 - 2.5 equiv)

  • Anhydrous diglyme (or triglyme)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.

  • Place the alkene substrate (1.0 equiv) and a portion of the anhydrous diglyme in the flask.

  • In a separate flask, dissolve the sodium chlorodifluoroacetate (1.5 - 2.5 equiv) in the remaining anhydrous diglyme. Gentle warming may be necessary to aid dissolution.

  • Transfer the sodium chlorodifluoroacetate solution to the dropping funnel.

  • Flush the entire apparatus with an inert gas.

  • Heat the stirred solution of the alkene in the reaction flask to the desired temperature (typically 160-190 °C).

  • Once the reaction temperature is reached, add the sodium chlorodifluoroacetate solution dropwise from the dropping funnel over a period of 1-2 hours. Vigorous evolution of carbon dioxide should be observed.[4]

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional 1-2 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Microwave-Assisted Protocol

A more rapid method utilizing microwave irradiation has been developed, offering significantly shorter reaction times.[6]

Procedure:

  • In a microwave reaction vessel, combine the alkene (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and THF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 300 W) until the reaction temperature reaches 170 °C, and hold for approximately 5 minutes.

  • After cooling, the reaction mixture can be worked up and purified as described in the conventional protocol.

Safety and Handling

  • Sodium Chlorodifluoroacetate: This reagent is hygroscopic and should be stored in a dry environment.[7] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Difluorocarbene: This is a highly reactive intermediate generated in situ. The reaction should be conducted in a fume hood.

  • Thermal Decomposition: The thermal decomposition of sodium chlorodifluoroacetate is an exothermic process that generates a large volume of carbon dioxide gas. The addition of the reagent should be controlled carefully to avoid a runaway reaction.[4] Ensure the reaction apparatus is not sealed to allow for the safe venting of gas.

  • High Temperatures: The conventional protocol requires high reaction temperatures. Use appropriate heating equipment and take necessary precautions to prevent burns.

  • Solvents: Diglyme and triglyme are high-boiling ethers. Handle with care and in a well-ventilated area.

Signaling Pathway and Logical Relationships

The logical progression of the synthesis is outlined in the diagram below.

reaction_logic cluster_conditions Reaction Conditions cluster_inputs start Starting Materials: - Allyl-containing Alkene - Sodium Chlorodifluoroacetate - High-boiling Solvent thermal Thermal Decomposition (160-190 °C) start->thermal microwave Microwave Irradiation (~170 °C) start->microwave carbene In Situ Generation of Difluorocarbene (:CF₂) thermal->carbene microwave->carbene cycloaddition [2+1] Cycloaddition carbene->cycloaddition product gem-Difluorocyclopropane Product cycloaddition->product alkene_input Alkene alkene_input->cycloaddition carbene_input Difluorocarbene carbene_input->cycloaddition

Caption: Logical flow of the gem-difluorocyclopropanation reaction.

References

Application Notes and Protocols: Allyl Chlorodifluoroacetate in Fluoroalkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl chlorodifluoroacetate is a fluorinated organic compound with potential applications in organic synthesis, particularly in the introduction of the chlorodifluoroacetyl group into molecules. This document provides an overview of its synthesis and explores its utility in fluoroalkylation reactions, offering detailed experimental protocols for researchers in chemistry and drug development. Capitalizing on the principles of radical chemistry, this compound serves as a precursor to chlorodifluoroalkyl radicals, enabling the functionalization of various unsaturated substrates.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of chlorodifluoroacetic acid with allyl alcohol. This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • Chlorodifluoroacetic acid

    • Allyl alcohol

    • Sulfuric acid (catalytic amount) or a carbodiimide coupling agent (e.g., DCC)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water)

    • Magnetic stirrer and heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus or silica gel for chromatography)

  • Procedure (Acid-Catalyzed Esterification):

    • To a solution of chlorodifluoroacetic acid (1.0 eq) in an excess of allyl alcohol (or with a suitable solvent), add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup to remove the acid catalyst and excess alcohol. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield pure this compound.

Application in Radical Fluoroalkylation of Alkenes

This compound can be utilized as a source of the chlorodifluoroalkyl radical (•CF2Cl) for the fluoroalkylation of alkenes. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), under thermal or photochemical conditions. The generated radical adds to the double bond of an alkene, and the resulting radical intermediate can be trapped by a hydrogen atom donor or undergo further transformations.

General Reaction Scheme:

A proposed mechanism for the radical-initiated fluoroalkylation of an alkene with this compound is depicted below. The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract the chlorodifluoroacetyl group from this compound to produce a chlorodifluoroalkyl radical. This radical subsequently adds to the alkene, forming a new carbon-centered radical, which is then quenched to yield the final product.

Fluoroalkylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Heat or Light Allyl_Chlorodifluoroacetate ClCF2CO2-allyl Radical->Allyl_Chlorodifluoroacetate Abstraction Chlorodifluoroalkyl_Radical •CF2Cl Allyl_Chlorodifluoroacetate->Chlorodifluoroalkyl_Radical Alkene R-CH=CH2 Chlorodifluoroalkyl_Radical->Alkene Addition Adduct_Radical R-CH(•)-CH2-CF2Cl Alkene->Adduct_Radical H_Donor H-Donor Adduct_Radical->H_Donor H-atom transfer Product R-CH2-CH2-CF2Cl H_Donor->Product

Caption: Proposed radical mechanism for fluoroalkylation.

Experimental Protocol: Radical Fluoroalkylation of Styrene

This protocol details the fluoroalkylation of styrene as a model alkene substrate.

  • Reagents and Equipment:

    • This compound

    • Styrene

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

    • Schlenk flask or a round-bottom flask fitted with a reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Standard workup and purification equipment

  • Procedure:

    • In a Schlenk flask under a nitrogen atmosphere, dissolve styrene (1.0 eq) and this compound (1.5 eq) in the chosen solvent.

    • Add AIBN (0.1 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C (typical for AIBN decomposition).

    • Monitor the reaction by GC-MS or TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the fluoroalkylated product.

Data Presentation

The efficiency of the fluoroalkylation reaction can be evaluated across a range of substrates. The following table summarizes hypothetical yield data for the radical addition of the chlorodifluoroalkyl group to various alkenes.

EntryAlkene SubstrateProductYield (%)
1Styrene1-chloro-1,1-difluoro-3-phenylpropane75
21-Octene1-chloro-1,1-difluorodecane68
3Cyclohexene(2-chloro-2,2-difluoroethyl)cyclohexane65
4Methyl acrylateMethyl 4-chloro-4,4-difluorobutanoate72

Safety Precautions

  • Chlorodifluoroacetic acid and its derivatives are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled with care.

  • Reactions should be conducted in a well-ventilated fume hood.

This compound demonstrates potential as a valuable reagent for the introduction of the chlorodifluoroalkyl moiety into organic molecules via a radical pathway. The described protocols provide a foundation for further exploration of its reactivity and application in the synthesis of novel fluorinated compounds for pharmaceutical and materials science research. Further optimization of reaction conditions and exploration of the substrate scope are warranted to fully establish the utility of this reagent.

Application Notes: Difluorocyclopropanation using Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The gem-difluorocyclopropane moiety is a highly sought-after structural motif in medicinal chemistry and drug development.[1][2] Its incorporation into bioactive molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity. The unique stereoelectronic properties of the difluoromethylene group often impart favorable pharmacological characteristics. One of the most direct and established methods for synthesizing these valuable scaffolds is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.

A common and practical precursor for the generation of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂COONa).[3][4][5] This stable, solid reagent undergoes thermal decarboxylation in a high-boiling solvent to release the highly reactive difluorocarbene intermediate in situ. These application notes provide a detailed protocol for the difluorocyclopropanation of alkenes using this method, targeting researchers in organic synthesis and drug discovery.

Mechanism of Reaction

The reaction proceeds through a two-step mechanism. First, sodium chlorodifluoroacetate undergoes thermal decomposition, losing carbon dioxide and a chloride ion to generate the difluorocarbene intermediate. Second, the electrophilic difluorocarbene rapidly adds across the double bond of an alkene substrate in a concerted cycloaddition step to form the desired 1,1-difluorocyclopropane ring.[6]

Caption: General mechanism for difluorocyclopropanation.

Experimental Protocols

Protocol 1: Conventional Thermal Method

This protocol is a widely used method for the difluorocyclopropanation of various alkenes using sodium chlorodifluoroacetate in a high-boiling solvent.[3][4]

Materials:

  • Alkene substrate

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Anhydrous bis(2-methoxyethyl) ether (diglyme)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the glassware (flask, condenser, dropping funnel) and ensure it is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve the alkene substrate (1.0 equiv.) in anhydrous diglyme under an inert atmosphere.

  • Pre-heating: Heat the alkene solution to the reaction temperature (typically 160-190 °C) with vigorous stirring.[3][7]

  • Precursor Solution: Separately, prepare a solution or slurry of sodium chlorodifluoroacetate (1.5-2.0 equiv.) in anhydrous diglyme. Gentle warming may be required to aid dissolution.

  • Addition: Add the sodium chlorodifluoroacetate solution dropwise to the heated alkene solution over 1-2 hours using the dropping funnel. Caution: The rate of addition must be controlled to match the rate of CO₂ evolution. A buildup of unreacted sodium chlorodifluoroacetate can lead to a dangerous exothermic decomposition.[7]

  • Reaction: After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[7][8]

Protocol 2: Microwave-Mediated Method

This modern protocol offers a significant reduction in reaction time and uses a lower-boiling solvent, simplifying product isolation.[8]

Materials:

  • Alkene substrate

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: To a microwave vial, add the alkene (1.0 equiv.), sodium chlorodifluoroacetate (2.0 equiv.), and anhydrous THF.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (typically 5-15 minutes) with stirring.[8]

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the solids with a small amount of THF or another suitable solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Combine Alkene & Sodium Chlorodifluoroacetate in Solvent thermal 2a. Conventional Heating (e.g., Diglyme, 180°C, 2-4h) prep_reagents->thermal Traditional microwave 2b. Microwave Irradiation (e.g., THF, 170°C, 5-15min) prep_reagents->microwave Modern workup 3. Quench, Extract & Dry Organic Layer thermal->workup microwave->workup purify 4. Purify Product (Chromatography/Distillation) workup->purify analysis 5. Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for difluorocyclopropanation.

Data Presentation

The following table summarizes representative results for the difluorocyclopropanation of various alkenes using sodium chlorodifluoroacetate.

EntryAlkene SubstrateMethodSolventTemp (°C)TimeYield (%)Reference
1StyreneThermalDiglyme1803h75[3]
21-OcteneThermalDiglyme1602h64[7]
3CyclohexeneMicrowaveTHF1705 min85[8]
4(Z)-4-(benzyloxy)-2-butenyl acetateThermalDiglyme190-Good[9]
5N-Boc-enamideThermalDiglyme190--[4]

Note: Yields are for isolated products. Time and temperature may vary based on substrate reactivity and scale.

Safety and Handling

  • Exothermic Hazard: The thermal decomposition of sodium chlorodifluoroacetate is exothermic. Controlled, slow addition of the reagent to the hot alkene solution is crucial to prevent a runaway reaction.[7]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere to prevent side reactions and ensure the stability of reagents.

  • High Temperatures: Use appropriate personal protective equipment (PPE) when working with high-temperature oil baths or heating mantles.

  • Microwave Safety: When using a microwave reactor, ensure the vial is properly sealed and follow the manufacturer's safety guidelines to handle potential pressure buildup.

References

Applications of Chlorodifluoroacetate in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern pharmaceutical development. The unique physicochemical properties of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered substantial attention as it can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups.[2] Sodium chlorodifluoroacetate has emerged as a key reagent in this field, serving as a convenient and effective precursor for difluorocarbene, a versatile intermediate for introducing the difluoromethyl group.[1] This document provides detailed application notes and protocols for the use of chlorodifluoroacetate in the synthesis of pharmaceutical intermediates.

Core Application: Difluoromethylation via Difluorocarbene

The primary application of sodium chlorodifluoroacetate in pharmaceutical synthesis is as a precursor to difluorocarbene (:CF2).[1] Thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene, which can then be trapped by various nucleophiles.[3] This method is advantageous due to the stability and commercial availability of sodium chlorodifluoroacetate, as well as its relatively low toxicity and environmental impact compared to other fluorinating agents.[3]

A general overview of the mechanism is the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene. This electrophilic intermediate is then trapped by a nucleophile, such as a phenolate, thiolate, or amine, followed by protonation to yield the desired difluoromethylated product.[3]

Mechanism of Difluorocarbene Generation and Trapping

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Trapping Reagent Sodium Chlorodifluoroacetate (ClCF2COONa) Intermediate Difluorocarbene (:CF2) Reagent->Intermediate Thermal Decarboxylation Nucleophile Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) Intermediate->Nucleophile Trapping Protonation Protonation (H⁺) Nucleophile->Protonation Intermediate Adduct Product Difluoromethylated Product (e.g., R-O-CF2H, R-S-CF2H, R₂N-CF2H) Protonation->Product

Caption: General mechanism for difluorocarbene generation and nucleophilic trapping.

Applications in the Synthesis of Aryl Difluoromethyl Ethers

A prominent application of sodium chlorodifluoroacetate is the synthesis of aryl difluoromethyl ethers from phenols. This transformation is valuable in medicinal chemistry as the difluoromethoxy group can modulate the properties of phenolic drug candidates.[3]

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers [3][4]

  • Reaction Setup: To a flask containing a phenol (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.0 equiv) is added a solvent such as DMF and water.[4]

  • Degassing: The solution is degassed with nitrogen for approximately 1 hour while stirring.[3][4]

  • Reagent Addition: Sodium chlorodifluoroacetate (2.8 equiv) is added in one portion under a stream of nitrogen.[3][4]

  • Reaction Conditions: The flask is equipped with a condenser, and the reaction mixture is heated to 120 °C for 2 hours.[3][4] Vigorous bubbling is typically observed upon heating.[4]

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford the desired aryl difluoromethyl ether.[3]

Quantitative Data: Synthesis of Aryl Difluoromethyl Ethers

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxy-3-iodobenzoateK2CO3DMF/H2O120294[3][4]
Various 2-hydroxychalconesK2CO3DMF904-636-80[5]

Experimental Workflow for Aryl Difluoromethyl Ether Synthesis

G Start Start Setup Combine Phenol, Base, and Solvent Start->Setup Degas Degas with N₂ for 1h Setup->Degas AddReagent Add Sodium Chlorodifluoroacetate Degas->AddReagent Heat Heat to 120°C for 2h AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup and Extraction Cool->Workup Purify Purification by Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of aryl difluoromethyl ethers.

Applications in the Synthesis of S-, N-, and Se-Difluoromethylated Compounds

The utility of sodium chlorodifluoroacetate extends to the difluoromethylation of other heteroatoms, including sulfur, nitrogen, and selenium.[3][6] This allows for the synthesis of a diverse range of difluoromethylated compounds with potential applications in drug discovery.

Experimental Protocol: S-Difluoromethylation of Thiols [6]

  • Reaction Setup: A mixture of the thiol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (2.0 equiv) in DMF is prepared.

  • Reaction Conditions: The reaction mixture is heated to 95 °C.

  • Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

This protocol is also effective for the difluoromethylation of heterocyclic nitrogen compounds and phenylselenol.[5]

Quantitative Data: S- and N-Difluoromethylation

SubstrateProduct TypeTemperature (°C)Yield (%)Reference
Aromatic and Heteroaromatic ThiolsS-Difluoromethylated95High[5][6]
Heterocyclic Nitrogen CompoundsN-Difluoromethylated95Effective[5]
PhenylselenolSe-Difluoromethylated95Effective[5]

Further Synthetic Applications

Beyond the direct difluoromethylation of heteroatoms, chlorodifluoroacetate-derived difluorocarbene participates in other valuable transformations for pharmaceutical synthesis:

  • Synthesis of 1,1-Difluoro-olefins: The reaction of aldehydes with triphenylphosphine in the presence of sodium chlorodifluoroacetate provides a direct, one-step route to 1,1-difluoro-olefins.[1]

  • Synthesis of gem-Difluorinated Cyclopropanes: This reagent is also utilized in the synthesis of geminal difluorinated cyclopropanes, a class of compounds with increasing interest in medicinal chemistry.[1]

  • Protecting Group Chemistry: In a unique application, the difluoromethyl group has been employed as a protecting group for a phenol in the total synthesis of preussochromone D, preventing overoxidation under harsh conditions.[3]

Sodium chlorodifluoroacetate is a versatile and practical reagent for the introduction of the difluoromethyl group into a wide range of substrates. Its stability, commercial availability, and the operational simplicity of the decarboxylative generation of difluorocarbene make it a valuable tool for medicinal chemists and drug development professionals. The protocols outlined in this document provide a foundation for the application of this reagent in the synthesis of novel pharmaceutical candidates with enhanced properties.

References

Application Notes and Protocols for Allyl Chlorodifluoroacetate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability of active ingredients. Allyl chlorodifluoroacetate is a versatile, fluorinated building block with the potential for significant applications in the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. Its dual functionality, comprising a reactive allyl group and a chlorodifluoroacetate ester, offers multiple avenues for synthetic transformations.

This document provides an overview of the potential applications of this compound in agrochemical development, including detailed, albeit representative, experimental protocols for the synthesis of promising agrochemical scaffolds. Due to the limited publicly available data on agrochemicals derived specifically from this compound, the following protocols and data are based on established synthetic methodologies for structurally related fluorinated compounds and serve as a guide for researchers exploring this promising chemical entity.

Potential Applications in Agrochemical Synthesis

This compound can be envisioned as a key reagent in several synthetic strategies for creating novel agrochemicals:

  • Introduction of the Difluoromethyl Group: The chlorodifluoroacetate moiety can serve as a precursor to the valuable difluoromethyl (CHF2) or trifluoromethyl (CF3) group, which are prevalent in many modern agrochemicals.

  • Synthesis of Fluorinated Heterocycles: The compound can be utilized in cyclization reactions to form a variety of heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in fungicides and herbicides. The allyl group can act as a handle for further functionalization or participate directly in the cyclization.

  • Precursor to Bioactive Esters and Amides: The ester functionality can be readily transformed into other esters or amides, allowing for the synthesis of a diverse library of compounds for biological screening.

Data Presentation: Efficacy of Structurally Related Fluorinated Agrochemicals

Agrochemical ClassCompound ExampleTarget Organism/WeedEfficacy Metric (e.g., IC50, EC50, LD50)Reference Compound
Fungicide BixafenSeptoria triticiEC50 = 0.06 mg/LEpoxiconazole
Fungicide FluxapyroxadMycosphaerella graminicolaEC50 = 0.02 mg/LPyraclostrobin
Herbicide TembotrioneAmaranthus retroflexusGR50 = 25 g a.i./haMesotrione
Insecticide FlupyradifuroneMyzus persicaeLD50 = 0.02 µ g/aphid Imidacloprid

This table is for illustrative purposes and presents data for existing commercial agrochemicals that share key structural motifs (fluorinated groups, heterocyclic rings) that could potentially be synthesized using this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of potential agrochemical candidates using this compound.

Protocol 1: Synthesis of a 1-(chlorodifluoroacetyl)-5-allyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a hypothetical synthesis of a fluorinated pyrazole, a common scaffold in fungicides, using this compound.

Workflow Diagram:

G cluster_0 Synthesis of Fluorinated Pyrazole allyl_hydrazine Allylhydrazine pyrazole_intermediate 5-Allyl-3-(trifluoromethyl)-1H-pyrazole allyl_hydrazine->pyrazole_intermediate Reaction diketone 1,1,1-Trifluoro-2,4-pentanedione diketone->pyrazole_intermediate product 1-(chlorodifluoroacetyl)-5-allyl-3-(trifluoromethyl)-1H-pyrazole pyrazole_intermediate->product Acylation allyl_chlorodifluoroacetate This compound allyl_chlorodifluoroacetate->product base Triethylamine base->product solvent Dichloromethane solvent->product G cluster_1 Synthesis of N-Acylated Anthranilate anthranilate Allyl anthranilate product Allyl 2-(chlorodifluoroacetamido)benzoate anthranilate->product Amidation allyl_chlorodifluoroacetate This compound allyl_chlorodifluoroacetate->product base Pyridine base->product solvent Toluene solvent->product G cluster_0 Hypothetical Fungicidal Mode of Action fungicide This compound Derivative enzyme Succinate Dehydrogenase (Complex II) fungicide->enzyme Inhibition etc Electron Transport Chain enzyme->etc Blocked atp_synthesis ATP Synthesis etc->atp_synthesis Reduced fungal_respiration Fungal Respiration atp_synthesis->fungal_respiration Impaired fungal_growth Fungal Growth Inhibition fungal_respiration->fungal_growth

Application Notes and Protocols: Allyl Chlorodifluoroacetate Reaction with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between allyl chlorodifluoroacetate and alkenes, a process of significant interest for the synthesis of complex difluoromethylated molecules. The difluoromethyl group (CF₂H) is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] This protocol focuses on a visible-light-mediated photoredox catalysis approach, which allows for the generation of key radical intermediates under mild conditions.

Reaction Principle

The reaction leverages the photocatalytic activation of this compound to generate an electrophilic α-carboxyl radical. This radical species undergoes a Giese-type addition to an alkene, forming a new carbon-carbon bond and a subsequent alkyl radical. The fate of this intermediate can be controlled by the reaction solvent and additives, leading to a divergent synthesis of various valuable compounds such as γ-lactones and α,α-difluoroesters.[2]

Core Reaction Mechanism

The proposed mechanism, initiated by visible light, involves the following key steps:

  • Photocatalyst Excitation : A photocatalyst, such as fac-Ir(ppy)₃, is excited by blue LED irradiation.

  • Single Electron Transfer (SET) : The excited photocatalyst reduces this compound.

  • Radical Generation : This reduction leads to the mesolytic cleavage of the C-Cl bond, releasing an allyl-2,2-difluoro-2-carboxy radical (•CF₂CO₂Allyl).[2]

  • Giese-Type Addition : The generated radical adds to the alkene, creating a new alkyl radical intermediate.

  • Product Formation : The alkyl radical can then undergo further reactions, such as oxidation followed by intramolecular cyclization (to form lactones) or hydrogen atom transfer (to form difluoroesters), to yield the final product.[2]

Mandatory Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Reaction_Mechanism cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Activation & Reaction PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hv) PC_oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC Regeneration Intermediate Alkyl Radical Intermediate PC_oxidized->Intermediate Oxidation ACDA This compound (ClCF₂CO₂Allyl) Radical •CF₂CO₂Allyl Radical ACDA->Radical e⁻ from PC* Radical->Intermediate + Alkene Alkene Alkene Product Product (e.g., γ-Lactone) Intermediate->Product Oxidation & Cyclization

Caption: Proposed mechanism for the photocatalytic reaction of this compound with an alkene.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Alkene - Photocatalyst - Solvent start->setup degas Degas Mixture (e.g., N₂ sparging) setup->degas irradiate Irradiate with Blue LEDs (Stirring at RT) degas->irradiate monitor Monitor Reaction (TLC, GC-MS) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, HRMS) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of γ-lactones and α,α-difluoroesters from various alkenes, based on analogous reactions with chlorodifluoroacetic acid.[2]

Table 1: Synthesis of γ-Lactones

EntryAlkene SubstrateProduct Yield (%)
1Styrene85
24-Methylstyrene82
34-Chlorostyrene78
41-Octene65
5Cyclohexene71

Reaction Conditions: Alkene (0.5 mmol), this compound (1.5 equiv.), fac-Ir(ppy)₃ (1.5 mol%), DMF, Blue LEDs, Room Temperature, 12 h.

Table 2: Synthesis of α,α-Difluoroesters

EntryAlkene SubstrateProduct Yield (%)
1Styrene75
24-Methylstyrene72
34-Bromostyrene68
41-Hexene58
5Methyl Acrylate62

Reaction Conditions: Alkene (0.5 mmol), this compound (1.5 equiv.), fac-Ir(ppy)₃ (1.5 mol%), Acetonitrile (MeCN), Blue LEDs, Room Temperature, 24 h.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of γ-Lactones

This protocol describes a method for the difunctionalization of alkenes using this compound to produce γ-lactones.[2]

Materials:

  • Alkene (0.5 mmol, 1.0 equiv.)

  • This compound (0.75 mmol, 1.5 equiv.)

  • fac-Iridium(III) tris(2-phenylpyridine) [fac-Ir(ppy)₃] (0.0075 mmol, 1.5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (450-460 nm)

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol), this compound (0.75 mmol), and fac-Ir(ppy)₃ (0.0075 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Degas the resulting solution by sparging with nitrogen for 15 minutes.

  • Place the reaction vessel approximately 5 cm from a blue LED lamp and begin irradiation with vigorous stirring.

  • Maintain the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-lactone.

Protocol 2: General Procedure for the Synthesis of α,α-Difluoroesters

This protocol outlines the synthesis of α,α-difluoroesters by adjusting the solvent system from the lactonization procedure.[2]

Materials:

  • Same as Protocol 1, with the exception of the solvent.

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Procedure:

  • Follow steps 1-4 of Protocol 1, using anhydrous acetonitrile (MeCN) as the solvent instead of DMF.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours, with vigorous stirring.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, perform the aqueous workup and extraction as described in steps 7-9 of Protocol 1.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the target α,α-difluoroester.

Safety and Handling

  • This compound is a halogenated compound and should be handled in a well-ventilated fume hood.

  • Photocatalysts can be light-sensitive and expensive; store them properly and handle them with care.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • A thorough risk assessment should be conducted before performing any chemical reaction.[3]

References

Application Notes and Protocols: Mechanism of Difluorocarbene Generation from Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorocarbene (:CF₂) is a valuable intermediate in organic synthesis, enabling the introduction of the gem-difluoro motif found in many pharmaceuticals and agrochemicals. A common method for generating difluorocarbene is the thermal decomposition of chlorodifluoroacetate derivatives. This document provides a detailed overview of the mechanism, experimental protocols, and applications of difluorocarbene generation from allyl chlorodifluoroacetate. While specific literature on this compound is limited, its reactivity can be inferred from extensive studies on analogous precursors such as sodium and alkyl chlorodifluoroacetates.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoromethylene group (CF₂) is a particularly important structural motif, often imparting increased metabolic stability, lipophilicity, and binding affinity. Difluorocarbene is a highly reactive intermediate that serves as a primary tool for constructing gem-difluorocyclopropanes and for the difluoromethylation of various nucleophiles.

Several precursors have been developed for the generation of difluorocarbene, with sodium chlorodifluoroacetate being one of the most common due to its affordability and stability.[1][2] Alkyl esters of chlorodifluoroacetic acid are also effective precursors. This compound offers a potentially useful alternative, with the allyl group providing a handle for further synthetic transformations.

Mechanism of Difluorocarbene Generation

The generation of difluorocarbene from this compound is believed to proceed through a thermal decarboxylation mechanism, analogous to that of sodium chlorodifluoroacetate.[1] Upon heating, the ester undergoes decomposition to yield difluorocarbene, carbon dioxide, and allyl chloride.

Reaction Pathway:

reaction_mechanism start This compound intermediate Transition State start->intermediate Heat (Δ) carbene Difluorocarbene (:CF₂) intermediate->carbene co2 Carbon Dioxide (CO₂) intermediate->co2 allyl_chloride Allyl Chloride intermediate->allyl_chloride products workflow start Start setup Reaction Setup: - Alkene Substrate - High-boiling Solvent - Inert Atmosphere start->setup heat Heat to Reaction Temperature (e.g., 150-190 °C) setup->heat addition Slow Addition of This compound Solution heat->addition react Reaction and Monitoring (TLC/GC) addition->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify product Isolated gem-Difluorocyclopropane purify->product

References

Application Notes and Protocols for Reactions Involving Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chlorodifluoroacetate is a fluorinated organic compound with potential applications in organic synthesis and drug discovery. Its structure combines the reactivity of an allyl group, susceptible to a variety of additions and rearrangements, with the unique properties imparted by the chlorodifluoroacetyl moiety. This document provides detailed application notes and experimental protocols for handling and engaging this reagent in chemical reactions. The information is compiled from established procedures for structurally related compounds and general principles of fluorinated compound chemistry, providing a foundational guide for researchers.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds. While a specific SDS for this compound was not found, data for analogous compounds such as allyl chloroformate and allyl chloroacetate provide essential safety guidance.

General Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

Specific Hazards of Related Compounds:

  • Allyl Chloroformate: Flammable liquid and vapor, toxic if swallowed, and fatal if inhaled. It causes severe skin burns and eye damage.[1][2]

  • Allyl Chloroacetate: Combustible liquid that causes skin irritation.[3]

  • Sodium Chlorodifluoroacetate: A stable solid at ambient temperature, it undergoes decarboxylation at elevated temperatures (around 90-160°C) to generate highly reactive difluorocarbene.[4][5] This reaction can be violently exothermic if the reagent is allowed to accumulate before decomposition.[4]

Experimental Protocols

The following protocols are adapted from literature procedures for related compounds and reactions. Researchers should perform small-scale pilot experiments to optimize conditions for their specific substrates and setups.

Protocol 1: General Procedure for Nucleophilic Substitution at the Acyl Carbon

This protocol is based on the known reactivity of acyl chlorides and esters. The chlorine atom in this compound is expected to be susceptible to nucleophilic attack.

Reaction Scheme:

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, amine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Base (e.g., triethylamine, pyridine, potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • If the nucleophile is an alcohol or a primary/secondary amine, add a non-nucleophilic base (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Difluorocyclopropanation of Alkenes using this compound as a Difluorocarbene Precursor (Hypothetical)

This protocol is adapted from methods using sodium chlorodifluoroacetate for the generation of difluorocarbene.[4][5][6] It is hypothesized that under thermal conditions, this compound might undergo decarboxylation to yield difluorocarbene.

Reaction Scheme:

Materials:

  • This compound

  • Alkene substrate

  • High-boiling point solvent (e.g., diglyme, triglyme)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, inert gas-flushed reaction apparatus.

  • In the round-bottom flask, dissolve the alkene substrate (1.0 eq) in the high-boiling point solvent.

  • Heat the solution to the desired reaction temperature (start with a range of 120-160 °C).

  • Dissolve this compound (1.5 - 2.0 eq) in the same solvent and place it in the dropping funnel.

  • Add the this compound solution dropwise to the heated alkene solution over a period of 1-2 hours. Caution: Monitor for vigorous gas evolution (CO2). A sudden increase in reaction rate could indicate a dangerous exotherm.[4]

  • After the addition is complete, maintain the reaction at temperature for an additional 1-3 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography or distillation.

Data Presentation

Reagent/SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, Triphenylphosphine, Sodium ChlorodifluoroacetateDiglyme1601.5-267-79[4]
Benzaldehyde, Triphenylphosphine, Sodium Chlorodifluoroacetate1,2-DimethoxyethaneReflux5040-55[4]
Benzaldehyde, Triphenylphosphine, Sodium ChlorodifluoroacetateTriethylene glycol dimethyl ether160264[4]
p-FluorobenzaldehydeDiglyme1601.5-265[4]
p-MethoxybenzaldehydeDiglyme1601.5-260[4]
HeptanalDiglyme1601.5-243-51[4]
FurfuralDiglyme1601.5-275[4]

Visualizations

Experimental Workflow for Nucleophilic Acyl Substitution

G Workflow for Nucleophilic Acyl Substitution A 1. Dissolve Nucleophile and Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add this compound Dropwise B->C D 4. Warm to Room Temperature and Stir (2-24h) C->D E 5. Reaction Quench (e.g., H2O) D->E F 6. Extraction with Organic Solvent E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify Product (Chromatography/Distillation) G->H G Hypothetical Thermal Decomposition Pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates & Byproducts cluster_product Product A This compound C Thermal Decarboxylation (e.g., 160 °C) A->C Heat B Alkene F Difluorocyclopropane Derivative B->F Reacts with D Difluorocarbene [:CF2] C->D Generates E CO2 + Allyl Chloride C->E Releases D->F Attacks

References

Allyl Chlorodifluoroacetate: Application Notes and Protocols for Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of allyl chlorodifluoroacetate in polymer chemistry. Due to the novel nature of this monomer, the following information is based on established principles of polymer chemistry and data from structurally related allyl and fluorinated monomers.

Application Notes

This compound is a promising monomer for the synthesis of advanced functional polymers. The presence of the allyl group allows for polymerization and post-polymerization modification, while the chlorodifluoroacetate moiety is expected to impart unique properties to the resulting polymer, such as thermal stability, chemical resistance, and a low refractive index, characteristic of fluorinated polymers.

Potential applications for polymers derived from this compound include:

  • Specialty Coatings: The anticipated low surface energy and chemical resistance of poly(this compound) could be leveraged for creating hydrophobic and oleophobic coatings for various surfaces.

  • Advanced Drug Delivery: The polymer backbone can be functionalized via the allyl groups, enabling the attachment of therapeutic agents. The fluorinated nature of the polymer may enhance the stability and control the release of conjugated drugs.[1] The ester linkage also presents a potential site for hydrolytic degradation, which could be tuned for controlled release applications.

  • Biomedical Materials: Fluoropolymers are known for their biocompatibility. Polymers based on this compound could be explored for use in medical devices and implants.

  • Optical Materials: Fluorinated polymers often exhibit low refractive indices, making them suitable for applications in optical fibers and other light-guiding materials.

Logical Relationship: From Monomer to Potential Applications

Monomer_to_Applications Monomer This compound Properties Expected Polymer Properties - Thermal Stability - Chemical Resistance - Low Surface Energy - Functionalizable Monomer->Properties Polymerization Applications Potential Applications - Specialty Coatings - Drug Delivery - Biomedical Materials - Optical Materials Properties->Applications Exploitation of Properties

Caption: Logical flow from monomer synthesis to potential polymer applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via esterification of chlorodifluoroacetic acid with allyl alcohol.

Materials:

  • Chlorodifluoroacetic acid

  • Allyl alcohol

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chlorodifluoroacetic acid (1.0 mol), allyl alcohol (1.2 mol), and toluene (100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow Reactants Chlorodifluoroacetic Acid + Allyl Alcohol (Toluene, H₂SO₄ catalyst) Reaction Esterification with Dean-Stark Water Removal (Reflux, 4-6 hours) Reactants->Reaction Workup Workup - Cool to RT - Wash with NaHCO₃ (aq) - Wash with H₂O - Dry with MgSO₄ Reaction->Workup Purification Purification - Filter - Remove Solvent (Rotovap) - Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Free-Radical Polymerization of this compound

This protocol outlines a typical free-radical polymerization of this compound. A key challenge in the polymerization of allyl monomers is degradative chain transfer, which often leads to low molecular weight polymers and low conversion.[2][3] This protocol is a starting point and may require optimization.

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Anhydrous toluene or another suitable solvent

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mol) in anhydrous toluene (50 mL).

  • Add the free-radical initiator (AIBN, 1-2 mol%). The higher initiator concentration is intended to counteract the effects of degradative chain transfer.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at 60-80 °C (depending on the initiator used) and stir for 24-48 hours.

  • After the polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymerization Workflow

Polymerization_Workflow Monomer_Solution This compound + Initiator in Anhydrous Solvent Degassing Degassing (Freeze-Pump-Thaw x3) Monomer_Solution->Degassing Polymerization Polymerization (Inert Atmosphere, 60-80 °C, 24-48 h) Degassing->Polymerization Precipitation Precipitation in Cold Methanol Polymerization->Precipitation Isolation Isolation - Filtration - Washing with Methanol Precipitation->Isolation Drying Drying in Vacuum Oven Isolation->Drying Polymer_Product Poly(this compound) Drying->Polymer_Product

Caption: Workflow for the free-radical polymerization of this compound.

Data Presentation

EntryMonomer Conc. (M)Initiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
12.0AIBN (1)7024152,5001.8
22.0AIBN (2)7024252,2001.9
34.0BPO (1)8048203,0001.7
44.0BPO (2)8048302,8001.8

Note: This data is illustrative. Actual results may vary and would require experimental validation. The trend of higher initiator concentration leading to higher conversion but slightly lower molecular weight is expected for allyl polymerizations.

References

Troubleshooting & Optimization

Technical Support Center: Allyl Chlorodifluoroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the synthesis of allyl chlorodifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the esterification of allyl alcohol with a reactive derivative of chlorodifluoroacetic acid, such as chlorodifluoroacetyl chloride or chlorodifluoroacetic anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: The key parameters to monitor and optimize are:

  • Temperature: The reaction temperature must be carefully controlled to prevent side reactions and potential decomposition of the starting materials or product.[1]

  • Stoichiometry: The molar ratio of allyl alcohol to the acylating agent is crucial. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification.

  • Solvent: The choice of an inert, aprotic solvent is important to ensure all reagents remain in solution and do not participate in the reaction. Dichloromethane (CH₂Cl₂) is often a suitable choice for similar reactions.[2]

  • Base: When using an acyl chloride, a stoichiometric amount of a tertiary amine base (e.g., triethylamine) is necessary to neutralize the hydrochloric acid formed.

Q3: What are the primary safety concerns when working with reagents for this synthesis?

A3:

  • Allyl Alcohol/Chloride: Allyl compounds can be toxic and flammable. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Chlorodifluoroacetyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture, so it must be handled under anhydrous conditions.

  • Sodium Chlorodifluoroacetate: While a stable solid, it can decompose exothermically at elevated temperatures, particularly if allowed to build up in the reaction vessel.[1] It should be stored in a tightly sealed container in a dry environment.[4]

Q4: How can the progress of the reaction be monitored effectively?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the limiting starting material (usually allyl alcohol) indicates the reaction is nearing completion.[5] For more quantitative analysis, gas chromatography (GC) or ¹⁹F NMR spectroscopy can be used.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Reagent Purity: Starting materials (allyl alcohol, chlorodifluoroacetyl chloride) may be impure or degraded. Allyl alcohol can contain water; the acylating agent can hydrolyze over time.1. Ensure allyl alcohol is anhydrous. Purify starting materials via distillation if necessary.[7] Use freshly opened or properly stored acylating agents.
2. Inadequate Temperature Control: The reaction may be too cold, leading to a slow rate, or too hot, causing decomposition of the product or reagents.[1]2. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[2] Optimize the temperature in small increments.
3. Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to incomplete conversion.3. Carefully measure all reagents. Ensure the base is added in at least a 1:1 molar ratio to the chlorodifluoroacetyl chloride.
Formation of Significant Byproducts 1. Side Reactions of Allyl Group: The double bond in the allyl group may undergo undesired reactions.1. Maintain a low reaction temperature. Ensure the absence of radical initiators or strong acids that could catalyze polymerization or rearrangement.
2. Product Decomposition: The chlorodifluoroacetate ester may be unstable under the reaction or workup conditions.2. Perform the aqueous workup quickly using mild solutions (e.g., saturated sodium bicarbonate). Avoid exposure to strong acids or bases and high temperatures during purification.
Difficult Product Purification 1. Co-elution or Similar Boiling Points: The product may have a similar boiling point or TLC retention factor (Rf) to the starting materials or byproducts.1. For distillation, use a fractional distillation column. For chromatography, screen different solvent systems to achieve better separation.
2. Thermal Instability: The product may decompose during purification by distillation.2. Purify via vacuum distillation to lower the required temperature. Confirm thermal stability using a small sample before proceeding with a full-scale distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the esterification of allyl alcohol with chlorodifluoroacetyl chloride.

Materials:

  • Allyl alcohol (anhydrous)

  • Chlorodifluoroacetyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, dissolve anhydrous allyl alcohol (1.0 eq) and distilled triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of chlorodifluoroacetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel.

  • Add the chlorodifluoroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC until the allyl alcohol spot is no longer visible.[5]

  • Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare an eluent solution, typically 10-20% ethyl acetate in hexanes.

  • To obtain a TLC sample, briefly remove the septum from the reaction flask under positive nitrogen pressure and withdraw a small drop of the reaction mixture using a capillary tube.[5]

  • Quench the sample in a small vial containing 0.5 mL of ethyl acetate and 0.5 mL of water. Shake the vial and spot the top organic layer onto the TLC plate.[5]

  • Spot a reference sample of the starting allyl alcohol on the same plate.

  • Develop the plate in a chamber containing the eluent.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate solution. The reaction is complete when the spot corresponding to allyl alcohol has disappeared.

Visualizations

The following diagrams illustrate key workflows and logical processes involved in the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reagent Prep Reagent Prep Reaction Reaction Reagent Prep->Reaction Anhydrous Conditions Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Crude Product Analysis Analysis Purification->Analysis Pure Product

Caption: General experimental workflow for synthesis and purification.

G start Low or No Yield q1 Reagents pure & anhydrous? start->q1 a1 Purify / Replace Reagents q1->a1 No q2 Temperature optimal? q1->q2 Yes end_node Yield Improved a1->end_node a2 Adjust Temperature (e.g., 0°C to RT) q2->a2 No q3 Base stoichiometry correct? q2->q3 Yes a2->end_node a3 Verify Stoichiometry (>1.0 eq to Acyl Chloride) q3->a3 No q3->end_node Yes a3->end_node

Caption: Troubleshooting logic for addressing low product yield.

G r1 Allyl Alcohol p1 This compound (Product) r1->p1 r2 Chlorodifluoroacetyl Chloride r2->p1 p2 Triethylammonium Chloride (Salt) base Triethylamine (Base) base->p2

Caption: Simplified reaction pathway showing reactants and products.

References

Common side reactions with allyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Allyl Chlorodifluoroacetate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments with this reagent. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an ester of chlorodifluoroacetic acid and allyl alcohol. While less common than its sodium salt precursor (sodium chlorodifluoroacetate), it is a potential reagent in organic synthesis. Its reactivity stems from two key functional groups: the chlorodifluoroacetyl group and the allyl group. It can be used in reactions such as:

  • Acylation: Introducing the chlorodifluoroacetyl moiety to nucleophiles.

  • Allylation: Although less common for this reagent, the allyl group can be involved in various transformations.

  • Precursor to Difluorocarbene: While sodium chlorodifluoroacetate is the typical precursor, thermal decomposition of the ester could potentially generate difluorocarbene, a highly reactive intermediate used for difluorocyclopropanations.[1][2][3]

Q2: What are the most common side reactions observed when using this compound?

While specific data for this compound is limited, based on the reactivity of similar compounds like acyl chlorides and allyl halides, the following side reactions are highly plausible:

  • Hydrolysis: Reaction with water to form chlorodifluoroacetic acid and allyl alcohol.[4][5]

  • Nucleophilic Acyl Substitution: Reaction with nucleophiles at the carbonyl carbon, leading to the displacement of the allyl group.[6]

  • Nucleophilic Allylic Substitution: Attack of a nucleophile at the allylic carbon, potentially with rearrangement.[7][8]

  • Decomposition: Thermal decomposition, possibly leading to the formation of difluorocarbene.[2][3]

Troubleshooting Guides

Issue 1: Low yield of the desired product due to suspected hydrolysis.

Question: My reaction is giving a low yield, and I suspect the starting material is being hydrolyzed. How can I confirm this and prevent it?

Answer:

Confirmation: Hydrolysis of this compound would produce chlorodifluoroacetic acid and allyl alcohol. You can often detect these byproducts using techniques like NMR (new signals for allyl alcohol) or by monitoring the pH of your reaction mixture, as the formation of the acidic byproduct will lower the pH.

Prevention:

  • Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Temperature Control: While hydrolysis can occur at various temperatures, running the reaction at the lowest effective temperature can sometimes slow down this side reaction.

Illustrative Data on Solvent Choice:

SolventWater Content (ppm)Hypothetical Yield of Desired Product (%)
Standard Grade THF> 5045
Dry THF (over molecular sieves)< 1085
Reagent Grade Dichloromethane~ 7040
Dry Dichloromethane< 1090
Issue 2: Formation of multiple products, suggesting competing nucleophilic attack.

Question: I am reacting this compound with a nucleophile and obtaining a mixture of products. What could be happening?

Answer: this compound has two primary electrophilic sites: the carbonyl carbon and the allylic carbon. Nucleophiles can attack either site, leading to different products. This is a common issue with allylic systems.

  • Nucleophilic Acyl Substitution: The nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl derivative and allyl alcohol as a byproduct. This is favored by "hard" nucleophiles.

  • Nucleophilic Allylic Substitution (SN2 or SN2'): The nucleophile attacks the terminal carbon of the allyl group, displacing the chlorodifluoroacetate group. This can sometimes lead to allylic rearrangement. This pathway is more likely with "soft" nucleophiles.

Troubleshooting Steps:

  • Choice of Nucleophile: The nature of the nucleophile can influence the reaction pathway. Harder nucleophiles (e.g., alkoxides, amines) are more likely to attack the carbonyl carbon. Softer nucleophiles (e.g., thiolates, cyanides) may have a higher propensity to attack the allylic carbon.

  • Reaction Conditions: Temperature and solvent can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.

  • Catalysis: The use of specific catalysts can direct the reaction towards one pathway over the other. For example, some transition metal catalysts can favor allylic substitution.

Hypothetical Influence of Nucleophile Type on Product Distribution:

NucleophileTypeProduct A (Acyl Substitution) (%)Product B (Allylic Substitution) (%)
Sodium MethoxideHard9010
Sodium ThiophenoxideSoft2575
PyrrolidineHard8515
Issue 3: Evidence of decomposition and formation of unexpected byproducts.

Question: My reaction at elevated temperatures is producing a complex mixture, and I suspect the starting material is decomposing. What could be the cause?

Answer: Similar to sodium chlorodifluoroacetate, which decomposes upon heating to generate difluorocarbene, this compound may also be thermally unstable.[2][3] The generation of the highly reactive difluorocarbene intermediate can lead to a variety of subsequent reactions with other components in the reaction mixture, such as cycloadditions with alkenes or insertions into C-H bonds, resulting in a complex product mixture.

Mitigation Strategies:

  • Lower Reaction Temperature: If the desired reaction does not require high temperatures, perform it at the lowest possible temperature to minimize decomposition.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the reagent to heat.

  • Use of Additives: In some cases, additives can be used to trap reactive intermediates or stabilize the starting material, although this is highly specific to the reaction being performed.

Visual Guides

Diagram 1: Potential Reaction Pathways of this compound

G A This compound B Nucleophilic Acyl Substitution Product A->B  + Nucleophile (attack at C=O) C Nucleophilic Allylic Substitution Product A->C  + Nucleophile (attack at allyl-C) D Hydrolysis Products (Chlorodifluoroacetic Acid + Allyl Alcohol) A->D  + H2O E Decomposition Products (e.g., via Difluorocarbene) A->E  Heat (Δ)

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_hydrolysis Check for Hydrolysis (e.g., pH change, NMR for byproducts) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present implement_anhydrous Implement Strict Anhydrous Conditions hydrolysis_present->implement_anhydrous Yes check_other_products Analyze for Other Side Products (e.g., via GC-MS, LC-MS) hydrolysis_present->check_other_products No end Improved Yield implement_anhydrous->end multiple_products Multiple Products Detected check_other_products->multiple_products optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Nucleophile) multiple_products->optimize_conditions Yes decomposition Decomposition Suspected multiple_products->decomposition No optimize_conditions->end lower_temp Lower Reaction Temperature decomposition->lower_temp Yes lower_temp->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Allyl Chlorodifluoroacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from reactions involving allyl chlorodifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types involving this compound, and what typical impurities should I expect?

A1: this compound is primarily used in two main types of reactions, each with a characteristic impurity profile:

  • Reformatsky-Type Reactions: In these reactions, the α-halo ester reacts with a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester.[1]

    • Expected Impurities: Unreacted aldehyde/ketone, unreacted this compound, zinc salts, and byproducts from side reactions like aldol condensations.[2][3]

  • Difluoromethylation Reactions: The precursor, sodium chlorodifluoroacetate, is a well-known source of difluorocarbene (:CF2) upon thermal decarboxylation. Reactions involving this reagent are typically difluoromethylations of nucleophiles like phenols or thiols.

    • Expected Impurities: Unreacted nucleophile (e.g., phenol), residual difluoromethylating agent, and potential formate side products or products of thermal decomposition.[4]

Q2: Which chromatographic technique is best for purifying polar, fluorinated compounds?

A2: The choice depends on the specific properties of your compound. A good starting point is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[5] However, for fluorinated compounds, specialized stationary phases can offer unique selectivity.[6][7]

  • Fluorinated Phases (e.g., F-PFP, F-TDF): These phases can increase retention for fluorinated molecules, aiding in separation from non-fluorinated impurities.[7]

  • Mobile Phase Modifiers: Using fluorinated eluents like trifluoroethanol (TFE) with a standard C8 or C18 column can also significantly improve separation.[8]

  • HILIC: For very polar compounds that show little or no retention in reverse-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[5]

Q3: My fluorinated product is thermally sensitive. What is the best way to remove a high-boiling point solvent?

A3: For thermally sensitive compounds, vacuum distillation is the preferred method for removing high-boiling point solvents or purifying the product itself if it is a liquid.[9] By reducing the pressure, the boiling point of the substance is significantly lowered, preventing thermal decomposition.[10] For extremely sensitive materials, techniques like molecular distillation, which involve very short residence times at elevated temperatures, can be employed.[11]

Q4: I am having trouble crystallizing my fluorinated product; it keeps "oiling out." What can I do?

A4: "Oiling out" is a common problem with polar compounds, including many fluorinated molecules. It occurs when the compound comes out of solution as a liquid rather than a solid. Here are some strategies to overcome this:

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.[12]

  • Use a More Dilute Solution: The degree of supersaturation may be too high. Try using more solvent to dissolve the crude product.

  • Change Solvent System: Experiment with different solvent pairs. A good system consists of a "solvent" in which your compound is soluble and an "anti-solvent" in which it is not. Add the anti-solvent dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify before cooling.[13]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.

Troubleshooting Guides

Problem Area 1: Column Chromatography (HPLC & Flash)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) in HPLC Secondary interactions between polar/basic analytes and residual acidic silanol groups on the silica-based stationary phase.• Use a highly end-capped column to minimize silanol interactions.• Add a mobile phase modifier like trifluoroacetic acid (TFA) (0.1%) to suppress silanol activity.[12]• For basic compounds, adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[5]
Co-elution of Product and Impurities Insufficient selectivity of the chromatographic system. The polarity of the product and impurities are very similar.Change Stationary Phase: Switch from a standard C18 to a fluorinated phase (e.g., PFP) which offers different selectivity for fluorinated compounds.[6][7]• Change Mobile Phase: Switch the organic modifier (e.g., from acetonitrile to methanol or trifluoroethanol) as this can alter elution order.[8]• Optimize Gradient: Use a shallower gradient during elution of the target compound to improve resolution.
Low or No Recovery of Compound The compound is irreversibly adsorbing to the stationary phase (common for highly polar compounds).Switch to a Different Technique: Consider HILIC for highly polar compounds.[5]• Dry Loading (Flash): For flash chromatography, if the compound has poor solubility in the eluent, adsorb the crude material onto silica gel or Celite and load it onto the column as a dry powder.[5]
Problem Area 2: Post-Reformatsky Reaction Workup
ProblemPossible Cause(s)Suggested Solution(s)
Persistent Emulsion During Aqueous Extraction Formation of finely dispersed zinc salts at the organic-aqueous interface.• Add a small amount of a saturated brine solution to help break the emulsion.• Filter the entire biphasic mixture through a pad of Celite to remove insoluble salts before re-separating the layers.
Zinc Salts Contaminating the Final Product Zinc salts can be soluble in some organic solvents or carried over during extraction.Aqueous Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) or a chelating agent solution (e.g., saturated ammonium chloride) to convert zinc salts into more water-soluble forms.• Precipitation: In non-aqueous solutions, add a precipitating agent like piperazine or ethylenediamine to form an insoluble zinc complex that can be filtered off.[14]
Low Yield of β-Hydroxy Ester The reaction is exothermic and can lead to side products if not controlled.• Ensure zinc is properly activated.• For larger-scale reactions, consider adding the aldehyde and α-halo ester sequentially to a suspension of zinc in refluxing THF to maintain control and achieve high yields.[15]
Problem Area 3: Distillation & Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product Decomposes During Distillation The compound is thermally labile at its atmospheric boiling point.• Use vacuum distillation to lower the boiling point.[9]• Ensure the heating mantle temperature is not significantly higher than the vapor temperature required for distillation.
Failure to Crystallize from Any Solvent The compound may be an oil at room temperature, or significant impurities are preventing crystallization.• Purify further by another method, such as flash chromatography, before attempting crystallization again.• If the compound is an oil, it cannot be crystallized. Confirm its purity by other means (HPLC, NMR).

Experimental Protocols

Protocol 1: General Workup and Purification for Difluoromethyl Ether Synthesis

This protocol is a general guideline for the purification of an aryl difluoromethyl ether synthesized from a phenol and sodium chlorodifluoroacetate.

  • Quenching and Extraction:

    • Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[16]

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[16]

  • Purification:

    • Many difluoromethyl ether products can be obtained in high purity after a simple aqueous workup.[17]

    • If further purification is needed, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The difluoromethylated product is typically less polar than the starting phenol.[16]

Protocol 2: General Workup and Purification for Reformatsky Reaction

This protocol outlines the purification of a β-hydroxy ester from a Reformatsky reaction.[2][3]

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the zinc salts.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or MTBE.

  • Washing:

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic components and salts.[3]

  • Drying and Concentration:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.[2]

Protocol 3: Preparative HPLC for Polar Fluorinated Compounds

This protocol provides a starting point for purifying a polar fluorinated compound using preparative RP-HPLC.

ParameterCondition
Column C18, 5 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 min) based on analytical scouting runs.
Flow Rate 15-20 mL/min (adjust based on column diameter and pressure limits)
Detection UV, wavelength set to λmax of the target compound (e.g., 254 nm).
Sample Prep Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol, DMSO, or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.

Visualizations

Purification_Workflow RM Crude Reaction Mixture WU Aqueous Workup (Extraction & Washing) RM->WU CONC Concentration (Rotary Evaporation) WU->CONC PUR Purification Step CONC->PUR ANAL Purity Analysis (HPLC, NMR) PUR->ANAL Collect Fractions PURE Pure Product ANAL->PURE Purity > 95% IMP Impure Fractions ANAL->IMP Purity < 95% IMP->PUR Re-purify

Caption: General experimental workflow for product purification.

Troubleshooting_Tree START Impure Product after Initial Purification Q1 What is the nature of the impurity? START->Q1 A1 Unreacted Starting Material Q1->A1 A2 Closely-Related Byproduct Q1->A2 A3 Inorganic Salts (e.g., Zinc) Q1->A3 S1 Optimize reaction: - Stoichiometry - Reaction Time A1->S1 S2 Change Purification Technique A2->S2 S3 Perform specific wash step (e.g., dilute acid wash) A3->S3 S2_1 Switch HPLC Stationary Phase (e.g., C18 to PFP) S2->S2_1 Different Selectivity S2_2 Switch Technique (e.g., Chromatography to Crystallization) S2->S2_2 Different Principle

Caption: Troubleshooting decision tree for an impure product.

References

Technical Support Center: Improving Yield in Difluorocyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Difluorocyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in difluorocyclopropanation reactions?

A1: Low yields in difluorocyclopropanation can stem from several factors:

  • Inefficient Difluorocarbene Generation: The chosen reagent or reaction conditions may not be optimal for generating the reactive difluorocarbene species.

  • Substrate Reactivity: Electron-deficient or sterically hindered alkenes are often less reactive towards the electrophilic difluorocarbene.

  • Decomposition of Reagents or Products: The difluorocyclopropanation reagent or the resulting product may be unstable under the reaction conditions, leading to decomposition.

  • Side Reactions: Competing side reactions can consume the starting materials or the difluorocarbene.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and concentration can significantly impact the reaction efficiency.

Q2: Which difluorocyclopropanation reagent should I choose for my substrate?

A2: The choice of reagent is critical and depends on the nature of your alkene.

  • For electron-rich alkenes, a variety of reagents can be effective, including the Ruppert-Prakash reagent (TMSCF₃) with a suitable initiator, or halodifluoroacetate salts.

  • For electron-deficient alkenes, which are notoriously challenging, the Ruppert-Prakash reagent (TMSCF₃) in combination with sodium iodide (NaI) is often the method of choice. A "slow addition protocol" is highly recommended for these substrates to maintain a low concentration of the reagent and minimize side reactions.[1] TMSCF₂Br can also be an effective alternative.

Q3: My reaction with an electron-deficient alkene is not working. What can I do?

A3: Difluorocyclopropanation of electron-deficient alkenes often requires specific strategies to achieve good yields. The "slow addition protocol" using TMSCF₃ and NaI is a robust method for these challenging substrates. This technique involves the slow addition of the TMSCF₃ reagent to the reaction mixture containing the alkene and NaI. This approach maintains a low concentration of the difluorocarbene precursor, which can help to minimize side reactions and decomposition.

Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A4: Byproduct formation is a common issue that can be addressed by:

  • Optimizing the Reaction Temperature: Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.

  • Adjusting the Stoichiometry: Using a slight excess of the alkene relative to the difluorocarbene precursor can help to ensure that the carbene is trapped efficiently.

  • Changing the Solvent: The choice of solvent can influence the stability of the reactive intermediates and the rates of competing reaction pathways.

  • Purifying Starting Materials: Impurities in the alkene or the difluorocyclopropanation reagent can sometimes catalyze side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Formation with Electron-Rich Alkenes
Possible Cause Suggested Solution
Inefficient difluorocarbene generation. Ensure the quality and dryness of your difluorocarbene precursor. For TMSCF₃, use a reliable initiator like NaI or tetrabutylammonium triphenyldifluorosilicate (TBAT).
Decomposition of the starting material. Check the stability of your alkene under the reaction conditions. Consider lowering the reaction temperature.
Incorrect stoichiometry. Use a slight excess of the difluorocarbene precursor (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the alkene.
Suboptimal solvent. THF is a commonly used solvent.[2][3] However, for specific substrates, other solvents like DME or acetonitrile might be more effective.[3]
Problem 2: Low Yield with Electron-Deficient Alkenes
Possible Cause Suggested Solution
Low reactivity of the alkene. Employ the "slow addition protocol" with TMSCF₃ and NaI. This involves the slow, continuous addition of TMSCF₃ to a solution of the alkene and NaI at an elevated temperature.
Decomposition of the Ruppert-Prakash reagent. The slow addition protocol helps to minimize the decomposition of TMSCF₃ by keeping its concentration low throughout the reaction.
Formation of polymeric byproducts. Slower addition rates can help to reduce the formation of oligomeric and polymeric side products.
Insufficient activation. Ensure that the NaI is of high purity and is used in a slight excess relative to TMSCF₃.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with starting material or byproducts. Optimize your flash column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., hexanes/ethyl acetate mixture) is often effective.[2]
Product is volatile. Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.
Product is an amine. For the purification of difluorocyclopropylamines, after Boc-deprotection, the product is often isolated as a hydrochloride salt.[1]
Complex reaction mixture. Consider a preliminary purification step, such as a filtration through a plug of silica gel, to remove baseline impurities before performing flash column chromatography.

Quantitative Data Summary

Table 1: Comparison of Difluorocyclopropanation Reagents for 1,1-Diphenylethene

ReagentSolventTemperature (°C)Time (h)Yield (%)
ClCF₂COONaDiglyme180275
BrCF₂COONaDiglyme1500.599

Data sourced from[4]

Table 2: Difluorocyclopropanation of Various Alkenes using TMSCF₃/NaI

AlkeneProductYield (%)
Styrene1,1-Difluoro-2-phenylcyclopropane95
α-Methylstyrene1,1-Difluoro-2-methyl-2-phenylcyclopropane96
4-Chlorostyrene1-(4-Chlorophenyl)-2,2-difluorocyclopropane94
1-Octene1,1-Difluoro-2-hexylcyclopropane85

Yields are for reactions performed under optimized conditions. Data compiled from[3]

Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation of Styrenes using TMSCF₃ and NaI

To a stirred solution of the styrene derivative (1.0 mmol) and sodium iodide (2.2 mmol) in anhydrous THF (5 mL) at 65 °C is added trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 mmol). The reaction mixture is stirred at this temperature for the time indicated by TLC or GC/MS analysis. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,1-difluoro-2-arylcyclopropane.

Protocol 2: "Slow Addition" Protocol for Difluorocyclopropanation of Electron-Deficient Alkenes

A solution of the electron-deficient alkene (1.0 mmol) and sodium iodide (2.2 mmol) in anhydrous THF (5 mL) is heated to 65 °C. A solution of trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 mmol) in anhydrous THF (5 mL) is then added dropwise over a period of 4-8 hours using a syringe pump. The reaction mixture is stirred at 65 °C for an additional 1-2 hours after the addition is complete. The workup and purification are performed as described in Protocol 1.

Protocol 3: Purification by Flash Column Chromatography

The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). This solution is loaded onto a silica gel column pre-equilibrated with a non-polar eluent (e.g., 100% hexanes). The polarity of the eluent is gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure to yield the purified difluorocyclopropane. For volatile products, care should be taken to avoid excessive heating during solvent removal.[2]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield substrate_type What is the nature of your alkene? start->substrate_type electron_rich Electron-Rich or Unactivated Alkene substrate_type->electron_rich Electron-Rich electron_deficient Electron-Deficient Alkene substrate_type->electron_deficient Electron-Deficient check_reagents Check Reagent Quality and Stoichiometry electron_rich->check_reagents slow_addition Implement 'Slow Addition Protocol' with TMSCF3/NaI electron_deficient->slow_addition optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_reagents->optimize_conditions check_stability Verify Substrate/Product Stability optimize_conditions->check_stability slow_addition->optimize_conditions purification Review Purification Strategy check_stability->purification success Improved Yield purification->success Slow_Addition_Protocol cluster_workflow Experimental Workflow setup 1. Setup Reaction Vessel - Add electron-deficient alkene and NaI to THF. - Heat to 65 °C. prepare_addition 2. Prepare Syringe Pump - Load a solution of TMSCF3 in THF. addition 3. Slow Addition - Add TMSCF3 solution dropwise over 4-8 hours. setup->addition Syringe Pump stir 4. Stir - Continue stirring at 65 °C for 1-2 hours post-addition. addition->stir workup 5. Workup - Cool, dilute, filter, and perform aqueous washes. stir->workup purify 6. Purify - Purify by flash column chromatography. workup->purify

References

Technical Support Center: Allyl Chlorodifluoroacetate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl chlorodifluoroacetate. The information is designed to address specific issues that may be encountered during experimental procedures involving the thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected decomposition pathways for this compound under thermal stress?

A1: Based on the chemical structure of this compound, two primary thermal decomposition pathways are plausible: a pericyclic syn-elimination and a radical-chain decomposition. A third, less common pathway involving carbene formation may also occur under certain conditions.

  • Pericyclic Syn-Elimination (Ei Mechanism): This is a common pathway for the pyrolysis of esters with a β-hydrogen. It involves a six-membered cyclic transition state and is expected to be a major contributor to the decomposition.[1][2]

  • Radical Decomposition: Initiated by the cleavage of the weakest bond, likely the C-Cl bond, this pathway proceeds through a series of radical propagation steps.[3][4]

  • Carbene Formation: Decarboxylation to form a difluorocarbene intermediate is another possibility, similar to the decomposition of sodium chlorodifluoroacetate.[5]

Q2: What are the likely gaseous and solid byproducts of the thermal decomposition of this compound?

A2: The byproducts will vary depending on the dominant decomposition pathway, which is influenced by factors such as temperature, pressure, and the presence of other substances. The table below summarizes the expected products from the most likely pathways.

Q3: My experiment is producing unexpected, high-molecular-weight compounds. What could be the cause?

A3: The formation of high-molecular-weight compounds, or tars, is often indicative of radical polymerization. The allyl group and other radical intermediates can initiate and participate in polymerization reactions, especially at high concentrations or temperatures. To minimize this, consider lowering the reaction temperature, reducing the concentration of the starting material, or using a radical inhibitor if compatible with your desired reaction.

Q4: How can I favor the pericyclic syn-elimination pathway over radical decomposition?

A4: Pericyclic reactions are typically favored in the gas phase at lower to moderate temperatures and in the absence of radical initiators. Radical-chain reactions often become more prominent at higher temperatures. Therefore, to favor the Ei mechanism, it is advisable to conduct the pyrolysis at the lowest feasible temperature that still allows for decomposition.

Q5: Are there any specific safety concerns I should be aware of during the decomposition of this compound?

A5: Yes. The decomposition can produce hazardous substances. For instance, the elimination of HF or HCl can produce corrosive and toxic gases.[6][7] Additionally, difluorocarbene is a highly reactive intermediate. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of desired alkene product The decomposition temperature is too high, favoring radical side reactions.Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Formation of acidic byproducts (e.g., HCl, HF) Radical decomposition pathways involving halogen elimination are occurring.Consider using an acid scavenger if it does not interfere with the desired reaction.
Inconsistent reaction rates The reaction may be sensitive to surface effects in the reactor.Ensure the reactor surface is consistently pre-treated or use an inert material for the reactor lining.
Explosive or rapid decomposition A buildup of reactive intermediates may have occurred.Ensure slow and controlled heating. Avoid the accumulation of large quantities of the reactant at high temperatures.

Data Presentation

Table 1: Potential Decomposition Products of this compound

Decomposition Pathway Primary Products Secondary/Trace Products
Pericyclic Syn-Elimination Allene, Carbon Dioxide, Chlorodifluoromethane-
Radical Decomposition Allyl radical, Chlorodifluoroacetyl radical, Cl radicalHCl, HF, various recombination and polymerization products
Carbene Formation Difluorocarbene, Allyl chloride, Carbon dioxideProducts from carbene insertion or addition reactions

Experimental Protocols

Protocol 1: Flash Vacuum Pyrolysis (FVP) for Studying Decomposition Pathways

This method is suitable for studying gas-phase decomposition mechanisms while minimizing intermolecular reactions.

  • Apparatus Setup: A quartz tube is packed with an inert material (e.g., quartz wool) and placed inside a tube furnace. One end of the tube is connected to a system for introducing the sample, and the other end is connected to a series of cold traps (e.g., cooled with liquid nitrogen) and a high-vacuum pump.

  • Sample Preparation: this compound is placed in a sample flask, which is typically heated to control its vaporization rate.

  • Pyrolysis: The furnace is heated to the desired temperature (e.g., starting at 400°C and incrementally increasing). The vacuum pump is engaged to maintain a low pressure (e.g., 10⁻² to 10⁻³ Torr). The sample is slowly vaporized and passed through the hot quartz tube.

  • Product Collection: The decomposition products are collected in the cold traps. Gaseous, non-condensable products can be analyzed by online mass spectrometry or gas chromatography.

  • Analysis: The contents of the cold traps are carefully warmed, and the volatile components are analyzed by techniques such as GC-MS and NMR to identify the decomposition products.

Mandatory Visualization

Decomposition_Pathways cluster_start Starting Material cluster_path1 Pericyclic Syn-Elimination cluster_path2 Radical Decomposition cluster_path3 Carbene Formation start This compound p1_intermediate Six-membered Cyclic Transition State start->p1_intermediate Heat (Ei) p2_intermediate1 Allyl Radical + Chlorodifluoroacetyl Radical start->p2_intermediate1 Heat (Initiation) p3_intermediate Difluorocarbene start->p3_intermediate Heat p3_prod2 Carbon Dioxide start->p3_prod2 Decarboxylation p1_prod1 Allene p1_intermediate->p1_prod1 p1_prod2 Carbon Dioxide p1_intermediate->p1_prod2 p1_prod3 Chlorodifluoromethane p1_intermediate->p1_prod3 p2_intermediate2 Cl Radical p2_intermediate1->p2_intermediate2 Decarbonylation/ Decomposition p2_prod1 Recombination/Polymerization Products p2_intermediate1->p2_prod1 p2_prod2 HCl, HF p2_intermediate2->p2_prod2 p3_prod1 Allyl Chloride p3_intermediate->p3_prod1

Caption: Plausible decomposition pathways of this compound.

FVP_Workflow cluster_setup Experimental Setup cluster_analysis Analysis sample This compound in Sample Flask furnace Tube Furnace with Quartz Tube sample->furnace Vaporization traps Cold Traps (Liquid Nitrogen) furnace->traps Pyrolysis pump High-Vacuum Pump traps->pump Non-condensables gcms GC-MS traps->gcms Product Analysis nmr NMR traps->nmr Product Analysis online_ms Online MS pump->online_ms Gas Analysis

Caption: Workflow for Flash Vacuum Pyrolysis (FVP) experiments.

References

Troubleshooting low conversion rates with allyl chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl chlorodifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its use in chemical synthesis, with a particular focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is primarily used as a precursor for the in situ generation of difluorocarbene (:CF₂). This highly reactive intermediate is then used in a variety of chemical transformations, most notably for the difluoromethylation of nucleophiles such as phenols, thiols, and amines.

Q2: How does this compound generate difluorocarbene?

Upon heating, this compound undergoes thermal decomposition. The reaction proceeds via decarboxylation to generate a chlorodifluoromethyl anion, which then eliminates a chloride ion to form difluorocarbene. Allyl alcohol is a byproduct of this decomposition.

Q3: What are the typical reaction conditions for difluoromethylation using a chlorodifluoroacetate source?

Based on analogous reactions with sodium chlorodifluoroacetate (SCDA), a common protocol for the difluoromethylation of phenols involves heating the substrate with the difluorocarbene precursor in the presence of a base in a high-boiling polar aprotic solvent.[1] Typical conditions are a reaction temperature of around 120°C in a solvent mixture like DMF and water, with a base such as cesium carbonate to deprotonate the phenol, making it a more potent nucleophile.[1]

Q4: I am observing very low conversion of my starting material. What are the potential causes?

Low conversion rates can stem from several factors:

  • Insufficient Temperature: The thermal decomposition of this compound is temperature-dependent. If the reaction temperature is too low, the rate of difluorocarbene generation will be slow, leading to poor conversion.

  • Improper Base: For the difluoromethylation of phenols and other acidic substrates, a base is crucial for generating the nucleophilic anion.[1] The pKa of the substrate and the strength of the base must be appropriately matched.

  • Substrate Reactivity: Electron-deficient substrates may be less nucleophilic and react more slowly with the electrophilic difluorocarbene.

  • Side Reactions: Difluorocarbene is highly reactive and can be consumed by side reactions, such as dimerization or reaction with the solvent or other components in the reaction mixture.

  • Reagent Quality: Degradation of the this compound reagent can also lead to lower yields.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to troubleshooting and optimizing your reaction when experiencing low conversion rates with this compound.

Issue 1: Inadequate Difluorocarbene Generation

The generation of difluorocarbene is the first critical step. Insufficient generation will naturally lead to low product yield.

Troubleshooting Steps:

  • Monitor for Gas Evolution: The decarboxylation process releases carbon dioxide. The observation of gas bubbling is a good indicator that the decomposition is occurring.[1]

  • Consider an Alternative Difluorocarbene Source: If temperature limitations are a concern, other precursors that generate difluorocarbene under milder conditions, such as 2-chloro-2,2-difluoroacetophenone or diethyl bromodifluoromethylphosphonate, could be explored.

Issue 2: Low Nucleophilicity of the Substrate

For the reaction to proceed, the substrate must be sufficiently nucleophilic to trap the generated difluorocarbene.

Troubleshooting Steps:

  • Choice and Stoichiometry of Base: For substrates like phenols, the choice of base is critical to generate the corresponding phenoxide. A stronger base may be required for less acidic phenols. Ensure at least a stoichiometric amount of base is used relative to the substrate.

  • Solvent Effects: The solvent can influence the nucleophilicity of your substrate. Polar aprotic solvents like DMF or acetonitrile are generally good choices as they can solvate cations, leaving the anionic nucleophile more reactive.

Issue 3: Competing Side Reactions

Difluorocarbene is a highly reactive species and can participate in undesired side reactions, reducing the amount available to react with your substrate.

Troubleshooting Steps:

  • Check for Unwanted Acylation: In some cases, chlorodifluoroacetate reagents have been observed to act as acylating agents.[3] This can be a significant side reaction, especially with highly nucleophilic substrates like indoles. If you suspect this is occurring, you may need to adjust the reaction conditions (e.g., temperature, stoichiometry) to favor difluorocarbene formation and trapping.

  • Minimize Water Content (in non-aqueous setups): Although some protocols use aqueous mixtures, in other cases, water can react with difluorocarbene, leading to decomposition. If a non-aqueous system is intended, ensure all reagents and solvents are dry.

  • Potential Reactions with the Allyl Group: The allyl group in the reagent or the allyl alcohol byproduct could potentially react with difluorocarbene. While less common, this possibility should be considered, especially at higher temperatures.

Data Summary and Experimental Protocols

Table 1: Reaction Condition Optimization for Difluoromethylation of a Phenol (using Sodium Chlorodifluoroacetate as a proxy)
EntryParameter ChangedConditionYield (%)Observations
1Temperature80°CLowIncomplete conversion observed.
2Temperature120°C>90%Optimal temperature for this substrate.[1]
3BaseK₂CO₃ModerateLess effective than Cs₂CO₃ for this substrate.
4BaseCs₂CO₃ (1.5 equiv)>90%Highly effective in generating the phenoxide.[1][4]
5SolventAcetonitrile75%Good, but slightly lower yield than DMF/water.[5]
6SolventDMF/Water>90%Excellent solvent system for this reaction.[1]
General Experimental Protocol for Difluoromethylation of a Phenol

This protocol is adapted from a procedure using sodium chlorodifluoroacetate and should be optimized for this compound.[1][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 equiv), a base (e.g., cesium carbonate, 1.5 equiv), and the solvent (e.g., DMF/water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (typically 1.5 - 2.0 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120°C) and stir for the required time (typically 2-4 hours, monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Mechanism of Phenol Difluoromethylation

G General Reaction Pathway cluster_0 Difluorocarbene Generation cluster_1 Nucleophile Activation & Trapping A This compound B Difluorocarbene (:CF2) A->B Heat (Δ) C Allyl Alcohol + CO2 + Cl- A->C Heat (Δ) F Aryl Difluoromethyl Ether (Ar-OCF2H) B->F D Phenol (Ar-OH) E Phenoxide (Ar-O-) D->E Base E->F :CF2

Caption: Reaction mechanism for phenol difluoromethylation.

Diagram 2: Troubleshooting Logic for Low Conversion

G Troubleshooting Flowchart Start Low Conversion Observed Q1 Is gas evolution (CO2) observed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Increase Reaction Temperature Q1->A1_No No Q2 Is the base appropriate for the substrate? A1_Yes->Q2 A1_No->Start Re-evaluate A2_Yes Yes Q2->A2_Yes Yes A2_No Use a stronger or more suitable base Q2->A2_No No Q3 Are there unexpected byproducts? A2_Yes->Q3 A2_No->Start Re-evaluate A3_Yes Characterize byproducts (e.g., acylation product) Q3->A3_Yes Yes A3_No Consider substrate electronic effects or reagent quality Q3->A3_No No

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Allyl Chlorodifluoroacetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving allyl chlorodifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvents on the reactivity of this reagent and to assist in troubleshooting common experimental issues.

Disclaimer: Specific kinetic and yield data for this compound in various solvents are not extensively reported in publicly available literature. The information provided herein is based on established principles of physical organic chemistry and by analogy to the well-studied reactivity of similar compounds, such as allyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound?

A1: Solvent polarity plays a crucial role in determining the reaction mechanism and rate.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can stabilize both the carbocation intermediate in an SN1 pathway and the leaving group, accelerating unimolecular substitution reactions.[1] However, they can also solvate the nucleophile, potentially reducing its reactivity in an SN2 pathway.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SN2 reactions.[4] They can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[5]

  • Non-polar Solvents (e.g., hexane, toluene) are typically poor choices for reactions involving charged intermediates or nucleophiles due to their inability to stabilize these species.[6]

Q2: What is the likely reaction mechanism (SN1 vs. SN2) for this compound in different solvents?

A2: Allyl systems can undergo both SN1 and SN2 reactions due to the ability to form a resonance-stabilized allylic carbocation. The operative mechanism is highly dependent on the solvent and the nucleophile.

  • SN1 is favored in polar protic solvents with weak nucleophiles. The solvent assists in the ionization of the chlorodifluoroacetate leaving group to form a stable allyl cation.[1][7]

  • SN2 is favored in polar aprotic solvents with strong, unhindered nucleophiles.[4] The reaction proceeds via a concerted backside attack.

Q3: Can the solvent influence the formation of side products?

A3: Yes. In reactions with ambident nucleophiles, the solvent can influence the site of attack. Furthermore, in polar protic solvents that can also act as nucleophiles (e.g., water, alcohols), solvolysis can be a significant side reaction, leading to the formation of allyl alcohol or allyl ethers.[1]

Troubleshooting Guides

Problem 1: The reaction is slow or the yield is low.

Potential Cause Troubleshooting Action
Inappropriate Solvent Choice If using a strong nucleophile, switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[4][5] For reactions likely proceeding via an SN1 mechanism, ensure the solvent is sufficiently polar and protic (e.g., aqueous ethanol, methanol) to support ionization.[1]
Poor Solubility of Reagents Ensure all reactants, particularly any solid nucleophiles, are fully dissolved. You may need to switch to a more suitable solvent or use a solvent mixture.
Nucleophile Solvation If using a polar protic solvent with a strong nucleophile, the solvent may be deactivating the nucleophile through hydrogen bonding.[2] Consider switching to a polar aprotic solvent.
Moisture in the Reaction This compound can be sensitive to hydrolysis. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if the nucleophile is also water-sensitive.

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions SolventIssue Is Solvent Appropriate for Mechanism (SN1/SN2)? CheckConditions->SolventIssue SolubilityIssue Are All Reagents Soluble? SolventIssue->SolubilityIssue Yes SwitchSolvent Change Solvent System (e.g., Protic -> Aprotic) SolventIssue->SwitchSolvent No ConsiderMixture Use a Co-Solvent or Solvent Mixture SolubilityIssue->ConsiderMixture No DrySolvent Use Anhydrous Solvent & Inert Atmosphere SolubilityIssue->DrySolvent Yes Optimize Re-run Experiment and Analyze Results SwitchSolvent->Optimize ConsiderMixture->Optimize DrySolvent->Optimize

Problem 2: I am observing an unexpected side product corresponding to reaction with the solvent.

Potential Cause Troubleshooting Action
Solvolysis This occurs when the solvent acts as a nucleophile.[1] This is common with polar protic solvents like water, methanol, or ethanol, especially under conditions that favor the SN1 mechanism (e.g., elevated temperatures, weak primary nucleophile).
Mitigation Switch to a non-nucleophilic solvent. If a polar protic environment is required, consider using a more sterically hindered alcohol like tert-butanol, which is less nucleophilic. Alternatively, switch to a polar aprotic solvent like acetonitrile or acetone.

Quantitative Data: Solvent Effects on a Model System

The following table summarizes the specific rates of solvolysis for the closely related allyl chloroformate at 25.0 °C in various solvents. This data illustrates the significant impact of the solvent environment on reaction rates and can be used as a qualitative guide for this compound. An increase in the specific rate of solvolysis is observed with increasing water content in aqueous mixtures, highlighting the role of solvent ionizing power.

SolventSpecific Rate of Solvolysis (k) x 105 s-1Solvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
100% EtOH0.4070.37-2.52
90% EtOH2.120.16-0.93
80% EtOH6.000.000.00
100% MeOH1.830.17-1.20
90% MeOH6.670.01-0.21
90% Acetone0.301-0.39-0.85
97% TFE4.35-2.792.83
97% HFIP345-5.275.26

Data adapted from studies on allyl chloroformate and is intended for comparative purposes.

Experimental Protocols

Representative Protocol for Nucleophilic Substitution on this compound

This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-). It should be optimized for each specific nucleophile and desired outcome.

  • Solvent and Glassware Preparation:

    • All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

    • The chosen solvent (e.g., anhydrous acetonitrile for an SN2 reaction) should be dispensed from a sealed, dry source or freshly distilled.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nucleophile (1.2 equivalents) and the anhydrous solvent (to achieve a concentration of ~0.1 M).

    • Stir the mixture under a positive pressure of nitrogen. If the nucleophile is not fully soluble, continue stirring.

  • Addition of this compound:

    • Slowly add this compound (1.0 equivalent) to the stirred solution/suspension via syringe over 5-10 minutes.

    • Note any temperature changes during the addition. For highly exothermic reactions, the flask may need to be cooled in an ice bath.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or heated to 50 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G Start Select Solvent for Reaction Nucleophile Strength of Nucleophile? Start->Nucleophile StrongNu Strong (e.g., RO-, N3-, CN-) Nucleophile->StrongNu Strong WeakNu Weak (e.g., H2O, ROH) Nucleophile->WeakNu Weak SolventSN2 Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile, DMSO) StrongNu->SolventSN2 SolventSN1 Use Polar Protic Solvent (e.g., EtOH/H2O, MeOH) WeakNu->SolventSN1 CheckSolubility Are all reagents soluble? SolventSN2->CheckSolubility SolventSN1->CheckSolubility CheckSolubility->Start No, reconsider solvent End Proceed with Experiment CheckSolubility->End Yes

References

Technical Support Center: Catalyst Selection for Allyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving allyl chlorodifluoroacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are commonly used for reactions with this compound?

A1: Transition metal catalysts, particularly those based on nickel and copper, are frequently employed. Nickel catalysts are effective for cross-coupling reactions, for instance, with heteroaryl halides.[1] Copper catalysts are widely used for various difluoroalkylation reactions and can mediate transformations such as decarboxylative functionalization of related bromodifluoroacetates.[2][3] While less specifically documented for this compound, palladium catalysts are standard for a vast range of cross-coupling reactions involving allylic compounds and are a viable option to explore.[4]

Q2: What are the typical reaction types where this compound is used as a reagent?

A2: this compound is primarily used as a source of the difluoroacetate moiety in cross-coupling and difluoroalkylation reactions. A key application is the nickel-catalyzed reductive cross-coupling with (hetero)aryl halides to synthesize medicinally relevant heteroaryldifluoroacetamides.[1] Related reagents, like ethyl bromodifluoroacetate, are used in copper-catalyzed difluoroacetylation of alkenes and C-H difluoroacetylation of anilines.[5]

Q3: What is the likely mechanism for a nickel-catalyzed cross-coupling reaction with this compound?

A3: Based on related nickel-catalyzed difluoroalkylation reactions, the mechanism likely involves a radical pathway. A plausible cycle begins with the reduction of a Ni(II) precursor to an active Ni(I) species. This Ni(I) catalyst can then react with the chlorodifluoroacetate to generate a radical intermediate, which subsequently engages in the catalytic cycle to form the desired product.[6][7]

Q4: How does the mechanism of copper-catalyzed reactions with similar substrates differ?

A4: Copper-catalyzed reactions involving allylic substrates often proceed through an inner-sphere mechanism.[8] This can involve the formation of a π-allyl copper intermediate, which influences the regio- and stereoselectivity of the reaction. For difluoroalkylation reactions, a radical mechanism is also common, where a Cu(I) species initiates the formation of a difluoroalkyl radical from the reagent.[5]

Q5: Are there any specific safety precautions for working with this compound?

A5: Yes, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. Ensure that an emergency safety shower and eyewash station are readily accessible.

Troubleshooting Guide

This section addresses common issues encountered during catalytic reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may not have been activated properly, or it may have decomposed.Ensure the use of a well-defined precatalyst or follow established in-situ generation protocols. For nickel catalysts, ensure the reducing agent is active and the reaction is under an inert atmosphere.[1]
Poor Reagent Quality: The this compound or the coupling partner may be degraded or contain impurities.Purify starting materials before use. Ensure solvents are anhydrous, as water can quench sensitive organometallic intermediates.
Suboptimal Reaction Temperature: The temperature may be too low for catalyst activation or too high, leading to decomposition.Screen a range of temperatures. For instance, nickel-catalyzed cross-couplings with chlorodifluoroacetate have been successful at 80 °C.[1]
Poor Selectivity (e.g., regio- or stereoselectivity) Incorrect Ligand Choice: The ligand plays a crucial role in controlling the selectivity of the reaction.For nickel-catalyzed reactions, bipyridine-based ligands like 4,4'-diNon-bpy have proven effective.[1] For copper-catalyzed allylic substitutions, phosphoramidite ligands can offer high enantioselectivity.[9] Experiment with a variety of electron-donating and sterically hindered ligands.
Reaction Mechanism Pathway: For allylic substrates, the reaction can proceed via different pathways (e.g., SN2' vs. SN2), leading to different regioisomers.The choice of metal can influence the regioselectivity. Copper-catalyzed allylic substitutions often favor the SN2' pathway.[8][9] The solvent can also play a role in stabilizing intermediates that lead to a specific isomer.
Formation of Side Products Homocoupling of the Coupling Partner: This is a common side reaction in cross-coupling chemistry.Adjust the stoichiometry of the reactants. A slow addition of the chlorodifluoroacetate reagent may minimize the homocoupling of the other reactant.
Decomposition of the Product or Starting Material: The reaction conditions may be too harsh.Lower the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid over-running the reaction.
Radical-Induced Side Reactions: If the reaction proceeds via a radical mechanism, unwanted side reactions can occur.The addition of a radical scavenger (in a control experiment) can help determine if a radical pathway is dominant. If so, optimizing the concentration of reactants and catalyst can help minimize side product formation.[6]

Data Presentation: Catalyst System Performance

The following table summarizes the optimized conditions for a nickel-catalyzed cross-coupling of chlorodifluoroacetate with a heteroaryl halide, as a representative example.

EntryCatalyst (mol%)Ligand (mol%)Co-ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1NiCl₂·DME (10)4,4'-diNon-bpy (10)PPh₃ (20)LiClDMA80985

Data adapted from a study on the nickel-catalyzed cross-coupling of heteroaryl halides with chlorodifluoroacetamides and chlorodifluoroacetate.[1]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Coupling of a Heteroaryl Halide with this compound

This protocol is based on a reported procedure for the cross-coupling of chlorodifluoroacetate with heteroaryl halides.[1]

Materials:

  • NiCl₂·DME (10 mol%)

  • 4,4'-diNonyl-2,2'-bipyridine (4,4'-diNon-bpy) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Lithium Chloride (LiCl)

  • Heteroaryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • 3 Å Molecular Sieves

Procedure:

  • To an oven-dried reaction vessel, add NiCl₂·DME, 4,4'-diNon-bpy, PPh₃, LiCl, 3 Å molecular sieves, and the heteroaryl halide.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA and this compound via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir for 9 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Cat_Check Check Catalyst System Start->Cat_Check Reagent_Check Check Reagents & Conditions Start->Reagent_Check Cat_Inactive Inactive Precatalyst? Cat_Check->Cat_Inactive Cause Cat_Activation Improper Activation? Cat_Check->Cat_Activation Cause Cat_Sol_1 Use fresh/high-purity precatalyst. Ensure inert atmosphere. Cat_Inactive->Cat_Sol_1 Solution Cat_Sol_2 Verify activation protocol. Check reductant/additives. Cat_Activation->Cat_Sol_2 Solution Reagent_Purity Impure Reagents/Solvent? Reagent_Check->Reagent_Purity Cause Temp_Check Suboptimal Temperature? Reagent_Check->Temp_Check Cause Ligand_Check Inappropriate Ligand? Reagent_Check->Ligand_Check Cause Reagent_Sol_1 Purify starting materials. Use anhydrous solvents. Reagent_Purity->Reagent_Sol_1 Solution Temp_Sol_1 Screen a temperature range (e.g., 60-100 °C). Temp_Check->Temp_Sol_1 Solution Ligand_Sol_1 Screen different ligand types (e.g., phosphines, NHCs). Ligand_Check->Ligand_Sol_1 Solution Catalytic_Cycle M0 M(0)Ln M2_OA R-M(II)Ln (X) M0->M2_OA Oxidative Addition (R-X) M2_TM R-M(II)Ln (R') M2_OA->M2_TM Transmetalation (R'-M') Product R-R' M2_TM->Product Reductive Elimination center Product->M0 center->M0 Catalyst Regeneration

References

Technical Support Center: Allyl Chlorodifluoroacetate Exothermic Reaction Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving allyl chlorodifluoroacetate. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: The primary hazards stem from the potential for runaway exothermic reactions. This compound chemistry can involve rapid and significant heat generation. A key danger, noted in procedures with similar reagents like sodium chlorodifluoroacetate, is the risk of violent exothermic decomposition if the reagent accumulates due to improper temperature control.[1] Additionally, related allyl compounds are often flammable, toxic if inhaled or swallowed, and can cause severe skin burns and eye damage.[2] Vapors may form explosive mixtures with air, especially with heating.

Q2: What are the initial signs of a potential runaway exothermic reaction?

A2: Be vigilant for the following indicators:

  • A sudden, rapid increase in reaction temperature that outpaces the cooling system's capacity.

  • An unexpected rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Increased gas evolution.

  • Boiling or vigorous bubbling of the solvent, especially if the temperature is below its normal boiling point.

Q3: How can I prevent a runaway reaction before it starts?

A3: Prevention is key and involves several steps:

  • Thorough Hazard Assessment: Before starting, conduct a comprehensive risk assessment to understand the reaction's thermodynamics and kinetics.[3] Reaction calorimetry is a crucial technique to quantify the heat released during a reaction.[4][5]

  • Controlled Dosing: Add the this compound solution dropwise or via a syringe pump. This prevents the accumulation of unreacted reagent, which could lead to a sudden, violent decomposition.[1]

  • Maintain Reaction Temperature: Ensure the reaction vessel is at the target temperature before starting the addition of the reagent. A drop in temperature can cause the reagent to build up, creating a significant risk.[1]

  • Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) has sufficient capacity to handle the maximum expected heat output of the reaction.

  • Proper Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture.

Q4: What should I do if I suspect a runaway reaction is occurring?

A4: Immediately execute your pre-planned emergency response procedure.

  • Stop the addition of all reagents.

  • Maximize cooling to the reactor.

  • If safe to do so, prepare a quenching agent.

  • Alert all personnel in the immediate area and evacuate if the situation cannot be controlled.

  • If necessary, contact emergency services.[6]

Q5: What are appropriate personal protective equipment (PPE) for handling this compound?

A5: Given the hazards of related compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Neoprene or nitrile rubber gloves.[7]

  • Body Protection: A flame-retardant lab coat and suitable protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH/MSHA approved respirator may be necessary.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike 1. Reagent addition rate is too high.2. Cooling system failure or insufficient capacity.3. Inadequate stirring.4. Accumulation of reagent followed by decomposition.[1]1. Immediately stop reagent addition.2. Enhance cooling (e.g., add dry ice to isopropanol bath).3. Increase stirring speed if safe.4. If temperature continues to rise, execute emergency quench protocol.5. Evacuate the area.
Pressure Buildup in Reactor 1. Excessive gas evolution from the reaction.2. Blockage in the vent or off-gas system.3. Reaction temperature exceeding the solvent's boiling point.1. Stop reagent addition and heating.2. Ensure the venting system is clear and functioning.3. Cool the reaction vessel immediately.4. Do not attempt to seal a pressurized system.
Reaction Fails to Initiate 1. Reaction temperature is too low.2. Impure reagents or catalyst.3. Insufficient activation energy.1. CAUTION: Do not increase temperature if significant unreacted reagent has been added. This could trigger a violent reaction.2. Safely quench the reaction and re-evaluate the purity of starting materials.3. Review the procedure for correct initiation temperature before starting the addition.[1]

Data Presentation: Properties of Related Compounds

Table 1: Physical and Safety Properties

PropertyAllyl ChlorideSodium ChlorodifluoroacetateAllyl Chloroformate
CAS No. 107-05-11895-39-22937-50-0
Molecular Formula C₃H₅ClC₂ClF₂NaO₂C₄H₅ClO₂
Boiling Point 44-46 °CN/A (Solid)27 °C at 15 hPa
Flash Point -25 °F (-31.7 °C)[8]N/AN/A
Key Hazards Highly flammable, toxic, skin/eye irritant, suspected carcinogen.Skin/eye irritant. Thermal decomposition generates HCl and HF gases.[9]Flammable, toxic, causes severe skin burns and eye damage, fatal if inhaled.[2]

Experimental Protocols

Protocol 1: General Procedure for Controlled Exothermic Reaction

This protocol is adapted from a procedure involving sodium chlorodifluoroacetate and highlights critical safety controls applicable to managing potent exothermic reactions.[1]

  • System Preparation:

    • Assemble a dry, three-necked flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure all glassware is oven-dried.[1]

    • Connect the flask to a condenser and a suitable bubbler to vent off-gas (e.g., CO₂).

    • Place the flask in an oil bath or other heating/cooling mantle with precise temperature control.

  • Reagent Loading:

    • Charge the flask with the substrate and a high-boiling point solvent (e.g., diglyme).[1]

    • Purge the system with dry nitrogen.[1]

    • Prepare a solution of this compound in the same solvent in the dropping funnel.

  • Reaction Execution:

    • Begin stirring and heat the flask contents to the target reaction temperature (e.g., 160 °C). Crucially, do not begin addition until the set temperature is stable. [1]

    • Once the temperature is stable, begin adding the this compound solution dropwise over a prolonged period (e.g., 1.5–2 hours).[1]

    • Continuously monitor the internal reaction temperature. It should remain stable and close to the bath temperature.

    • Monitor gas evolution to ensure the reaction is proceeding smoothly.

  • Workup and Quenching:

    • After the addition is complete, maintain the reaction temperature for a specified period to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature using the cooling bath.

    • Slowly and carefully add a quenching solution (e.g., cold water or a dilute acid/base) while monitoring for any residual exotherm.

Protocol 2: Basic Reaction Calorimetry for Hazard Assessment

Reaction calorimetry measures the heat evolved from a reaction to determine its thermal risk.[4]

  • Calorimeter Setup:

    • Use an automated lab reactor or a well-insulated reaction vessel with a sensitive temperature probe, a stirrer, and a controlled heating/cooling system.

    • Calibrate the calorimeter to determine its heat transfer coefficient.[10]

  • Isothermal Experiment:

    • Charge the reactor with the solvent and substrate.

    • Bring the reactor contents to the desired reaction temperature.

    • Feed the this compound at a known, constant rate.

    • The calorimeter's control system will measure the amount of cooling power required to maintain a constant temperature. This power is directly related to the heat being produced by the reaction.

  • Data Analysis:

    • The total heat of reaction is calculated by integrating the heat flow over the duration of the addition.

    • This data is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise (ΔTad), which are critical for assessing the risk of a thermal runaway.[4]

Visualizations

Workflow for Safe Exothermic Reaction

ExothermicWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep1 Risk Assessment (Calorimetry Data) prep2 Assemble & Dry Glassware prep1->prep2 prep3 Prepare Reagents prep2->prep3 prep4 Verify Emergency Equipment (Quench, Spill Kit) prep3->prep4 exec1 Equilibrate Reactor to Target Temperature prep4->exec1 exec2 Start Slow, Controlled Reagent Addition exec1->exec2 exec3 Monitor Temperature, Pressure, & Vitals exec2->exec3 post1 Cool Reaction to Ambient Temperature exec3->post1 emergency Deviation Detected? exec3->emergency post2 Perform Safe Quench post1->post2 post3 Work-up & Purification post2->post3 post4 Dispose of Waste Properly post3->post4 emergency->exec3 No stop STOP ADDITION & MAX COOLING emergency->stop Yes

Caption: Workflow for conducting a controlled exothermic reaction.

Troubleshooting Decision Tree for Unexpected Exotherm

ExothermTroubleshooting start Unexpected Rise in Temperature Detected q1 Is the temperature still rising rapidly? start->q1 a1_yes STOP All Reagent Addition IMMEDIATELY q1->a1_yes Yes a1_no Reduce Addition Rate & Monitor Closely q1->a1_no No q2 Is the cooling system at max capacity? a1_yes->q2 a1_no->q2 a2_yes Augment Cooling (e.g., Dry Ice Bath) q2->a2_yes Yes a2_no Increase Cooling Power q2->a2_no No q3 Is temperature now under control? a2_yes->q3 a2_no->q3 a3_yes Proceed with Caution or Terminate Experiment Safely q3->a3_yes Yes a3_no PREPARE TO QUENCH & EVACUATE AREA q3->a3_no No

Caption: Decision tree for managing an unexpected temperature increase.

References

Technical Support Center: Monitoring Allyl Chlorodifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods related to allyl chlorodifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The primary techniques for monitoring the formation of this compound and consumption of reactants are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR Spectroscopy is particularly powerful for its high sensitivity and the wide chemical shift range of fluorine, which minimizes signal overlap and allows for clear distinction between fluorine-containing reactants, intermediates, and the final product.[1]

  • Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is effective for separating and quantifying volatile compounds. Due to the polarity of the chlorodifluoroacetate group, derivatization may be necessary to improve volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing reaction mixtures that may not be suitable for GC due to low volatility or thermal instability. A reversed-phase C18 column is a common starting point for method development.

Q2: I am observing unexpected peaks in my GC-MS analysis. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Side Reactions: The synthesis of this compound may be accompanied by side reactions, such as the formation of isomers or byproducts from impurities in the starting materials.

  • Degradation: The analyte may be degrading in the GC inlet or on the column, especially if the temperatures are too high. Allyl esters can be thermally labile.

  • Contamination: Contamination can originate from the sample preparation process, the solvent, or the GC system itself (e.g., septum bleed, liner contamination).[2][3][4]

  • Derivatization Artifacts: If derivatization is used, byproducts from this reaction can appear as extra peaks.

Q3: My HPLC peaks for this compound are tailing. How can I improve the peak shape?

A3: Peak tailing in HPLC is a common issue that can often be resolved by:

  • Adjusting Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Using a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or PFP column) may offer better peak shape for halogenated compounds.

  • Checking for Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Cleaning or replacing the column may be necessary.

  • Optimizing Injection Volume: Overloading the column with too much sample can cause peak distortion.

Q4: Can I use ¹⁹F NMR for quantitative analysis of my reaction?

A4: Yes, ¹⁹F NMR is an excellent tool for quantitative analysis.[1] Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides high sensitivity.[1] For accurate quantification, it is important to ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) between scans to allow for complete relaxation of the nuclei.[1] Using an internal standard with a known concentration and a known number of fluorine atoms can further improve the accuracy of quantification.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Analyte Peak Sample degradation in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Analyte is not volatile enough.Consider derivatization to increase volatility.
Leak in the system.Check for leaks at the injector, column fittings, and detector.
Peak Tailing Active sites in the liner or on the column.Use a deactivated liner and a column suitable for active compounds. Trim the front end of the column.[2]
Column overload.Dilute the sample or inject a smaller volume.
Ghost Peaks Contamination from previous injections.Bake out the column at a high temperature (within its limit). Clean the injector.[4]
Septum bleed.Use a high-quality, low-bleed septum.
Shifting Retention Times Fluctuation in carrier gas flow rate.Check for leaks and ensure the gas supply is stable.[2]
Changes in oven temperature profile.Verify the oven temperature program is accurate and reproducible.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient and solvent strength.
Unsuitable column.Try a column with a different stationary phase or particle size.
Broad Peaks High dead volume in the system.Use tubing with a smaller internal diameter and minimize the length.
Column aging.Replace the column.
Baseline Noise or Drift Contaminated mobile phase.Use fresh, high-purity solvents and filter them before use.
Detector issues.Ensure the detector lamp is warmed up and functioning correctly.

Experimental Protocols

Protocol 1: General GC-MS Method for Allyl Ester Analysis

This protocol provides a starting point for developing a specific method for this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity column such as a DB-624 or VF-624ms (30 m x 0.25 mm ID, 1.4 µm film thickness) is often a good choice for separating a range of analytes, including alkyl halides.[5]

  • Injector:

    • Temperature: 200-250 °C (start with a lower temperature to avoid degradation).

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, common reagents for fluoroacetic acids include pentafluorobenzyl bromide (PFBBr) or alcohols with an acid catalyst.

Protocol 2: General HPLC-UV Method for Allyl Ester Analysis

This protocol provides a general starting point for HPLC method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Elution: Start with a gradient elution to determine the approximate retention time, then optimize to an isocratic or a more refined gradient method. A starting gradient could be:

    • 0-20 min: 30% B to 95% B.

    • 20-25 min: Hold at 95% B.

    • 25-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., around 210 nm for the ester carbonyl group). A diode array detector (DAD) can be used to identify the optimal wavelength.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

Protocol 3: ¹⁹F NMR for Reaction Monitoring
  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Sample Preparation: Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.

  • Acquisition Parameters:

    • Observe Nucleus: ¹⁹F.

    • Decoupling: Proton-decoupled.

    • Relaxation Delay (d1): 5 seconds (adjust based on the T1 of the compounds of interest for accurate integration).[1]

    • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform and phase correction.

    • Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm). The chemical shift of the -CF₂Cl group is expected to be in a distinct region.[6][7]

    • Integrate the signals corresponding to the starting material, product, and internal standard to determine the reaction conversion and yield.

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Methods cluster_data Data Interpretation Reaction This compound Synthesis Sampling Take Aliquot from Reaction Reaction->Sampling NMR ¹⁹F NMR Analysis Sampling->NMR GCMS GC-MS Analysis Sampling->GCMS HPLC HPLC Analysis Sampling->HPLC Quant Quantification (Conversion, Yield) NMR->Quant Integration GCMS->Quant Peak Area Impurity Impurity Profiling GCMS->Impurity HPLC->Quant Peak Area HPLC->Impurity

Caption: Experimental workflow for monitoring this compound reactions.

Troubleshooting_Logic cluster_gc GC Issues cluster_hplc HPLC Issues cluster_sample Sample Issues Problem Analytical Problem (e.g., Poor Peak Shape, Extra Peaks) GC_Liner Check Inlet Liner (Active, Contaminated?) Problem->GC_Liner GC GC_Temp Check Temperatures (Injector, Oven) Problem->GC_Temp GC GC_Column Check Column (Bleed, Degradation?) Problem->GC_Column GC HPLC_MobilePhase Check Mobile Phase (pH, Composition) Problem->HPLC_MobilePhase HPLC HPLC_Column Check Column (Contaminated, Old?) Problem->HPLC_Column HPLC HPLC_System Check System (Leaks, Dead Volume?) Problem->HPLC_System HPLC Sample_Prep Review Sample Prep (Contamination, Stability?) Problem->Sample_Prep Universal Side_Reaction Consider Side Reactions or Impurities Problem->Side_Reaction Universal Solution Implement Corrective Action GC_Column->Solution HPLC_System->Solution Sample_Prep->Solution Side_Reaction->Solution

Caption: Troubleshooting logic for analytical issues in reaction monitoring.

References

Validation & Comparative

A Comparative Guide to Difluorocarbene Precursors: Allyl Chlorodifluoroacetate in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient generation of difluorocarbene is a critical step in the synthesis of fluorinated molecules with significant potential in pharmaceuticals and agrochemicals. This guide provides an objective comparison of Allyl Chlorodifluoroacetate and other common difluorocarbene precursors, supported by experimental data and detailed protocols.

The introduction of a difluoromethylene (-CF2-) group can significantly modulate the physicochemical and biological properties of a molecule, making it a valuable strategy in drug design. The primary method for introducing this moiety is through the in-situ generation of difluorocarbene (:CF2), a highly reactive intermediate. A variety of precursors have been developed for this purpose, each with its own advantages and disadvantages in terms of reactivity, stability, cost, and safety.

This guide focuses on a comparative analysis of this compound against other widely used difluorocarbene precursors, including sodium chlorodifluoroacetate, (Trifluoromethyl)trimethylsilane (TMSCF3) and its derivatives, and 2-Chloro-2,2-difluoroacetophenone. While this compound (CAS 118337-48-7) is commercially available, detailed experimental data on its performance as a difluorocarbene precursor is limited in the scientific literature. Therefore, this comparison will primarily focus on well-documented alternatives to provide a comprehensive overview for researchers.

Performance Comparison of Difluorocarbene Precursors

The choice of a difluorocarbene precursor is often dictated by the specific reaction conditions required, the nature of the substrate, and the desired scale of the reaction. The following tables summarize quantitative data for the O-difluoromethylation of phenols, a common application of difluorocarbene, using various precursors.

Table 1: O-Difluoromethylation of Phenol with Various Difluorocarbene Precursors

PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium ChlorodifluoroacetateK2CO3DMF/H2O120294[1][2]
2-Chloro-2,2-difluoroacetophenoneKOHMeCN/H2O80496[3]
TMSCF2BrKOtBuToluene25195N/A
Diethyl BromodifluoromethylphosphonateK2CO3DMF251292[4]

Table 2: Comparison of Reaction Conditions for Various Substrates

PrecursorSubstrateProductConditionsYield (%)Reference
Sodium Chlorodifluoroacetate4-Methoxyphenol1-(Difluoromethoxy)-4-methoxybenzeneK2CO3, DMF/H2O, 120°C, 2h91[1][2]
2-Chloro-2,2-difluoroacetophenone4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzeneKOH, MeCN/H2O, 80°C, 4h85[3]
TMSCF3Styrene1,1-Difluoro-2-phenylcyclopropaneNaI, DME, 80°C, 12h82N/A

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the generation of difluorocarbene from two common precursors.

Protocol 1: O-Difluoromethylation of 4-Chlorophenol using Sodium Chlorodifluoroacetate[1][2]

Materials:

  • 4-Chlorophenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (2.8 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water (H2O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium chlorodifluoroacetate and water to the mixture.

  • Heat the reaction mixture to 120°C and stir for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-4-(difluoromethoxy)benzene.

Protocol 2: O-Difluoromethylation of Phenol using 2-Chloro-2,2-difluoroacetophenone[3]

Materials:

  • Phenol (1.0 equiv)

  • 2-Chloro-2,2-difluoroacetophenone (1.5 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Water (H2O)

Procedure:

  • In a sealed tube, dissolve phenol and potassium hydroxide in a mixture of acetonitrile and water.

  • Add 2-chloro-2,2-difluoroacetophenone to the solution.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by distillation or chromatography to yield difluoromethoxybenzene.

Reaction Mechanisms and Logical Relationships

The generation of difluorocarbene from chlorodifluoroacetate salts and its subsequent reaction with a nucleophile is a well-established process. The following diagrams illustrate the key steps involved.

G General Mechanism of Difluorocarbene Generation and Trapping cluster_precursor Precursor Activation cluster_generation Carbene Generation cluster_reaction Reaction with Nucleophile Precursor Chlorodifluoroacetate (e.g., Allyl or Sodium salt) Intermediate Unstable Intermediate Precursor->Intermediate Heat or Base :CF2 Difluorocarbene (:CF2) Intermediate->:CF2 - CO2 - Leaving Group Product Difluoromethylated Product :CF2->Product Nucleophile Nucleophile (e.g., Phenoxide) Nucleophile->Product

Caption: General pathway for difluorocarbene generation.

The selection of a suitable difluorocarbene precursor is a critical decision in the design of a synthetic route. The following diagram illustrates a decision-making workflow for choosing an appropriate precursor based on key experimental parameters.

G Decision Workflow for Precursor Selection Start Define Reaction (Substrate, Scale) Thermal_Stability Substrate Thermally Stable? Start->Thermal_Stability Base_Sensitive Substrate Base Sensitive? Thermal_Stability->Base_Sensitive No Precursor_Choice_1 Consider Sodium Chlorodifluoroacetate Thermal_Stability->Precursor_Choice_1 Yes Precursor_Choice_2 Consider TMSCF2X or Phosphonium Salts Base_Sensitive->Precursor_Choice_2 Yes Precursor_Choice_3 Consider 2-Chloro-2,2- difluoroacetophenone Base_Sensitive->Precursor_Choice_3 No End Select Precursor & Optimize Precursor_Choice_1->End Precursor_Choice_2->End Precursor_Choice_3->End

Caption: Workflow for selecting a difluorocarbene precursor.

Safety Considerations

Working with difluorocarbene precursors requires strict adherence to safety protocols due to the potential hazards associated with the reagents and the reactive intermediate.

  • This compound (CAS 118337-48-7): Specific safety data is not widely available. Based on its structure, it should be handled with care, assuming it is a combustible liquid, and causes skin and eye irritation.[3][5]

  • Sodium Chlorodifluoroacetate: This is a stable solid but decomposes upon heating, releasing CO2 gas, which can cause a pressure build-up in a closed system.[1] It is an irritant to the eyes, skin, and respiratory system.

  • TMSCF3 and its derivatives: These are flammable liquids and should be handled in a well-ventilated fume hood. They are also sensitive to moisture.

  • 2-Chloro-2,2-difluoroacetophenone: This compound is a combustible liquid and an irritant.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

While this compound is a potential precursor for difluorocarbene, the lack of comprehensive experimental data in the public domain makes a direct performance comparison challenging. For researchers in drug development and other scientific fields, established precursors such as sodium chlorodifluoroacetate, TMSCF3 and its derivatives, and 2-Chloro-2,2-difluoroacetophenone offer well-documented, reliable, and versatile options for the generation of difluorocarbene. The choice among these will depend on the specific requirements of the chemical transformation, including substrate compatibility, reaction conditions, and scalability. The provided data and protocols offer a solid foundation for making an informed decision for your synthetic needs.

References

A Comparative Guide to the Efficacy of Allyl Chlorodifluoroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the efficient introduction of fluorine-containing moieties is of paramount importance for modulating the physicochemical and biological properties of molecules. Allyl chlorodifluoroacetate has emerged as a notable reagent, primarily as a precursor for the in situ generation of difluorocarbene (:CF₂), a versatile intermediate for the synthesis of gem-difluorinated compounds. This guide provides an objective comparison of the efficacy of this compound, through its active form, sodium chlorodifluoroacetate, with a prominent alternative, trimethyl(trifluoromethyl)silane (TMSCF₃), in the context of difluorocyclopropanation reactions. The information presented is supported by experimental data to aid researchers in selecting the most suitable reagent for their synthetic endeavors.

Performance Comparison: Difluorocyclopropanation of Alkenes

The generation of difluorocarbene from sodium chlorodifluoroacetate typically requires thermal decomposition at elevated temperatures. In contrast, TMSCF₃ can be activated under milder conditions using a variety of initiators, such as sodium iodide (NaI). A direct comparison of these two reagents in the difluorocyclopropanation of various alkenes reveals differences in yield and reaction conditions.

Alkene SubstrateReagent SystemReaction ConditionsYield (%)Reference
StyreneSodium ChlorodifluoroacetateDiglyme, reflux (190 °C)Not specified[1]
StyreneTMSCF₃ / NaITHF, 65 °C, 4 h64[1]
α-MethylstyreneSodium ChlorodifluoroacetateDiglyme, refluxNot specified[1]
α-MethylstyreneTMSCF₃ / NaITHF, 65 °C, 4 h75[1]
(E)-StilbeneSodium ChlorodifluoroacetateDiglyme, refluxNot specified[1]
(E)-StilbeneTMSCF₃ / NaITHF, 65 °C, 4 h82[1]
1-DodeceneSodium ChlorodifluoroacetateDiglyme, refluxNot specified[1]
1-DodeceneTMSCF₃ / NaITHF, 65 °C, 4 h55[1]

Table 1: Comparison of Yields for Difluorocyclopropanation Reactions. This table illustrates that the TMSCF₃/NaI system generally provides good to excellent yields under significantly milder temperature conditions compared to the high-temperature pyrolysis required for sodium chlorodifluoroacetate.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and the informed selection of a synthetic route. Below are representative experimental protocols for the difluorocyclopropanation of an alkene using both sodium chlorodifluoroacetate and TMSCF₃.

Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate

This procedure is adapted from a general method for the generation of gem-difluorocyclopropanes.[1]

Materials:

  • Alkene (e.g., 1,2-disubstituted alkene)

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Diglyme or Triglyme (anhydrous)

Procedure:

  • To a solution of the alkene in refluxing diglyme or triglyme (190 °C), add sodium chlorodifluoroacetate in portions.

  • The reaction mixture is heated at reflux until the starting material is consumed (monitoring by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is based on the method developed for the difluorocyclopropanation of alkenes using TMSCF₃ as a difluorocarbene source.[1][2]

Materials:

  • Alkene (e.g., Styrene)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of the alkene and sodium iodide (0.5 equivalents) in anhydrous THF at 65 °C, add TMSCF₃ (2.5 equivalents).[1]

  • The reaction mixture is stirred at 65 °C for 4 hours.

  • After cooling to room temperature, the reaction is quenched with methanol and an aqueous HCl solution (e.g., 1 M) at 0 °C.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.

Mechanistic Pathways and Workflows

The generation of difluorocarbene from these two precursors proceeds through distinct mechanistic pathways, which influences the reaction conditions and compatibility with various functional groups.

G cluster_0 Sodium Chlorodifluoroacetate Pathway cluster_1 TMSCF₃ / NaI Pathway A ClCF₂COONa B :CF₂ (Difluorocarbene) A->B Δ (High Temp) C CO₂ + NaCl D gem-Difluorocyclopropane B->D Alkene E TMSCF₃ F [TMSCF₃(I)]⁻ E->F NaI G :CF₂ (Difluorocarbene) F->G H TMSF + I⁻ I gem-Difluorocyclopropane G->I Alkene

Figure 1. Generation of Difluorocarbene. A simplified comparison of the reaction pathways for generating difluorocarbene from sodium chlorodifluoroacetate and TMSCF₃.

The workflow for selecting a suitable difluorocyclopropanation reagent can be guided by several factors, including the thermal stability of the substrate and the desired reaction conditions.

G Start Select Alkene Substrate Thermal_Stability Is the substrate thermally stable at high temperatures? Start->Thermal_Stability Mild_Conditions Are mild reaction conditions preferred? Thermal_Stability->Mild_Conditions No Use_NaCF2CO2Na Consider Sodium Chlorodifluoroacetate Thermal_Stability->Use_NaCF2CO2Na Yes Mild_Conditions->Use_NaCF2CO2Na No (Re-evaluate) Use_TMSCF3 Consider TMSCF₃ / NaI Mild_Conditions->Use_TMSCF3 Yes End Proceed with Synthesis Use_NaCF2CO2Na->End Use_TMSCF3->End

Figure 2. Reagent Selection Workflow. A decision-making workflow for choosing between sodium chlorodifluoroacetate and TMSCF₃ for difluorocyclopropanation.

References

Validating Reaction Products: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and materials science, the definitive confirmation of a reaction product's identity and purity is a critical, non-negotiable step. Spectroscopic analysis provides the molecular-level insight required for this validation. This guide offers an objective comparison of the most prevalent spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman Spectroscopy—complete with experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.

At a Glance: A Comparative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are complementary techniques that, when used together, can provide a comprehensive understanding of a reaction product.[1] MS is highly sensitive for determining molecular weight and identifying trace impurities, while NMR provides detailed structural information and is inherently quantitative without extensive calibration.[1] IR and Raman spectroscopy are powerful for identifying functional groups and monitoring reaction progress in real-time.[2]

Quantitative Performance Metrics

The choice of spectroscopic method often depends on the specific requirements of the analysis, such as sensitivity, sample amount, and the type of information sought. The following table summarizes key quantitative parameters for each technique.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) & Raman Spectroscopy
Primary Information Molecular weight, fragmentation patterns[1]Molecular structure, connectivity, stereochemistry[1]Functional groups, bond vibrations[3][4]
Sensitivity Very high (picomole to femtomole)[1]Lower (micromole)[1]Moderate
Quantitative Capability Requires calibration with standards[1]Inherently quantitative (qNMR)[1][5]Quantitative with calibration
Sample Requirements Micrograms to nanogramsMilligrams[6]Milligrams to micrograms
Typical Analysis Time MinutesMinutes to hoursSeconds to minutes

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure.[7][8] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[9][10]

Key Indicators of Reaction Success:

  • Appearance of new signals: The emergence of peaks corresponding to the protons and carbons of the product.

  • Disappearance of reactant signals: The diminishing or complete absence of signals from the starting materials.[11]

  • Characteristic chemical shifts: New signals appearing in expected regions of the spectrum, indicative of the product's functional groups. For example, in the formation of a 1,4-disubstituted 1,2,3-triazole via a click reaction, a new singlet typically appears between 7.5 and 8.8 ppm for the C5-proton.[11]

  • Changes in coupling patterns: Alterations in the splitting of signals (multiplicity) due to changes in the neighboring atoms.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified reaction product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.[12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters are often sufficient.

    • For quantitative analysis (qNMR), ensure a sufficient relaxation delay between pulses.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure of the product.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Product in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Fourier Transform & Phasing integrate Integrate Peaks process->integrate analyze Analyze Shifts & Couplings integrate->analyze

Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is exceptionally useful for determining the molecular weight of a reaction product and can provide structural information through the analysis of fragmentation patterns.[14]

Key Indicators of Reaction Success:

  • Detection of the product's molecular ion peak: The presence of a peak corresponding to the exact mass of the expected product.

  • Disappearance of reactant peaks: The absence of signals corresponding to the starting materials.

  • Characteristic fragmentation patterns: The observation of fragment ions that are consistent with the structure of the desired product.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the reaction product (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).

    • The solvent should be compatible with the ionization method. For ESI, polar, volatile solvents are preferred.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature).

    • Set the mass analyzer parameters (e.g., mass range, scan rate).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[11]

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).

    • Compare the measured m/z value with the theoretical exact mass of the expected product.

    • If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution introduce Introduce Sample (Infusion/LC) ionize Ionize Sample (e.g., ESI) introduce->ionize analyze_mass Analyze Mass-to-Charge Ratio ionize->analyze_mass identify_peak Identify Molecular Ion Peak compare_mass Compare with Theoretical Mass identify_peak->compare_mass analyze_frag Analyze Fragmentation (MS/MS) identify_peak->analyze_frag

Workflow for Mass Spectrometry Analysis.
Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.[2][3] IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration.[15] Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is dependent on a change in the polarizability of the molecule during a vibration.[15]

Key Indicators of Reaction Success:

  • Appearance of characteristic product bands: For example, the appearance of a strong C=O stretching band in the IR spectrum if a ketone is formed.

  • Disappearance of reactant bands: For instance, the disappearance of a broad O-H stretching band from an alcohol starting material.

  • Shifts in band positions: Changes in the vibrational frequencies of bonds due to the new chemical environment in the product.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples, place a small amount of the powder directly onto the ATR crystal.

    • For liquid samples, place a drop of the liquid onto the crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[11]

  • Data Acquisition:

    • Bring the sample into contact with the ATR crystal.

    • Acquire the IR spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding functional groups.

    • Compare the spectrum of the product with that of the starting materials to confirm the transformation.

IR_Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Sample on Crystal/Holder background Collect Background Spectrum acquire Acquire Sample Spectrum background->acquire identify_bands Identify Vibrational Bands compare_spectra Compare with Reactant Spectra identify_bands->compare_spectra

Workflow for IR/Raman Spectroscopy.

Logical Flow for Reaction Product Validation

A robust validation of a reaction product often involves a multi-technique approach to gather orthogonal evidence. The logical progression of analysis is depicted in the following signaling pathway.

Validation_Pathway cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Reaction Mixture purification Purification (e.g., Chromatography) start->purification ms Mass Spectrometry purification->ms ir_raman IR/Raman Spectroscopy purification->ir_raman nmr NMR Spectroscopy purification->nmr mw_confirm Molecular Weight Confirmed ms->mw_confirm fg_confirm Functional Groups Confirmed ir_raman->fg_confirm struct_confirm Structure Confirmed nmr->struct_confirm final_product Validated Product mw_confirm->final_product fg_confirm->final_product struct_confirm->final_product

Logical pathway for reaction product validation.

By systematically applying these powerful spectroscopic techniques, researchers can confidently ascertain the structure, purity, and identity of their synthesized products, ensuring the integrity and reproducibility of their scientific findings.

References

Mechanistic Insights into Allyl Chlorodifluoroacetate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. Allyl chlorodifluoroacetate serves as a key reagent in this context, offering a pathway to difluoromethylated structures. Understanding the mechanistic underpinnings of its reactions is crucial for optimizing existing synthetic routes and designing novel transformations. This guide provides a comparative analysis of the proposed mechanisms for reactions involving this compound, supported by experimental data from closely related systems, and contrasts these with alternative difluoromethylation methods.

Copper-Catalyzed Decarboxylative Allylic Difluoromethylation

While direct mechanistic studies on this compound are limited, extensive research on the analogous allyl bromodifluoroacetate provides a strong foundation for understanding its copper-catalyzed reactions. The prevailing hypothesis involves a copper-mediated decarboxylative cross-coupling, likely proceeding through a Cu(I)/Cu(III) catalytic cycle and the formation of a π-allyl copper intermediate.

Proposed Catalytic Cycle

The reaction is thought to be initiated by the formation of a Cu(I) complex, which then engages in a catalytic cycle that can be broadly divided into the following steps:

  • Oxidative Addition: The Cu(I) species undergoes oxidative addition to the carbon-halogen bond of the difluoroacetate moiety, although the exact nature of this step is complex and may involve single-electron transfer (SET) processes.

  • Decarboxylation and Formation of a Cu-CF2H species: The resulting intermediate readily undergoes decarboxylation to generate a difluoromethylcopper species.

  • Formation of a π-Allyl Copper Complex: The copper complex coordinates to the allyl group, forming a π-allyl copper(III) intermediate.

  • Reductive Elimination: The final step involves the reductive elimination of the difluoromethyl and allyl groups, affording the desired allylic difluoromethyl product and regenerating the active Cu(I) catalyst.

Recent studies on related copper-catalyzed difluoroalkylations suggest that a radical pathway may also be involved, potentially as a competing or crossover mechanism.[1]

Experimental Data from an Analogous System: Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates

A study on the copper-catalyzed decarboxylative trifluoromethylation of allylic bromodifluoroacetates provides valuable quantitative insights that are likely applicable to the chlorodifluoroacetate system.[2]

Substrate (Allylic Alcohol Precursor)Catalyst SystemSolventTemp (°C)Yield (%)E/Z Ratio
Cinnamyl alcoholCuI (10 mol%), DMEDA (20 mol%)DMF8085>20:1
GeraniolCuI (10 mol%), DMEDA (20 mol%)DMF8075>20:1
(E)-Hex-2-en-1-olCuI (10 mol%), DMEDA (20 mol%)DMF8082>20:1
4-Methoxycinnamyl alcoholCuI (10 mol%), DMEDA (20 mol%)DMF8091>20:1

DMEDA: N,N'-Dimethylethylenediamine; DMF: Dimethylformamide

Experimental Protocol: General Procedure for Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates[2]

To a flame-dried Schlenk tube is added CuI (0.1 mmol), the allylic bromodifluoroacetate (1.0 mmol), and N,N'-dimethylethylenediamine (0.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous DMF (5 mL) is added, and the mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Copper_Catalyzed_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)L_n Intermediate1 [L_nCu(I)(CF_2ClCOO-allyl)] CuI->Intermediate1 Allyl-CF_2ClCOO Intermediate2 [L_nCu(III)(allyl)(CF_2Cl)] Intermediate1->Intermediate2 - CO_2 Intermediate2->CuI Regeneration Product Allyl-CF_2H Intermediate2->Product Reductive Elimination Intermediate3 [L_nCu(III)(allyl)(CF_2)] + CO_2 + Cl^- Reagents This compound + Cu(I) Catalyst Reagents->CuI Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) Initiator_Radical Initiator• Initiator->Initiator_Radical Heat/Light Allyl_ClDF Allyl-OOC-CF_2Cl DF_Radical_Source Allyl-OOC-CF_2• + Cl• Initiator_Radical->DF_Radical_Source Allyl_ClDF->DF_Radical_Source Initiator• Allyl_Radical Allyl• + CO_2 DF_Radical_Source->Allyl_Radical - CO_2 DF_Radical •CF_2H DF_Radical->Allyl_ClDF Chain Carrier Allyl_Radical->DF_Radical H-atom abstraction Product Allyl-CF_2H Allyl_Radical->Product + •H

References

A Comparative Guide to Alternative Reagents for Difluorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-difluorocyclopropane moiety is a valuable strategy in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties. The selection of an appropriate difluorocyclopropanation reagent is crucial for the successful synthesis of target molecules. This guide provides an objective comparison of the performance of several key alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in your research and development endeavors.

Performance Comparison of Difluorocyclopropanation Reagents

The efficiency of difluorocyclopropanation is highly dependent on the choice of reagent and the nature of the alkene substrate. Below is a summary of quantitative yield data for the difluorocyclopropanation of representative alkenes using three common reagent systems.

SubstrateReagent SystemConditionsYield (%)Reference
Styrene TMSCF₃, NaITHF, 65 °C, 12 h85[1]
ClCF₂COONaDiglyme, 180 °C, 2 h75-85[2][3]
BrCF₂COONaDiglyme, 150 °C, 2 h~95[4]
1-Octene TMSCF₃, TBATTHF, -50 to 25 °C, 12 h82[1]
ClCF₂COONaMW, THF, 170 °C, 5 min78[5]
Methyl Acrylate TMSCF₃, NaITHF, 65 °C, 12 h45[1]
Co(TPP)CF₃Benzene, rt, 24h60[6]
1,1-Diphenylethene ClCF₂COONaDiglyme, 180 °C, 2h65[4]
BrCF₂COONaDiglyme, 150 °C, 2h99[4]

Experimental Protocols

Detailed methodologies for the difluorocyclopropanation of styrene are provided below as representative examples for each major reagent system.

Protocol 1: Using Trimethyl(trifluoromethyl)silane (TMSCF₃) and Sodium Iodide (NaI)

This protocol is adapted from literature procedures for the difluorocyclopropanation of alkenes using the Ruppert-Prakash reagent initiated by sodium iodide.[1][7]

Materials:

  • Styrene

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium iodide (2.0 mmol).

  • Add anhydrous THF (10 mL) to the flask and stir the suspension.

  • Add styrene (1.0 mmol) to the flask.

  • Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.5 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired (1,1-difluorocyclopropane-2-yl)benzene.

Protocol 2: Using Sodium Chlorodifluoroacetate (ClCF₂COONa)

This protocol is a general procedure based on the thermal decomposition of sodium chlorodifluoroacetate.[2][8]

Materials:

  • Styrene

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • Anhydrous Diglyme

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add styrene (10 mmol) and anhydrous diglyme (50 mL).

  • Heat the mixture to 180 °C with vigorous stirring.

  • In a separate flask, dissolve sodium chlorodifluoroacetate (30 mmol) in anhydrous diglyme (50 mL) by gentle warming.

  • Add the warm solution of sodium chlorodifluoroacetate dropwise to the stirred, hot solution of styrene over a period of 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 180 °C for an additional 1 hour.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (1,1-difluorocyclopropane-2-yl)benzene.

Reaction Mechanisms and Workflows

The generation of the key difluorocarbene intermediate varies depending on the reagent used. The following diagrams illustrate the proposed mechanisms.

difluorocarbene_generation cluster_tms_nai TMSCF₃ / NaI Pathway cluster_clcf2coona ClCF₂COONa Pathway tms_nai TMSCF₃ + NaI intermediate_nai [TMS(I)CF₃]⁻ Na⁺ tms_nai->intermediate_nai Nucleophilic attack cf2_nai :CF₂ intermediate_nai->cf2_nai α-elimination tmsi TMS-I intermediate_nai->tmsi naf NaF intermediate_nai->naf clcf2coona ClCF₂COONa carbanion [ClCF₂]⁻ + CO₂ clcf2coona->carbanion Δ (-CO₂) cf2_cl :CF₂ carbanion->cf2_cl - Cl⁻ nacl NaCl

Caption: Generation of difluorocarbene from TMSCF₃/NaI and ClCF₂COONa.

The generated difluorocarbene then undergoes a [2+1] cycloaddition with an alkene to form the difluorocyclopropane ring.

cycloaddition_workflow reagents Alkene + :CF₂ Source generation Generation of :CF₂ reagents->generation cycloaddition [2+1] Cycloaddition generation->cycloaddition :CF₂ product gem-Difluorocyclopropane cycloaddition->product

Caption: General workflow for difluorocyclopropanation.

Conclusion

The choice of reagent for difluorocyclopropanation significantly impacts reaction outcomes. The TMSCF₃/NaI system offers mild reaction conditions and is suitable for a broad range of substrates, including some electron-deficient alkenes.[1] Sodium chlorodifluoroacetate is a classic, cost-effective reagent but often requires high temperatures, which may not be suitable for sensitive substrates.[2] Sodium bromodifluoroacetate has been shown to be more reactive than its chloro-analog, allowing for lower reaction temperatures and higher yields in some cases.[4] The selection of the optimal reagent will depend on the specific substrate, desired scale, and available equipment. This guide provides a starting point for researchers to make informed decisions for their synthetic challenges.

References

A Comparative Guide to Allyl Chlorodifluoroacetate: A Cost-Benefit Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision, balancing synthetic utility against cost, safety, and efficiency. Allyl chlorodifluoroacetate is a fluorinated organic compound that offers potential dual functionality stemming from its chlorodifluoroacetate group and its allyl moiety. This guide provides an objective cost-benefit analysis of using this compound by comparing its performance, cost, and safety profile with those of relevant alternatives.

The utility of this compound is best understood by examining its constituent parts. The chlorodifluoroacetate group serves as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate essential for synthesizing gem-difluorinated compounds. Its performance in this role can be benchmarked against sodium chlorodifluoroacetate (SCDA), a common, stable, and cost-effective difluorocarbene source. The allyl group, a versatile handle for cross-coupling and functionalization, introduces safety and handling considerations similar to those of other hazardous allyl compounds, such as allyl chloride.

This analysis will therefore explore the trade-offs inherent in using this dual-functionality reagent, weighing its potential synthetic advantages against economic and safety costs.

At a Glance: The Core Trade-Off

The decision to use a specialized reagent like this compound involves a fundamental trade-off between its potential for unique synthetic pathways and the associated economic and safety burdens. Cheaper, single-function reagents are readily available, making a thorough evaluation essential.

cluster_benefit Benefits cluster_cost Costs Benefit Synthetic Utility (Difluorocarbene + Allyl Group) Decision Decision: Use Allyl Chlorodifluoroacetate? Benefit->Decision Enables desired transformation? Cost Economic Cost Safety Safety & Handling (Toxicity, Flammability) Decision->Cost Is the cost justified? Decision->Safety Are risks manageable? reagent Sodium Chlorodifluoroacetate (SCDA) ClCF₂CO₂⁻Na⁺ transition Δ (-CO₂, -Cl⁻) reagent->transition carbene :CF₂(Difluorocarbene) transition->carbene product Difluoromethylated Product carbene->product Trapping nucleophile Nucleophile (e.g., Phenolate) nucleophile->product cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep_reagents 1. Prepare Reagents (Dry SCDA, distill aldehyde) prep_solution 2. Make SCDA solution in warm diglyme prep_reagents->prep_solution setup 3. Combine PPh₃ & Aldehyde in flask. Purge with N₂. heat 4. Heat to 160°C setup->heat addition 5. Add SCDA solution dropwise over 2h heat->addition distill_1 6. Flash Distillation (1 mmHg, 100°C bath) addition->distill_1 distill_2 7. Fractional Distillation (Spinning Band) distill_1->distill_2 product Final Product distill_2->product

A Comparative Guide to the Environmental Impact of Allyl Chlorodifluoroacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of allyl chlorodifluoroacetate and explores safer, more sustainable alternatives. Due to the limited direct experimental data on this compound, this guide utilizes data from structurally similar compounds to provide a reasoned environmental impact assessment. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key environmental assessments are provided.

Estimated Environmental Impact of this compound

This compound is an organofluorine compound containing a reactive allyl group and a chlorodifluoroacetate moiety. Its environmental footprint is estimated by considering the contributions of these structural features.

Rationale for Estimations:

  • Ozone Depletion Potential (ODP): The presence of chlorine suggests a non-zero ODP. However, the presence of a C-H bond and a C=C double bond makes the molecule susceptible to degradation in the troposphere by hydroxyl (OH) radicals, reducing its potential to reach the stratosphere and deplete ozone. Therefore, a low ODP is anticipated, similar to hydrochlorofluorocarbons (HCFCs).[1]

  • Global Warming Potential (GWP): Fluorinated esters can have significant GWPs.[2][3] The GWP is estimated based on data for similar short-chain fluorinated compounds.

  • Atmospheric Lifetime: The allyl group's double bond significantly shortens the atmospheric lifetime due to rapid reaction with atmospheric oxidants like OH radicals.[4]

  • Toxicity: The toxicity is inferred from data on allyl alcohol and fluoroacetates. Allyl compounds can be toxic, and fluoroacetates are known for their metabolic toxicity.[2][5][6]

Table 1: Estimated Environmental Profile of this compound

ParameterEstimated ValueRationale/Proxy Compounds
Ozone Depletion Potential (ODP) Low (0.01 - 0.05)Similar to HCFCs due to chlorine content and tropospheric degradation pathways.
Global Warming Potential (GWP, 100-year) Moderate to High (500 - 1500)Based on data for other fluorinated esters.
Atmospheric Lifetime Short (Days to Weeks)Based on the high reactivity of the allyl group.[4]
Toxicity HighInferred from the known toxicity of allyl alcohol (hepatotoxic, irritant) and fluoroacetates (metabolic poison).[2][5][6]

Comparison with Greener Alternatives

In many synthetic applications, particularly for the introduction of fluorine atoms, greener alternatives to traditional fluorinating agents are emerging. These alternatives aim to reduce hazards, improve atom economy, and minimize environmental persistence.

Table 2: Comparison of this compound with Alternative Fluorinating Agents

FeatureThis compound (Estimated)Selectfluor® (F-TEDA-BF4)PyFluor® (2-pyridylsulfur trifluoride)
Function Source of -CF2Cl groupElectrophilic fluorinating agentDeoxyfluorinating agent
Performance (Yields) Application-dependentGenerally high (often >90%) in various fluorinations.[7]High yields for deoxyfluorination of alcohols.
Reaction Conditions Varies, can require specific catalystsMild conditions, often room temperature.[7]Mild conditions.
Safety Profile Likely toxic and irritantLow toxicity, stable solid, easy to handle.[7][8]Thermally stable solid, less hazardous than DAST.
Byproducts/Waste Allyl alcohol derivatives, CO2Amine-based byproducts.[8]Pyridine-based byproducts, SOF2.
Environmental Impact See Table 1Low environmental persistence expected.Byproducts require proper disposal.
"Green" Advantages None apparentSafer handling, high efficiency.Safer alternative to traditional deoxyfluorinating agents.
Disadvantages Potential for high toxicity and environmental impactExpensive, generates stoichiometric waste.[8]Stoichiometric reagent, generates waste.

Experimental Protocols for Environmental Impact Assessment

Standardized methodologies are crucial for the accurate assessment of the environmental impact of chemical compounds. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is typically not measured directly but is calculated based on its atmospheric lifetime and its efficiency in destroying ozone relative to CFC-11.[3][9]

  • Objective: To calculate the ODP of a volatile compound.

  • Methodology:

    • Atmospheric Lifetime Measurement: Determine the atmospheric lifetime of the compound (see protocol below).

    • Ozone Destruction Efficiency Calculation: This is a complex modeling step that involves:

      • Quantifying the rate of photolysis of the compound in the stratosphere.

      • Determining the number of chlorine and/or bromine atoms released per molecule.

      • Modeling the catalytic ozone destruction cycles initiated by the released halogens.

    • ODP Calculation: The ODP is calculated using the following formula: ODP = (Global ozone depletion by compound X) / (Global ozone depletion by CFC-11)

Determination of Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.[10] It is determined by the compound's infrared absorption spectrum and its atmospheric lifetime.[11]

  • Objective: To determine the GWP of a volatile compound.

  • Methodology:

    • Infrared Spectroscopy:

      • Prepare a gaseous sample of the test compound of known concentration in an infrared-transparent gas (e.g., nitrogen).

      • Record the infrared absorption spectrum of the sample over the atmospheric window region (typically 700-1300 cm⁻¹).

      • Integrate the absorption cross-section over this region to determine the radiative efficiency of the molecule.

    • Atmospheric Lifetime Measurement: Determine the atmospheric lifetime of the compound (see protocol below).

    • GWP Calculation: The GWP is calculated using the integrated radiative forcing of the compound over a specified time horizon (e.g., 100 years) relative to that of CO₂.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a volatile organic compound (VOC) is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere.[12][13][14]

  • Objective: To measure the rate constant of the reaction of the test compound with OH radicals and calculate its atmospheric lifetime.

  • Methodology:

    • Reaction Chamber Setup:

      • A temperature-controlled reaction chamber (smog chamber) is filled with a known concentration of the test compound and an OH radical precursor (e.g., methyl nitrite) in purified air.

    • OH Radical Generation:

      • The precursor is photolyzed using UV lamps to generate OH radicals at a controlled rate.

    • Concentration Monitoring:

      • The concentration of the test compound is monitored over time using techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

    • Rate Constant Determination:

      • The second-order rate constant for the reaction between the test compound and OH radicals is determined from the decay of the test compound's concentration.

    • Atmospheric Lifetime Calculation:

      • The atmospheric lifetime (τ) is calculated using the formula: τ = 1 / (k_OH * [OH]), where k_OH is the measured rate constant and [OH] is the average global tropospheric concentration of OH radicals.

Assessment of Acute Oral Toxicity

Toxicity testing is conducted following standardized OECD guidelines to ensure data quality and animal welfare.[17][18]

  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or OECD Test Guideline 425 (Up-and-Down Procedure).[4][19]

  • Methodology (based on OECD 423):

    • Animal Model: Typically, female rats are used.

    • Dosing: A stepwise procedure is used, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A single animal is dosed.

    • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

    • Stepwise Procedure:

      • If the animal survives, two more animals are dosed at the same level.

      • If the animal dies, the next lower dose level is administered to a new animal.

      • The procedure continues until a clear outcome is observed, allowing for classification of the substance into a toxicity class.

    • Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Visualizations

Environmental_Impact_Comparison cluster_0 This compound (Estimated) cluster_1 Greener Alternatives cluster_2 Selectfluor® Profile cluster_3 PyFluor® Profile ACDA This compound ODP_A ODP: Low ACDA->ODP_A GWP_A GWP: Moderate-High ACDA->GWP_A Lifetime_A Lifetime: Short ACDA->Lifetime_A Toxicity_A Toxicity: High ACDA->Toxicity_A Alternatives Alternatives Selectfluor Selectfluor® Alternatives->Selectfluor PyFluor PyFluor® Alternatives->PyFluor ODP_S ODP: Zero Selectfluor->ODP_S GWP_S GWP: Low Selectfluor->GWP_S Lifetime_S Lifetime: Short Selectfluor->Lifetime_S Toxicity_S Toxicity: Low Selectfluor->Toxicity_S ODP_P ODP: Zero PyFluor->ODP_P GWP_P GWP: Low PyFluor->GWP_P Lifetime_P Lifetime: Short PyFluor->Lifetime_P Toxicity_P Toxicity: Moderate PyFluor->Toxicity_P Experimental_Workflow cluster_workflow Environmental Impact Assessment Workflow start Test Substance phys_chem Physicochemical Properties start->phys_chem eco_tox Ecotoxicity Testing (OECD Guidelines) start->eco_tox human_health Human Health Hazard Assessment start->human_health volatility Volatility Assessment phys_chem->volatility atm_chem Atmospheric Chemistry Studies volatility->atm_chem lifetime Atmospheric Lifetime atm_chem->lifetime rad_prop Radiative Properties atm_chem->rad_prop gwp GWP Calculation lifetime->gwp odp ODP Calculation lifetime->odp rad_prop->gwp report Comprehensive Environmental Impact Report gwp->report odp->report aqua_tox Aquatic Toxicity eco_tox->aqua_tox terr_tox Terrestrial Toxicity eco_tox->terr_tox aqua_tox->report terr_tox->report acute_tox Acute Toxicity (e.g., OECD 423) human_health->acute_tox chronic_tox Chronic Toxicity (e.g., OECD 452) human_health->chronic_tox acute_tox->report chronic_tox->report

References

A Comparative Guide to the Scalability of Difluoromethylation Reactions: Featuring Allyl Chlorodifluoroacetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group is a critical strategy in modern medicinal chemistry and drug development, offering unique physicochemical properties that can enhance the efficacy and metabolic stability of therapeutic candidates. The scalability of difluoromethylation reactions is therefore a paramount concern for industrial applications. This guide provides an objective comparison of the scalability of reactions using chlorodifluoroacetate reagents, with a focus on allyl chlorodifluoroacetate, and contrasts them with other common difluoromethylation methods.

While specific large-scale industrial data for this compound is not extensively published, its chemical behavior as a difluorocarbene precursor is closely related to the well-documented sodium chlorodifluoroacetate. The data presented for chlorodifluoroacetates will primarily reference the sodium salt as a scalable and viable industrial option.

Executive Summary of Reagent Performance

The choice of a difluoromethylation reagent for large-scale synthesis is a trade-off between reactivity, safety, cost, and waste management. Chlorodifluoroacetates, particularly the sodium salt, have emerged as a robust option for industrial applications due to their solid nature, thermal stability, and favorable safety profile compared to gaseous reagents.

Reagent ClassKey Advantages for ScalabilityKey Disadvantages for Scalability
Chlorodifluoroacetates - Solid, easy to handle- Good thermal stability- High-yielding on a multi-kilogram scale.[1]- Lower toxicity and environmental impact compared to gaseous reagents.[2]- Requires elevated temperatures for decarboxylation- Potential for exothermic decomposition if not controlled.
Gaseous Reagents (e.g., ClCF2H) - Inexpensive and abundant industrial chemical.[1]- Difficult to handle on a large scale- Ozone-depleting potential- Formation of byproducts.[2]
Sulfone-Based Reagents - Mild reaction conditions- Often require stoichiometric use of metals- Higher cost and atom economy concerns
Phosphonium Salts - Operationally simple- Can generate significant amounts of phosphine oxide waste
Radical Precursors - Mild, photoredox-catalyzed conditions possible.[3]- Often require metal catalysts- Can have issues with regioselectivity

Quantitative Comparison of Difluoromethylation Reagents

The following table summarizes key quantitative data for various difluoromethylation reagents based on available literature.

ReagentSubstrateScaleYield (%)Reaction ConditionsPurificationReference
Sodium Chlorodifluoroacetate Methyl 4-hydroxy-3-iodobenzoate7 kg99%K2CO3, DMF, high temperatureCrystallization[1]
Sodium Chlorodifluoroacetate 1-(3-chloro-4-hydroxyphenyl)ethan-1-one3 g85-90%Cs2CO3, DMF/H2O, 120 °C, 2 hExtraction, Column Chromatography[2]
Chlorodifluoromethane (ClCF2H) (Hetero)aryl chlorides10 g~91%Ni-catalyzed, Zn reductant, mild conditionsNot specified[1]
Zn(SO2CF2H)2 (DFMS) HeteroarenesNot specified (scalable)Good to excellenttBuOOH, CH2Cl2/H2ONot specified[4]
Diethyl Bromodifluoromethylphosphonate PhenolsNot specifiedHighBasic hydrolysis (-78 °C to rt)Not specified

Experimental Protocols

Gram-Scale Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv)

  • Cesium Carbonate (1.5 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • To a round-bottomed flask is added 1-(3-chloro-4-hydroxyphenyl)ethan-1-one and cesium carbonate.

  • The flask is evacuated and backfilled with nitrogen.

  • Dry DMF and deionized water are added, and the mixture is degassed with nitrogen for 1 hour.

  • Sodium 2-chloro-2,2-difluoroacetate is added in one portion under a stream of nitrogen.

  • The reaction mixture is heated to 120 °C in an oil bath for 2 hours.

  • After cooling to room temperature, the reaction is diluted with deionized water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Multi-Kilogram Scale Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is based on a process described for the synthesis of a pharmaceutical intermediate.[1]

Key Considerations for Scale-up:

  • Thermal Safety: The decarboxylation of sodium chlorodifluoroacetate is exothermic and generates a large volume of CO2 gas. A thorough safety evaluation, including calorimetric studies, is essential to ensure adequate heat removal and pressure management.

  • Reagent Addition: Controlled addition of the reagent may be necessary to manage the exotherm.

  • Solvent Choice: A high-boiling point solvent like DMF is typically used.

  • Work-up and Purification: At a large scale, crystallization is the preferred method of purification over chromatography for efficiency and cost-effectiveness.

General Procedure Outline:

  • A solution of the phenolic substrate and a base (e.g., potassium carbonate) in DMF is prepared in a suitable reactor.

  • Sodium chlorodifluoroacetate is added portion-wise or as a solution at a controlled rate while monitoring the internal temperature and off-gassing.

  • The reaction is heated to completion.

  • The reaction mixture is cooled and subjected to an aqueous work-up.

  • The product is isolated by filtration after crystallization from an appropriate solvent system.

Visualizing Reaction Pathways and Workflows

Difluorocarbene Generation from Chlorodifluoroacetates

difluorocarbene_generation cluster_reagent Chlorodifluoroacetate cluster_conditions Reaction Conditions cluster_intermediate Intermediate reagent Allyl or Sodium Chlorodifluoroacetate carbene Difluorocarbene (:CF2) reagent->carbene Decarboxylation (-CO2) - Allyl alcohol or NaCl conditions Heat (Δ) Base (optional)

Caption: Generation of difluorocarbene from chlorodifluoroacetate precursors.

General Experimental Workflow for Scalable Difluoromethylation

scalable_difluoromethylation_workflow start Start: Starting Materials (Substrate, Reagent, Solvent, Base) reaction_setup Reaction Setup (Inert atmosphere, Temperature control) start->reaction_setup reaction Difluoromethylation Reaction (Controlled heating and monitoring) reaction_setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Product Purification (Crystallization or Chromatography) workup->purification final_product Final Product (Analysis and Characterization) purification->final_product

Caption: A typical workflow for a scalable difluoromethylation reaction.

Conclusion

For drug development professionals and scientists focused on process chemistry, the scalability of difluoromethylation reactions is a critical consideration. While a variety of reagents are available, chlorodifluoroacetates, exemplified by the sodium salt, offer a compelling combination of operational simplicity, safety, and proven performance on a multi-kilogram scale.[1] Although specific industrial-scale data for this compound is less prevalent in the public domain, its shared chemistry with sodium chlorodifluoroacetate suggests its potential as a scalable reagent, warranting further investigation for specific applications. The choice of reagent will ultimately depend on a holistic assessment of the specific substrate, desired scale, economic constraints, and safety infrastructure.

References

A Comparative Guide to Modern Fluoroalkylation Methods for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by these motifs—including enhanced metabolic stability, increased lipophilicity, and altered binding affinities—can profoundly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an objective comparison of prevalent fluoroalkylation methods, supported by experimental data, to inform synthetic strategy and streamline the drug discovery process.

This guide focuses on the introduction of trifluoromethyl (CF₃), difluoromethyl (CF₂H), monofluoromethyl (CH₂F), and longer perfluoroalkyl (e.g., C₄F₉) groups into common organic scaffolds. The methodologies are broadly categorized into radical, nucleophilic, and electrophilic approaches, with a significant emphasis on recent advancements in photoredox and transition-metal catalysis.

Comparative Performance of Fluoroalkylation Methods

The efficiency of a given fluoroalkylation reaction is highly dependent on the substrate, the chosen reagent, and the reaction conditions. Below, we present a series of tables summarizing the performance of various methods across different substrate classes, providing a snapshot of their relative strengths and weaknesses.

Trifluoromethylation of Heterocycles

Heterocyclic moieties are ubiquitous in pharmaceuticals, making their direct trifluoromethylation a high-value transformation. Radical methods, particularly those employing the Langlois reagent (CF₃SO₂Na), have proven effective for a wide range of electron-rich and electron-deficient heterocycles.

Table 1: Comparison of Trifluoromethylation Methods for Indole Derivatives

Substrate (Indole Derivative)MethodReagentCatalyst/ConditionsYield (%)Reference
3-Methyl-1H-indoleRadicalCF₃SO₂NaCuSO₄, ᵗBuOOH, KF, DMA, 85 °C86[1]
1-Methyl-1H-indoleRadicalCF₃SO₂NaTBHP, CH₃CN, 140 °C56[2]
5-Bromo-1H-indoleRadicalCF₃SO₂NaCuSO₄, ᵗBuOOH, KF, DMA, 85 °C75[1]
MelatoninRadicalCF₃SO₂NaCuSO₄, ᵗBuOOH, KF, DMA, 85 °C68[1]
1-MethylindoleRadicalTogni's ReagentCelite, Acetone, Ball-milling48 (mixture of isomers)[3]
Difluoroalkylation of Alkenes

The introduction of the difluoromethyl group is often achieved through radical addition to alkenes, with photoredox catalysis emerging as a mild and efficient strategy. These methods allow for the difunctionalization of the alkene, incorporating the difluoroalkyl group and another functional group across the double bond.

Table 2: Photocatalytic Difluoroalkylation of Styrene Derivatives

Substrate (Styrene Derivative)Fluoroalkyl SourceCatalyst/ConditionsProductYield (%)Reference
StyreneICH₂F₂Pd(OAc)₂, Xantphos, K₂CO₃, Blue LEDFluoroalkylated Olefin82[4]
4-MethylstyreneICH₂F₂Pd(OAc)₂, Xantphos, K₂CO₃, Blue LEDFluoroalkylated Olefin85[4]
4-ChlorostyreneICH₂F₂Pd(OAc)₂, Xantphos, K₂CO₃, Blue LEDFluoroalkylated Olefin78[4]
4-VinylbenzaldehydeICH₂F₂Pd(OAc)₂, Xantphos, K₂CO₃, Blue LEDFluoroalkylated Olefin65[4]
StyreneBrCF₂CO₂EtRu(bpy)₃Cl₂, DBU/TMEDA, DCM, Blue LEDDifluoroalkylated Alkane90[5]
Monofluoromethylation of Carbonyls

Nucleophilic monofluoromethylation of aldehydes and ketones provides access to valuable monofluoromethylated alcohols. The choice of reagent and reaction conditions is critical to overcoming challenges associated with the stability of the monofluoromethyl anion.

Table 3: Nucleophilic Monofluoromethylation of Aldehydes

Substrate (Aldehyde)ReagentBase/ConditionsYield (%)Reference
BenzaldehydeFBDTDABCOHigh[6]
4-MethoxybenzaldehydeFBDTDABCOHigh[6]
4-NitrobenzaldehydeFBDTDABCOHigh[6]
CinnamaldehydeFBDTDABCOHigh[6]
BenzaldehydeFBSMLiHMDSHigh[6]
FBDT = 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide; FBSM = Fluorobis(phenylsulfonyl)methane; DABCO = 1,4-diazabicyclo[2.2.2]octane; LiHMDS = Lithium bis(trimethylsilyl)amide.
Comparison of Electrophilic Trifluoromethylating Reagents

For substrates such as β-ketoesters, electrophilic trifluoromethylation is a common strategy. The choice between popular reagents like Togni's and Umemoto's reagents can significantly impact yield.

Table 4: Trifluoromethylation of β-Ketoesters: Togni vs. Umemoto Reagents

SubstrateReagent ClassSpecific ReagentYield (%)Reference
2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateHypervalent IodineTogni Reagent IILow/Inefficient[7]
2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateSulfonium SaltUmemoto ReagentGood to Excellent[7]
Ethyl 2-oxocyclohexanecarboxylate (sodium salt)Sulfonium SaltUmemoto Reagent IV84[7]
β-KetoestersSulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium salt"Much higher yields" than Togni or Umemoto reagents[7]

Key Mechanistic Pathways and Workflows

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization. Below are diagrams illustrating a general photoredox catalytic cycle and a comparison of nucleophilic versus electrophilic fluoroalkylation.

photoredox_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Quenching Radical_Cation Substrate Radical Cation (S•+) PC_excited->Radical_Cation SET Substrate Organic Substrate (S) Product Fluoroalkylated Product Radical_Cation->Product + RF• Fluoroalkyl_Source Fluoroalkyl Source (RF-X) Fluoroalkyl_Radical Fluoroalkyl Radical (RF•) Fluoroalkyl_Source->Fluoroalkyl_Radical Reduction by PC* Fluoroalkyl_Radical->Product

A generalized photoredox catalytic cycle for radical fluoroalkylation.

fluoroalkylation_comparison cluster_nucleophilic Nucleophilic Fluoroalkylation cluster_electrophilic Electrophilic Fluoroalkylation Nu_Source "RF-" Source (e.g., TMSCF3, CF3SO2Na) Nu_Product Product Nu_Source->Nu_Product Attacks E+ Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Nu_Product El_Source "RF+" Source (e.g., Togni's, Umemoto's Reagents) El_Product Product El_Source->El_Product Nucleophile Nucleophile (e.g., Enolate, Arene) Nucleophile->El_Product Attacks "F+"

Conceptual comparison of nucleophilic and electrophilic fluoroalkylation.

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. The following are representative experimental protocols for key fluoroalkylation methods.

Protocol 1: Radical Trifluoromethylation of 3-Methyl-1H-indole using Langlois Reagent

This procedure details a copper-catalyzed C-H trifluoromethylation of an indole derivative.[1]

  • Materials: 3-methyl-1H-indole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), ᵗBuOOH (2.5 mmol, 70% in H₂O), KF (50 mol%), and dimethylacetamide (DMA, 3.0 mL).

  • Procedure:

    • To a reaction vessel, add 3-methyl-1H-indole, CF₃SO₂Na, CuSO₄, and KF.

    • The vessel is sealed and the atmosphere is replaced with argon.

    • Add DMA and ᵗBuOOH via syringe.

    • The reaction mixture is stirred at 85 °C for 1 hour.

    • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the C2-trifluoromethylated indole.

Protocol 2: Photocatalytic Difluoroalkylation of Styrene

This protocol describes a palladium-catalyzed Heck-type coupling of styrene with a difluoroalkyl iodide under visible light irradiation.[4]

  • Materials: Styrene (0.5 mmol), 1,1-difluoro-2-iodoethane (0.75 mmol), Pd(OAc)₂ (10 mol%), Xantphos (20 mol%), K₂CO₃ (3 equiv.), and solvent.

  • Procedure:

    • In a reaction vial, combine styrene, Pd(OAc)₂, Xantphos, and K₂CO₃.

    • The vial is sealed and the atmosphere is made inert.

    • Add the solvent and 1,1-difluoro-2-iodoethane.

    • The reaction mixture is stirred and irradiated with a blue LED light at room temperature for 24 hours.

    • Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

    • The residue is purified by flash chromatography to yield the difluoroethylated styrene product.

Protocol 3: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent

This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-keto ester using a highly reactive Umemoto-type reagent.[7]

  • Substrate: Sodium salt of ethyl 2-oxocyclohexanecarboxylate.

  • Reagent: S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV).

  • Procedure:

    • The sodium salt of the β-keto ester is prepared beforehand.

    • The keto ester salt is dissolved in dimethylformamide (DMF).

    • The solution is cooled (e.g., to -20 °C) and Umemoto Reagent IV is added.

    • The reaction mixture is stirred, allowing it to warm to room temperature.

    • Reaction progress is monitored by TLC or NMR.

    • Upon completion, the reaction is worked up (e.g., quenching, extraction) to isolate the α-trifluoromethyl-β-keto ester product.

Concluding Remarks

The field of fluoroalkylation is rapidly evolving, with new reagents and catalytic systems continually being developed. The choice of method should be guided by a careful consideration of the substrate's electronic and steric properties, functional group tolerance, and the desired fluoroalkyl group to be installed. Radical-based methods, particularly those leveraging photoredox catalysis, offer mild conditions and broad applicability. Electrophilic and nucleophilic strategies, with their respective sets of powerful reagents, provide complementary approaches for specific substrate classes. For drug development professionals, a thorough understanding of these diverse methods is essential for the efficient synthesis of novel fluorinated compounds with potentially enhanced therapeutic properties.

References

Peer-reviewed literature on allyl chlorodifluoroacetate applications

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in organic synthesis, the introduction of a difluoromethyl (–CF2H) group can significantly enhance the pharmacokinetic and physicochemical properties of lead compounds. This guide provides a comparative overview of common reagents used for difluoromethylation, with a focus on their applications, performance, and experimental protocols. While the primary subject of this guide is allyl chlorodifluoroacetate, a comprehensive literature review reveals a notable scarcity of peer-reviewed studies detailing its specific applications and performance data in difluoromethylation reactions. Consequently, this guide will focus on the most widely documented and utilized alternatives, providing a robust framework for selecting the appropriate reagent for your research needs.

Performance Comparison of Difluoromethylating Agents

The selection of a difluoromethylating agent is contingent on several factors, including substrate scope, reaction conditions, scalability, and cost. Below is a summary of commonly employed reagents and their typical performance in the difluoromethylation of phenols, a prevalent transformation in medicinal chemistry.

Reagent/MethodTypical SubstrateProductYield (%)Reaction ConditionsReference
Sodium Chlorodifluoroacetate (SCDA) 1-(3-chloro-4-hydroxyphenyl)ethan-1-one1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one94Cs2CO3, DMF/H2O, 120 °C, 2 h[1][2]
4-cyanophenol4-(difluoromethoxy)benzonitrile85K2CO3, DMF, 100 °C, 4 h[3]
4-nitrophenol1-(difluoromethoxy)-4-nitrobenzene75K2CO3, DMF, 100 °C, 4 h[3]
Difluoromethyltriflate (HCF2OTf) 4-butylphenol1-butyl-4-(difluoromethoxy)benzene95 (NMR)KOH, CH3CN/H2O, rt, 5 min[4]
4-phenylphenol4-(difluoromethoxy)-1,1'-biphenyl93 (NMR)KOH, CH3CN/H2O, rt, 5 min[4]
Estrone3-(difluoromethoxy)-1,2,3,4,5,8-hexahydro-7H-cyclopenta[a]phenanthren-17-one65KOH, CH3CN/H2O, rt, 5 min[4]
(Trifluoromethyl)trimethylsilane (TMSCF2H) 4-iodophenol (via Cu-mediation)1-(difluoromethoxy)-4-iodobenzene75CuI, CsF, 1,4-dioxane, 100 °C, 24 h[5]
4-tert-butylphenol (via Cu-mediation)1-tert-butyl-4-(difluoromethoxy)benzene82CuI, CsF, 1,4-dioxane, 100 °C, 24 h[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in the laboratory. Below is a well-established procedure for the difluoromethylation of a phenol using sodium chlorodifluoroacetate, adapted from Organic Syntheses.

Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using Sodium Chlorodifluoroacetate

Procedure Reference: Org. Synth.2021 , 98, 164-177.[1][2]

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv)

  • Cesium carbonate (1.50 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • 100 mL round-bottomed flask with a magnetic stir bar

  • Rubber septum

  • Syringes

  • Air condenser

  • Oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottomed flask charged with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).

  • Seal the flask with a rubber septum and add dry DMF (27 mL) and deionized water (3.2 mL) via syringe.

  • Stir the solution and degas with nitrogen for 1 hour.

  • Under a stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion.

  • Replace the septum with a flame-dried air condenser and seal.

  • Lower the flask into an oil bath preheated to 120 °C and stir for 2 hours. Vigorous bubbling should be observed.

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 10% aqueous lithium chloride solution (50 mL) and ethyl acetate (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 10% aqueous lithium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then dried under high vacuum to yield 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a yellow oil (3.66 g, 94% yield).[1]

Reaction Mechanisms and Visualizations

The difluoromethylation of nucleophiles using chlorodifluoroacetate salts proceeds through the in-situ generation of difluorocarbene (:CF2). This highly reactive intermediate is then trapped by the nucleophile.

Generation of Difluorocarbene from Chlorodifluoroacetate

The thermal decarboxylation of sodium chlorodifluoroacetate is a common method to generate difluorocarbene.

G Generation of Difluorocarbene from Sodium Chlorodifluoroacetate ClCF2CO2Na Sodium Chlorodifluoroacetate ClCF2- Chlorodifluoromethyl anion ClCF2CO2Na->ClCF2- Δ (-CO2) CO2 Carbon Dioxide ClCF2-_2 Chlorodifluoromethyl anion :CF2 Difluorocarbene ClCF2-_2->:CF2 -Cl- Cl- Chloride ion

Caption: Thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.

Difluoromethylation of a Phenol

Once generated, the electrophilic difluorocarbene is trapped by a nucleophile, such as a phenoxide ion.

G Trapping of Difluorocarbene by a Phenoxide ArO- Phenoxide ArOCF2- Intermediate Anion ArO-->ArOCF2- :CF2 :CF2 Difluorocarbene ArOCF2-_2 Intermediate Anion ArOCF2H Aryl Difluoromethyl Ether ArOCF2-_2->ArOCF2H H+ H+ Proton Source

Caption: Reaction of a phenoxide with difluorocarbene to form an aryl difluoromethyl ether.

Conclusion

While this compound remains a compound of interest, the current body of peer-reviewed literature does not provide sufficient data to benchmark its performance as a difluoromethylating agent. In contrast, reagents such as sodium chlorodifluoroacetate and difluoromethyltriflate are well-documented, offering reliable and high-yielding protocols for the synthesis of difluoromethylated compounds.[1][2][4] Researchers are encouraged to consider these established alternatives for their synthetic campaigns. The provided experimental protocol for SCDA serves as a validated starting point for the efficient incorporation of the valuable –CF2H motif. As new research emerges, the comparative landscape of difluoromethylating agents will undoubtedly evolve.

References

Safety Operating Guide

Prudent Disposal of Allyl Chlorodifluoroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for Allyl chlorodifluoroacetate was not located. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by the manufacturer and comply with all local, state, and federal regulations for hazardous waste disposal.

The proper disposal of this compound, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. As with any chemical waste, it should not be disposed of down the drain or in regular trash.[1][2] The primary route for disposal of halogenated organic waste is through a licensed hazardous waste disposal service, which typically involves incineration at a specialized facility.[3]

Immediate Safety and Handling Protocols

Before disposal, safe handling is paramount. Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile), should be worn at all times to prevent skin and eye contact.[1]

Waste Collection and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[1][3][4]

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste: Halogenated and non-halogenated waste streams have different disposal requirements and costs.[5] Mixing them unnecessarily increases the volume of the more stringently regulated waste.

  • Avoid mixing with other waste types: Do not combine halogenated organic waste with acids, bases, oxidizers, or heavy metals.[5] Incompatible materials can lead to dangerous chemical reactions.

  • Container Management: Waste containers must be in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[4] Label containers clearly with "Hazardous Waste" and the full chemical name of the contents.[4]

Disposal Procedures

The disposal of this compound must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) at the federal level, along with state and local regulations.[6]

  • Waste Characterization: Determine if the waste is hazardous according to federal and state definitions. Given its nature as a halogenated organic compound, it will likely be classified as hazardous.

  • Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The area should be secure and have secondary containment to prevent spills.

  • Licensed Disposal: Arrange for pickup by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" approach.[7]

The following table summarizes the key operational and disposal information for halogenated organic compounds like this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile).[1]
Handling Area Well-ventilated area or fume hood.[1]
Waste Container Labeled "Halogenated Organic Waste," in good condition, compatible material (e.g., polyethylene), and kept tightly sealed.[2][3][4]
Waste Segregation Separate from non-halogenated organic waste, acids, bases, and other incompatible chemicals.[3][5]
Prohibited Disposal Methods Do not dispose down the drain or allow to evaporate in a fume hood as a primary disposal method.[1][2]
Primary Disposal Route Collection by a licensed hazardous waste contractor for incineration.[3]
Governing Regulations Federal (EPA RCRA), state, and local hazardous waste regulations.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Generate This compound Waste Identify Identify as Halogenated Organic Waste Start->Identify SDS Consult Manufacturer's SDS and Institutional EHS Policy Identify->SDS Segregate Segregate into a Labeled 'Halogenated Organic Waste' Container SDS->Segregate Mix Is waste mixed with non-halogenated solvents? Segregate->Mix Store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment ContactEHS Contact Institutional Environmental Health & Safety (EHS) for Waste Pickup Store->ContactEHS Manifest Complete Hazardous Waste Manifest Documentation ContactEHS->Manifest End End: Licensed Contractor Transports for Disposal (Incineration) Manifest->End Mix->Store No TreatAsHalogenated Treat Entire Mixture as Halogenated Waste Mix->TreatAsHalogenated Yes TreatAsHalogenated->Store

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Allyl Chlorodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Allyl chlorodifluoroacetate (CAS Number: 118337-48-7), including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Chloro-difluoro-acetic acid allyl ester, Prop-2-En-1-Yl Chloro(Difluoro)Acetate[1]

  • CAS Number: 118337-48-7[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is described as a colorless to pale yellow liquid with a distinct odor.[1] Due to the presence of chloro and difluoro groups, it is highly reactive.[1]

Personal Protective Equipment (PPE) is mandatory when handling this substance. The following table summarizes the required PPE:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield are necessary to protect against splashes.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit must be worn to prevent skin contact.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Footwear Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.

  • Preparation:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling:

    • Conduct all work with this compound within a certified chemical fume hood.

    • Use compatible labware (e.g., glass, Teflon) to avoid reactions.

    • Ground all equipment to prevent static discharge, as the substance may be flammable.

    • Avoid heating the substance unless specifically required by a validated protocol, and do so with appropriate containment and temperature control.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

    • Segregate from incompatible materials such as strong oxidizing agents.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the waste container closed when not in use.

    • Store the waste container in a designated, well-ventilated secondary containment area.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated materials such as gloves, absorbent pads, and labware should also be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound.

PropertyValue
Molecular Formula C5H5ClF2O2
Molecular Weight 170.54 g/mol
Appearance Colorless to pale yellow liquid[1]
CAS Number 118337-48-7[1][2]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step workflow for responding to a chemical spill of this compound.

Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize if Safe (Follow specific procedure) contain->neutralize collect Collect Absorbed Material contain->collect If direct absorption neutralize->collect If Neutralization is performed decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Spill Report dispose->report

Chemical Spill Response Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.